4-Amino-3-fluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-amino-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPLTKHJEAFOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192950 | |
| Record name | Phenol, 4-amino-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-95-1 | |
| Record name | 4-Amino-3-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-amino-3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-amino-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-3-fluoro-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Physicochemical Properties of 4-Amino-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-fluorophenol is a crucial chemical intermediate, distinguished by its unique fluorinated structure. This document provides an in-depth analysis of its physicochemical properties, supported by experimental protocols and its significant applications, particularly in pharmaceutical synthesis. The strategic placement of the fluorine atom enhances lipophilicity and metabolic stability in derivative molecules, making it a valuable building block in drug discovery and development.[1][2] This guide serves as a technical resource, consolidating essential data to facilitate further research and application.
Chemical Identity and Structure
This compound, with the CAS number 399-95-1, is an aromatic organic compound.[3][4][5] Its structure incorporates an amine group (-NH2), a hydroxyl group (-OH), and a fluorine atom (-F) on a benzene ring, which makes it highly reactive and adaptable for various synthetic pathways.[1]
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These properties are critical for predicting its behavior in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | [3][4][6] |
| Molecular Weight | 127.12 g/mol | [3][6][7] |
| Appearance | Cream to brown powder/crystal | [3][4] |
| Melting Point | 135-137°C | [3][5] |
| Boiling Point | 270.4 ± 25.0 °C (Predicted) | [3][5] |
| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Flash Point | 113.1°C | [3] |
| Vapor Pressure | 0.00633 mmHg at 25°C | [3] |
Table 2: Solubility and Partitioning
| Property | Value | Source |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in Methanol, Benzene | [3][5] |
| pKa | 9.23 ± 0.18 (Predicted) | [3][5] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These protocols are foundational for the verification and further study of this compound.
Determination of Melting Point
The melting point of an organic solid can be measured using a melting point apparatus.[8]
-
Apparatus: Vernier Melt Station or similar capillary melting point apparatus.[8]
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
-
Determination of Boiling Point
The boiling point of an organic liquid can be determined using simple distillation.[8]
-
Apparatus: Simple distillation setup including a round-bottom flask, condenser, thermometer, and collection flask.[8]
-
Procedure:
-
A sample of the compound is placed in the round-bottom flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.[8]
-
The liquid is heated, and the temperature is monitored.
-
The boiling point is the stable temperature at which the liquid actively boils and the vapor condenses.[8]
-
Determination of Solubility
-
Procedure:
-
A small, measured amount of this compound is added to a test tube containing a known volume of a solvent (e.g., water, methanol, benzene).
-
The mixture is agitated at a constant temperature.
-
Observations are made to determine if the solid dissolves completely, partially, or not at all.
-
The process can be quantified by determining the mass of the solute that dissolves in a given volume of solvent to achieve a saturated solution.
-
Synthetic Pathways and Applications
This compound is a versatile intermediate in organic synthesis, with notable applications in the pharmaceutical and agrochemical industries.[9][10]
General Synthetic Route
A common synthetic route involves the catalytic hydrogenation of a nitrophenol precursor.[6]
Caption: General synthesis of this compound.
Role in Drug Development
A primary application of this compound is as a key building block in the synthesis of Regorafenib, a multi-kinase inhibitor used in cancer therapy. The fluorine atom in its structure can enhance lipophilicity, improve drug absorption, and increase metabolic stability.[1]
Caption: Role of this compound in Regorafenib synthesis.
Safety and Handling
This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer.[3][7] It is also toxic to aquatic life with long-lasting effects.[3][7] Appropriate personal protective equipment should be used, and it should be handled in a well-ventilated area.[7] For storage, it should be kept in a dark place under an inert atmosphere at room temperature.[3][5]
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. The data and protocols presented herein are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this important compound. Its unique structural features and reactivity profile ensure its continued relevance as a key intermediate in the synthesis of complex molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound CAS#: 399-95-1 [m.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 399-95-1 [chemicalbook.com]
An In-depth Technical Guide to 4-Amino-3-fluorophenol: Structure, Isomers, and Synthesis
This technical guide provides a comprehensive overview of 4-amino-3-fluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. The document details its structural formula, isomers, physicochemical properties, and common synthetic routes, tailored for researchers, scientists, and professionals in drug development.
Structural Formula and Isomers
This compound is an aromatic organic compound with the molecular formula C6H6FNO.[1] Its structure consists of a benzene ring substituted with an amino group (-NH2), a hydroxyl group (-OH), and a fluorine atom (-F). The IUPAC name for this compound is this compound.[2]
The specific arrangement of these functional groups on the benzene ring defines this compound. However, numerous constitutional isomers exist with the same molecular formula, differing in the substitution pattern of the amino, fluoro, and hydroxyl groups on the benzene ring.
Key Isomers of Aminofluorophenol:
-
Amino Group Position (relative to Hydroxyl Group): The amino group can be at position 2 (ortho), 3 (meta), or 4 (para) relative to the hydroxyl group.
-
Fluorine Atom Position: The fluorine atom can then be positioned at any of the remaining available carbons on the ring.
The following diagram illustrates the relationship between this compound and its other potential isomers based on the substitution pattern on the phenol core.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C6H6FNO | [1][2][3][4] |
| Molecular Weight | 127.12 g/mol | [1][2][3] |
| CAS Number | 399-95-1 | [1][2][3][4] |
| Appearance | Light yellow to brown powder/solid | [1][5] |
| Melting Point | 135-137 °C | [1][6] |
| Boiling Point (Predicted) | 270.4 ± 25.0 °C | [6] |
| Density (Predicted) | 1.347 ± 0.06 g/cm³ | [5][6] |
| pKa (Predicted) | 9.23 ± 0.18 | [1] |
| Solubility | Soluble in methanol | [1][6] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [6] |
Experimental Protocols: Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported. A common and cost-effective method involves starting from 4-nitrophenol.[7] Another approach utilizes o-fluoronitrobenzene as the starting material.[7]
Synthesis from 4-Nitrophenol
This method involves a multi-step process including catalytic hydrogenation, sulfonation, fluorine substitution, and desulfonation.[7][8]
Experimental Protocol:
-
Catalytic Hydrogenation of 4-Nitrophenol:
-
4-nitrophenol is dissolved in a mixed solvent of water and ethanol.[7][9]
-
The reaction is carried out under hydrogen pressure (e.g., 0.2 MPa) at an elevated temperature (e.g., 70°C) in the presence of a nickel-based catalyst.[7][9]
-
After the reaction is complete, the catalyst is removed by filtration.[7][9]
-
The product, 4-aminophenol, is obtained by cooling crystallization.[7][9]
-
-
Sulfonation of 4-Aminophenol:
-
The synthesized 4-aminophenol is reacted with a sulfonating agent to produce 4-aminophenol-2-sulfonic acid.[1]
-
-
Fluorine Substitution:
-
Desulfonation and Extraction:
The following diagram illustrates the workflow for the synthesis of this compound from 4-nitrophenol.
Synthesis from 3-Fluoro-4-nitrophenol
An alternative synthesis route starts with 3-fluoro-4-nitrophenol.[8]
Experimental Protocol:
-
Hydrogenation of 3-Fluoro-4-nitrophenol:
-
A solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml) is prepared.[8]
-
10% palladium on carbon (6.0 g) is added as a catalyst.[8]
-
The mixture is stirred under a hydrogen atmosphere at room temperature for 4.5 hours.[8]
-
The catalyst is removed by filtration and washed with ethanol.[8]
-
The filtrate is concentrated under reduced pressure to yield this compound as a pale yellow solid (16.1 g, 100% yield).[8]
-
Applications
This compound is a versatile intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][7] It is a crucial building block for the production of:
-
Regorafenib: An oral multi-kinase inhibitor used in the treatment of various cancers.[10]
-
Fluorinated Insecticides: Active ingredients in various pesticides.[7]
-
Herbicides: Specifically, phenoxymethyl acetate esters and benzopyrrole ketone herbicides.[7]
-
Antibacterial Agents and Dyes: Used in the synthesis of certain antibacterial compounds and hair dyes.[7]
Safety and Handling
This compound is classified as a hazardous substance.[2]
-
Hazards: Harmful if swallowed, may cause an allergic skin reaction, may cause cancer, and is toxic to aquatic life with long-lasting effects.[2]
-
Safety Precautions: Avoid exposure and obtain special instructions before use.[5] Avoid release to the environment.[5] In case of an accident or if you feel unwell, seek immediate medical advice.[5]
This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. For further details on specific applications and safety protocols, consulting the relevant material safety data sheets (MSDS) and peer-reviewed literature is recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 399-95-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. This compound, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 399-95-1 [m.chemicalbook.com]
- 7. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. tdcommons.org [tdcommons.org]
Spectroscopic Profile of 4-Amino-3-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-fluorophenol (CAS No: 399-95-1). Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a combination of key molecular data, predicted spectroscopic information, and comparative data from its structural analog, 4-aminophenol. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this and similar molecules.
Core Molecular Data
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | PubChem[1] |
| Molecular Weight | 127.12 g/mol | PubChem[1] |
| Exact Mass | 127.043341977 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 3-Fluoro-4-aminophenol, 2-Fluoro-4-hydroxyaniline | PubChem[1] |
Spectroscopic Data Presentation
Mass Spectrometry (MS)
The primary ionization method for a polar molecule like this compound would be Electrospray Ionization (ESI), likely in positive ion mode, which would protonate the basic amino group.
| Ion | Calculated m/z |
| [M+H]⁺ | 128.0511 |
Note: The calculated m/z is based on the exact mass of this compound (127.04334 Da)[1] and the mass of a proton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established increments for substituents on a benzene ring. For comparison, experimental data for the closely related compound, 4-aminophenol, is also provided[2].
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.6 - 6.8 | Doublet of doublets | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 |
| H-5 | 6.7 - 6.9 | Doublet | J(H,H) ≈ 8-9 |
| H-6 | 6.5 - 6.7 | Doublet of doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |
| -OH | 8.5 - 9.5 | Broad Singlet | - |
| -NH₂ | 4.0 - 5.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 145 - 150 |
| C-2 | 110 - 115 (d, J(C,F) ≈ 15-20 Hz) |
| C-3 (C-F) | 150 - 155 (d, J(C,F) ≈ 230-250 Hz) |
| C-4 (C-NH₂) | 135 - 140 (d, J(C,F) ≈ 10-15 Hz) |
| C-5 | 118 - 122 |
| C-6 | 115 - 120 (d, J(C,F) ≈ 3-5 Hz) |
Table 3: Experimental NMR Data for 4-Aminophenol (in DMSO-d₆) [2]
| Spectrum | Chemical Shift (δ, ppm) |
| ¹H NMR | 8.37 (s, 1H, OH), 6.48-6.50 (d, J=10 Hz, 2H, Ar-H), 6.42-6.44 (d, J=10 Hz, 2H, Ar-H), 4.38 (s, 2H, NH₂) |
| ¹³C NMR | 168.09, 153.70, 131.82, 113.18 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amino, and fluoroaromatic functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |
| C-N Stretch (Aromatic) | 1250 - 1350 | Medium to Strong |
| C-F Stretch (Aromatic) | 1100 - 1300 | Strong |
| C-O Stretch (Phenolic) | 1180 - 1260 | Strong |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for phenols and anilines due to its ability to dissolve polar compounds and to observe exchangeable protons.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical spectral parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.
-
Assign the signals in the ¹³C NMR spectrum to the respective carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (for solid sample):
-
KBr Pellet Method:
-
Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
Acquire the sample spectrum, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio. The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C-H aromatic, C=C aromatic, C-N, C-F, C-O).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.
-
A small amount of a weak acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation for positive ion mode ESI.
-
-
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS). Common mass analyzers include quadrupole, time-of-flight (TOF), and Orbitrap.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through an LC column.
-
Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-300).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern in the MS/MS spectrum to gain further structural information.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Synthesis of 4-Amino-3-fluorophenol from p-Nitrophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a synthetic pathway for producing 4-amino-3-fluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from the readily available precursor, p-nitrophenol. The synthesis involves a multi-step process encompassing reduction, sulfonation, fluorination, and desulfonation. This document outlines the experimental protocols for each key transformation and presents quantitative data in a structured format for clarity and reproducibility.
Overview of the Synthetic Pathway
The synthesis of this compound from p-nitrophenol can be achieved through a four-step sequence. The initial step involves the reduction of the nitro group of p-nitrophenol to an amino group, yielding p-aminophenol. Subsequently, a sulfonic acid group is introduced at the ortho-position to the hydroxyl group through a sulfonation reaction. This serves to protect this position and direct the subsequent fluorination to the desired meta-position relative to the hydroxyl group. The key fluorination step is then carried out, followed by the removal of the sulfonic acid group (desulfonation) to yield the final product.
Caption: Overall synthetic workflow from p-nitrophenol to this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of p-Aminophenol (Catalytic Hydrogenation)
This procedure outlines the reduction of p-nitrophenol to p-aminophenol via catalytic hydrogenation.[1][2]
Experimental Protocol:
-
To a suitable hydrogenation reactor, add p-nitrophenol and a mixed solvent of water and ethanol.
-
Add a nickel-based catalyst (e.g., Raney nickel).
-
Pressurize the reactor with hydrogen gas to 0.2-0.4 MPa.
-
Heat the reaction mixture to 70-85°C with vigorous stirring.
-
Maintain these conditions until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
After completion, cool the reactor and carefully filter to remove the catalyst.
-
Cool the filtrate to induce crystallization of p-aminophenol.
-
Collect the crystals by filtration and dry under vacuum.
| Parameter | Value | Reference |
| Starting Material | p-Nitrophenol | [1][2] |
| Solvent | Water/Ethanol | [1][2] |
| Catalyst | Nickel-based | [1][2] |
| Hydrogen Pressure | 0.2 - 0.4 MPa | [1][2] |
| Temperature | 70 - 85 °C | [1][2] |
| Yield | Not explicitly stated |
Step 2: Synthesis of 4-Amino-2-sulfophenol (Sulfonation)
This step involves the sulfonation of p-aminophenol to direct the subsequent fluorination.[1][2]
Experimental Protocol:
-
In a reaction vessel, carefully add p-aminophenol to concentrated sulfuric acid.
-
Control the temperature of the reaction mixture between 12°C and 25°C.
-
Stir the mixture until the sulfonation is complete, resulting in the formation of 4-amino-2-sulfophenol.
| Parameter | Value | Reference |
| Starting Material | p-Aminophenol | [1][2] |
| Reagent | Concentrated Sulfuric Acid | [1][2] |
| Temperature | 12 - 25 °C | [1][2] |
| Yield | Not explicitly stated |
Step 3: Synthesis of 4-Amino-3-fluoro-2-sulfophenol (Fluorination)
This protocol describes the fluorination of the sulfonated intermediate. It is important to note that this procedure utilizes xenon difluoride, a specialized and highly reactive fluorinating agent.[1][2]
Experimental Protocol:
-
The 4-amino-2-sulfophenol from the previous step is subjected to fluorination.
-
The reaction is catalyzed by hydrogen fluoride.
-
Xenon difluoride (XeF₂) is added as the fluorinating agent.
-
The reaction is stirred until the formation of 4-amino-3-fluoro-2-sulfophenol is complete.
| Parameter | Value | Reference |
| Starting Material | 4-Amino-2-sulfophenol | [1][2] |
| Fluorinating Agent | Xenon Difluoride (XeF₂) | [1][2] |
| Catalyst | Hydrogen Fluoride | [1][2] |
| Yield | Not explicitly stated |
Step 4: Synthesis of this compound (Desulfonation)
The final step is the removal of the sulfonic acid group to yield the target compound.[1][2]
Experimental Protocol:
-
The 4-amino-3-fluoro-2-sulfophenol is refluxed in dilute sulfuric acid.
-
The reaction is monitored until the desulfonation is complete.
-
The reaction mixture is then cooled and the pH is adjusted to between 6.5 and 10.5 to facilitate extraction.
-
The aqueous solution is extracted with a suitable organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3-fluoro-2-sulfophenol | [1][2] |
| Reagent | Dilute Sulfuric Acid | [1][2] |
| Condition | Reflux | [1][2] |
| Final pH for Extraction | 6.5 - 10.5 | [1][2] |
| Overall Yield (from p-aminophenol) | ~63% | [2] |
Alternative Final Step: Reduction of 3-Fluoro-4-nitrophenol
An alternative and high-yielding final step to produce this compound involves the reduction of 3-fluoro-4-nitrophenol. While the synthesis of 3-fluoro-4-nitrophenol from p-nitrophenol is not straightforward, should this intermediate be available, the following protocol is effective.
Caption: Alternative final step in the synthesis of this compound.
Experimental Protocol for the Reduction of 3-Fluoro-4-nitrophenol:
-
Dissolve 3-fluoro-4-nitrophenol (e.g., 20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).[1]
-
To this solution, add 10% palladium on carbon (e.g., 6.0 g).[1]
-
Stir the mixture under a hydrogen atmosphere at room temperature for approximately 4.5 hours.[1]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture to remove the palladium on carbon catalyst.
-
Wash the catalyst with ethanol.
-
Concentrate the combined filtrate under reduced pressure to obtain this compound as a pale yellow solid.[1]
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-4-nitrophenol | [1] |
| Solvent | Ethanol/Tetrahydrofuran | [1] |
| Catalyst | 10% Palladium on Carbon | [1] |
| Reducing Agent | Hydrogen gas | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 4.5 hours | [1] |
| Yield | Up to 100% | [1] |
Data Summary
The following table summarizes the key quantitative data for the primary synthetic route.
| Step | Reaction | Key Reagents/Catalysts | Temperature (°C) | Pressure (MPa) | Reported Yield |
| 1 | Catalytic Hydrogenation | Ni catalyst, H₂ | 70 - 85 | 0.2 - 0.4 | Not Specified |
| 2 | Sulfonation | Conc. H₂SO₄ | 12 - 25 | Ambient | Not Specified |
| 3 | Fluorination | XeF₂, HF | Not Specified | Ambient | Not Specified |
| 4 | Desulfonation | Dilute H₂SO₄ | Reflux | Ambient | ~63% (overall from p-aminophenol)[2] |
Conclusion
The synthesis of this compound from p-nitrophenol is a multi-step process that requires careful control of reaction conditions. The pathway involving sulfonation, fluorination, and desulfonation of p-aminophenol is a documented route, although it employs a specialized fluorinating agent. The alternative final step of reducing 3-fluoro-4-nitrophenol is highly efficient, suggesting that if a viable route to this intermediate from p-nitrophenol can be established, it may offer a more practical approach. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field to further develop and optimize the synthesis of this important chemical intermediate.
References
A Comprehensive Technical Guide on the Pivotal Role of 4-Amino-3-fluorophenol in Regorafenib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regorafenib, a multi-kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] Its complex molecular architecture necessitates a multi-step synthesis where the selection of key intermediates is paramount for efficiency and yield. This technical guide provides an in-depth exploration of the synthesis of Regorafenib, with a specific focus on the critical role of 4-Amino-3-fluorophenol as a key building block. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and biological mechanisms are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.
Introduction to Regorafenib and the Significance of this compound
Regorafenib, systematically named 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, is an oral multi-kinase inhibitor that targets several kinases implicated in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2] The fluorinated aromatic core of Regorafenib is crucial for its biological activity, and the strategic introduction of the fluorine atom is a key consideration in its synthesis.
This compound serves as a pivotal intermediate in a widely utilized and practical synthetic route to Regorafenib.[3] Its structure provides the necessary functionalities—an amino group and a hydroxyl group—correctly positioned on a fluorinated benzene ring, allowing for the sequential construction of the final drug molecule. The use of this intermediate simplifies the overall synthesis and contributes to achieving high purity and acceptable yields.[3]
Synthetic Pathways to Regorafenib via this compound
The synthesis of Regorafenib is a multi-step process that typically involves the preparation of two key intermediates, which are then coupled in the final step.[2] One of the most efficient routes utilizes this compound to construct the central diaryl ether moiety of Regorafenib.
A common synthetic strategy involves the following key transformations:
-
Synthesis of Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide: This is achieved through a nucleophilic aromatic substitution reaction between this compound and 4-chloro-N-methylpyridine-2-carboxamide.[2][4]
-
Synthesis of Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate: This intermediate is typically prepared from 4-chloro-3-(trifluoromethyl)aniline and a phosgene equivalent like triphosgene.[2]
-
Final Coupling Reaction: The two key intermediates are then reacted together to form the urea linkage, yielding Regorafenib.[2]
Visualization of the Synthetic Workflow
The overall synthetic process can be visualized as a logical progression from starting materials to the final active pharmaceutical ingredient.
Caption: Synthetic workflow for Regorafenib.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key synthetic steps involved in the preparation of Regorafenib, starting from this compound.
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. One common approach involves the reduction of 3-fluoro-4-nitrophenol.[5]
-
Reaction: Reduction of 3-fluoro-4-nitrophenol.
-
Reagents and Solvents: 3-fluoro-4-nitrophenol, Palladium on carbon (10% Pd/C), Ethanol, Tetrahydrofuran, Hydrogen gas.[5]
-
Procedure: To a solution of 3-fluoro-4-nitrophenol in a mixture of ethanol and tetrahydrofuran, 10% palladium on carbon is added. The mixture is then stirred under a hydrogen atmosphere at room temperature. After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield this compound.[5]
Another reported method starts from p-nitrophenol, which undergoes catalytic hydrogenation, sulfonation, fluoro-substitution, and finally desulfonation to yield the target product.[5][6]
Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I)
-
Reaction: Nucleophilic aromatic substitution.
-
Reagents and Solvents: this compound, 4-chloro-N-methylpyridine-2-carboxamide, Potassium tert-butoxide (KOtBu) or Sodium Hydroxide (NaOH), N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF).[2][4]
-
Procedure: A reaction vessel is charged with this compound and a suitable solvent like DMAc under a nitrogen atmosphere. A base such as potassium tert-butoxide or sodium hydroxide is added, and the mixture is stirred. 4-chloro-N-methylpyridine-2-carboxamide is then added, and the reaction mixture is heated. Upon completion, the reaction is quenched with water, and the product is isolated by filtration and purified.[2][4]
Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate II)
-
Reaction: Phosgenation.
-
Reagents and Solvents: 4-chloro-3-(trifluoromethyl)aniline, Triphosgene, Triethylamine, Dichloromethane (DCM).[2]
-
Procedure: Triphosgene is dissolved in dichloromethane. A solution of 4-chloro-3-(trifluoromethyl)aniline in DCM is added dropwise, followed by the dropwise addition of a solution of triethylamine in DCM. The solvent is then removed by rotary evaporation to yield the isocyanate intermediate.[2]
Final Synthesis of Regorafenib
-
Reaction: Urea formation.
-
Reagents and Solvents: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, Dichloromethane (DCM), Diethyl ether.[2]
-
Procedure: To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane, a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane is added dropwise at 0 °C under an argon atmosphere.[2][7] The mixture is allowed to stir at room temperature, during which a solid precipitate forms. After several hours, the precipitate is collected by filtration, washed with diethyl ether, and dried to yield Regorafenib.[2][7]
Quantitative Data Summary
The efficiency of each synthetic step is critical for the overall yield of the final product. The following tables summarize the quantitative data reported for the key reactions.
Table 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |
| This compound | 4-chloro-N-methylpicolinamide | KOtBu | DMF | 120 °C | 6 h | 80 | - | [4] |
| This compound | 4-chloro-N-methylpicolinamide | NaOH | DMAc | 105 °C | 1 h | - | - | [2] |
Table 2: Final Synthesis of Regorafenib
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |
| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane | 0 °C to RT | 16 h | - | >99.5 | [2][8] |
| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane | 0 °C to RT | 16 h | - | 99.96 | [3] |
Mechanism of Action of Regorafenib: Signaling Pathways
Regorafenib exerts its anti-cancer effects by inhibiting multiple protein kinases involved in critical cellular processes.[1] Its primary mechanisms of action include the inhibition of tumor angiogenesis, oncogenesis, and modulation of the tumor microenvironment.[9][10]
Key kinase targets of Regorafenib include:
The inhibition of these kinases disrupts downstream signaling pathways, leading to a reduction in tumor cell proliferation, induction of apoptosis, and inhibition of tumor neovascularization.[11][12]
Visualization of Regorafenib's Mechanism of Action
The following diagram illustrates the key signaling pathways targeted by Regorafenib.
Caption: Regorafenib's multi-kinase inhibition.
Conclusion
The synthesis of Regorafenib is a complex undertaking where the strategic use of key intermediates is crucial for an efficient and high-yielding process. This compound has been established as a vital building block in this synthesis, enabling the streamlined construction of the drug's core structure. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for chemists and researchers involved in the synthesis of Regorafenib and other complex pharmaceutical agents. A thorough understanding of both the synthetic pathways and the mechanism of action is essential for the continued development and optimization of cancer therapeutics.
References
- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Regorafenib - NCI [dctd.cancer.gov]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. What is Regorafenib used for? [synapse.patsnap.com]
Solubility Profile of 4-Amino-3-fluorophenol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-fluorophenol, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined herein are based on established principles of physical chemistry and are widely adopted in the pharmaceutical and chemical industries.
Introduction to the Solubility of this compound
This compound is a substituted aromatic compound with both an amino and a hydroxyl group, rendering it capable of acting as both a hydrogen bond donor and acceptor. Its solubility in organic solvents is a critical parameter for its use in synthesis, purification, and formulation. While qualitative descriptions such as "soluble in benzene" and "soluble in Methanol" are available, precise quantitative data is essential for process optimization and reproducibility.[1][2][3] This guide provides the necessary protocols to generate such data.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. Researchers are encouraged to use the experimental protocols detailed in this guide to populate the following data table with their own findings. This will allow for a systematic comparison of solubility across different solvent systems and temperatures.
Table 1: Quantitative Solubility of this compound in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Benzene | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Shake-Flask |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following is a detailed, generalized protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent. This method is considered the gold standard for obtaining accurate solubility data.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Vortex mixer
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
3.3. Experimental Workflow Diagram
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that influences its application in research and development. This guide provides a standardized experimental protocol to enable researchers to generate reliable and reproducible quantitative solubility data. The systematic collection of such data will facilitate a deeper understanding of the physicochemical properties of this important compound and aid in the design of more efficient synthetic and formulation processes.
References
4-Amino-3-fluorophenol: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
4-Amino-3-fluorophenol (CAS No: 399-95-1) has emerged as a critical structural motif and a versatile intermediate in the landscape of organic synthesis. Its unique trifunctional aromatic core, featuring an amino group, a hydroxyl group, and a fluorine atom, provides a powerful platform for the construction of complex molecules with significant applications in the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of these functional groups allows for selective chemical transformations, making it a highly sought-after building block for introducing fluorine-containing moieties into target structures. The presence of fluorine, in particular, can profoundly influence the physicochemical and biological properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and data presented for practical use in a research and development setting.
Physicochemical and Spectroscopic Data
The utility of this compound as a synthetic intermediate is underpinned by its distinct chemical and physical properties. A summary of these properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 399-95-1 | [3] |
| Molecular Formula | C₆H₆FNO | [3] |
| Molecular Weight | 127.12 g/mol | [3] |
| Appearance | Light yellow to brown powder/crystal | [3] |
| Melting Point | 135-137 °C | [3] |
| Purity | ≥95.0% - >98.0% (typical) | [4] |
| pKa (predicted) | 9.23 ± 0.18 | [3] |
| Solubility | Soluble in methanol | [3] |
Spectroscopic Data:
The structural integrity of this compound can be confirmed by various spectroscopic techniques. The following ¹H NMR data has been reported:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H NMR (DMSO-d₆) | 8.78 | s | - | -OH | [5] |
| 6.59 | dd | 8.4, 10.4 | Ar-H | [5] | |
| 6.43 | m | - | Ar-H | [5] | |
| 6.34 | m | - | Ar-H | [5] | |
| 4.38 | m | - | -NH₂ | [5] |
Synthetic Pathways to this compound
Several synthetic routes to this compound have been developed, often starting from readily available precursors. The choice of a particular method may depend on factors such as cost, scale, and available equipment.
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of this compound from common starting materials.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols for Synthesis
Protocol 1: Synthesis from 3-Fluoro-4-nitrophenol
This method involves the catalytic hydrogenation of 3-fluoro-4-nitrophenol to yield the desired product.[5]
Materials:
-
3-Fluoro-4-nitrophenol (20 g)
-
10% Palladium on activated carbon (6.0 g)
-
Ethanol (200 ml)
-
Tetrahydrofuran (125 ml)
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).[5]
-
Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the catalyst.
-
Wash the catalyst with ethanol.[5]
-
Combine the filtrates and concentrate under reduced pressure to yield this compound (16.1 g, 100% yield) as a pale yellow solid.[5]
Protocol 2: Synthesis from p-Nitrophenol
This multi-step synthesis involves hydrogenation, sulfonation, fluorination, and desulfonation.[2][3][6]
Step 1: Catalytic Hydrogenation of p-Nitrophenol
-
Add p-nitrophenol to a mixed solution of water and ethanol in a pressure reactor.[2][6]
-
Pressurize the reactor with hydrogen gas to 0.2-0.4 MPa and heat to 70-85°C.[2][6]
-
After the reaction is complete, filter to remove the catalyst and obtain p-aminophenol upon cooling and crystallization.[2][6]
Step 2: Sulfonation, Fluorination, and Desulfonation
-
Perform a sulfonation reaction of the resulting p-aminophenol in concentrated sulfuric acid to yield 4-aminophenol-2-sulfonic acid.[3][6]
-
Introduce the fluorine atom at the 3-position via a fluorine substitution reaction.[3][6]
-
Carry out a desulfonation reaction, typically by refluxing in dilute sulfuric acid, to remove the sulfonic acid group.[3][6]
Role as a Building Block in Organic Synthesis
The strategic arrangement of the amino, hydroxyl, and fluoro groups on the aromatic ring makes this compound a versatile precursor for a wide range of chemical transformations.
Caption: Applications of this compound in various industries.
Applications in the Pharmaceutical Industry
This compound is a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[7]
1. Synthesis of Regorafenib:
One of the most notable applications of this compound is as a key intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used for the treatment of various cancers.[1][7][8][9] A practical synthetic route to Regorafenib has been reported where this compound is a crucial component.[8][10]
Caption: Simplified pathway showing the role of this compound in Regorafenib synthesis.
2. Analgesics and Anti-inflammatory Drugs:
The compound serves as an intermediate in the development of analgesics and anti-inflammatory drugs, where its structure contributes to enhanced efficacy and improved safety profiles.[3][11]
Applications in the Agrochemical Industry
In the agrochemical sector, this compound is a precursor for the synthesis of fluorinated insecticides and herbicides.[3] The fluorine atom often increases the lipophilicity of the final product, which can improve its effectiveness.[3]
Applications in Dyes and Pigments
This compound is also utilized in the production of azo dyes.[3][11] These dyes are known for their vibrant colors and stability, finding use in the textile and food coloring industries.[3][11]
Key Synthetic Transformations and Protocols
The functional groups of this compound can be selectively modified to build more complex molecular architectures.
Protocol 3: Acylation of this compound (Hypothetical)
This protocol describes a general procedure for the acylation of the amino group, a common step in many synthetic sequences.
Materials:
-
This compound (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.2 eq)
-
Acetyl chloride (1.1 eq)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain N-(2-fluoro-4-hydroxyphenyl)acetamide.
Protocol 4: Synthesis of 4-Chloro-3-fluorophenol
This protocol demonstrates the conversion of this compound to another useful intermediate, 4-chloro-3-fluorophenol, via a Sandmeyer-type reaction followed by acylation, although the search results provide a method starting from o-fluoronitrobenzene which is then acylated. A more direct route from this compound would typically involve diazotization followed by reaction with a chloride source. The provided reference describes acylation as a subsequent step to produce 4-chloro-3-fluorophenol from this compound in N,N-dimethylformamide.[12]
Procedure (Conceptual based on reference):
-
In a suitable reaction vessel, dissolve this compound in N,N-dimethylformamide.[12]
-
React with an appropriate acylating agent to produce 4-chloro-3-fluorophenol.[12] Note: The specific acylating agent to achieve this transformation is not detailed in the provided search result and would likely involve a more complex series of steps than simple acylation, such as diazotization followed by chlorination.
Conclusion
This compound is a quintessential example of a versatile and high-value building block in modern organic synthesis. Its trifunctional nature provides a rich platform for chemical derivatization, enabling the efficient construction of complex and functionally diverse molecules. Its established role in the synthesis of critical pharmaceuticals like Regorafenib, alongside its applications in agrochemicals and dyes, underscores its industrial and academic importance. As the demand for sophisticated, fluorine-containing molecules continues to grow, the significance of this compound as a key synthetic intermediate is poised to expand further, driving innovation across the chemical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. H26084.MD [thermofisher.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tdcommons.org [tdcommons.org]
- 10. researchgate.net [researchgate.net]
- 11. covethouse.eu [covethouse.eu]
- 12. Page loading... [wap.guidechem.com]
A Technical Guide to the Lipophilicity-Enhancing Effects of the Fluorine Substituent
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the complex role of fluorine in modulating molecular lipophilicity, a critical parameter in drug design and development. It covers the underlying physicochemical principles, presents quantitative data from comparative studies, and offers detailed protocols for the experimental determination of lipophilicity.
Introduction: Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental physicochemical property that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. It is typically quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water or the distribution coefficient (LogD) at a specific pH.[1][2] This parameter governs a molecule's ability to permeate biological membranes, its distribution throughout the body, its potential for metabolic transformation, and its off-target toxicity.[3][4] According to Lipinski's "rule of five," a successful oral drug candidate generally should possess a LogP value not exceeding 5.[2] Therefore, precise control over lipophilicity is a cornerstone of modern medicinal chemistry.
The Duality of Fluorine's Influence on Lipophilicity
The introduction of fluorine into a molecule is a widely used strategy to modulate its properties.[5] However, its effect on lipophilicity is not straightforward and arises from a balance of competing factors stemming from fluorine's unique characteristics: its small size (van der Waals radius of 1.47 Å) and its extreme electronegativity (3.98 on the Pauling scale).[3]
The impact of fluorination is highly context-dependent, varying with the electronic environment and the position of the substituent (aliphatic vs. aromatic).[6][7][8]
-
Lipophilicity-Enhancing Effects : Fluorine substitution can increase the overall hydrophobic surface area of a molecule.[6][9] The replacement of a C-H bond with a stronger, more stable C-F bond can also shield adjacent parts of the molecule from polar interactions or block sites of metabolic oxidation, which indirectly favors partitioning into a lipophilic phase.[3][10]
-
Hydrophilicity-Enhancing Effects : Conversely, the intense electronegativity of fluorine can create a significant dipole moment in the C-F bond. This can increase the polarity of the molecule and its ability to interact with water, particularly when fluorine is positioned near a polarizable atom like sulfur.[6][9] In some cases, especially in aliphatic systems, this increased polarity can lead to a counterintuitive decrease in lipophilicity.[7]
The following diagram illustrates the opposing factors that determine the net effect of fluorination on a molecule's lipophilicity.
Quantitative Data Presentation
The precise impact of fluorination is best understood through empirical data. The following tables summarize quantitative LogP and LogD values for various compound series, illustrating the nuanced effects of fluorine substitution.
Table 1: Effect of Thioalkyl Fluorination on the Lipophilicity of 2-Substituted Pyridines
This table presents experimental LogD values at pH 7.4 for a series of 2-thioalkylpyridines, demonstrating how the degree and position of fluorination on the alkyl chain modulate lipophilicity.[6]
| Parent Compound | Fluorinated Analog | LogD (pH 7.4) of Parent | LogD (pH 7.4) of Analog | Change in LogD |
| 2-(methylthio)pyridine | 2-(difluoromethylthio)pyridine | 1.69 | 1.95 | +0.26 |
| 2-(methylthio)pyridine | 2-(trifluoromethylthio)pyridine | 1.69 | 2.13 | +0.44 |
| 2-(ethylsulfonyl)pyridine | 2-(2-fluoroethylsulfonyl)pyridine | -0.07 | -0.21 | -0.14 |
Data sourced from the Journal of Medicinal Chemistry.[6]
Table 2: General Hansch Hydrophobicity Parameters (π) for Aromatic Substituents
The Hansch parameter (π) quantifies the contribution of a substituent to the LogP of a parent molecule. A positive value indicates an increase in lipophilicity. Monofluorination on an aromatic ring generally results in a slight increase in lipophilicity.[8]
| Substituent (X) | Hansch π Value (πₓ = LogP(Ph-X) - LogP(Ph-H)) |
| -H | 0.00 |
| -F | +0.14 |
| -Cl | +0.71 |
| -Br | +0.86 |
| -CH₃ | +0.56 |
| -CF₃ | +0.88 |
Experimental Protocols for Lipophilicity Determination
Accurate measurement of LogP/LogD is crucial for validating computational models and guiding drug design. The following sections detail the "gold standard" shake-flask method and the widely used high-throughput RP-HPLC method.
The Shake-Flask Method (OECD 107)
The shake-flask method is the benchmark technique for directly measuring the partition coefficient.[1][11] It involves dissolving a compound in a biphasic system of n-octanol and an aqueous buffer, allowing the system to reach equilibrium, and then quantifying the compound's concentration in each phase.[12]
Detailed Methodology:
-
Preparation of Phases : Prepare the aqueous buffer (e.g., 0.01 M PBS, pH 7.4). Mix equal volumes of n-octanol and the buffer in a large separation funnel and shake for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[2][13]
-
Sample Preparation : Prepare a stock solution of the test compound, typically 10 mM in a solvent like DMSO.[2]
-
Partitioning : In a suitable vessel (e.g., glass vial), add a defined volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 500 µL each). Add a small volume of the compound stock solution (e.g., 1 µL of 10 mM stock).[12] The final concentration should be detectable in both phases and below the solubility limit in each.
-
Equilibration : Seal the vessel and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours). Afterwards, let the vessel stand undisturbed (e.g., overnight) to allow for complete phase separation.[12][14]
-
Phase Separation and Sampling : Centrifuge the vessel to sharpen the phase boundary and pellet any precipitate.[12] Carefully withdraw a precise aliquot from the center of each phase, avoiding the interface.
-
Quantification : Determine the concentration of the compound in each aliquot using an appropriate analytical technique such as HPLC-UV, LC-MS, or, for fluorinated compounds, ¹⁹F NMR.[6][11]
-
Calculation : The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[13]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC offers a rapid, automated, and less labor-intensive indirect method for estimating lipophilicity.[4][15] It relies on the principle that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.
Detailed Methodology:
-
System Setup : Use a standard RP-HPLC system with a C18 or C8 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[1][11]
-
Calibration :
-
Select a set of 5-7 reference compounds with well-established LogP values that span the expected range of the test compound.
-
Inject each reference compound individually onto the HPLC system under isocratic conditions (a constant mobile phase composition).
-
Record the retention time (t_R) for each compound and the dead time (t_0), which is the retention time of an unretained compound.
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0 .[11]
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values. A linear regression will yield a standard equation: LogP = a * log(k) + b .[4]
-
-
Sample Analysis :
-
Inject the test compound using the exact same chromatographic conditions as the standards.
-
Measure its retention time (t_R) and calculate its capacity factor (k).
-
-
LogP Determination : Substitute the calculated log(k) value of the test compound into the standard equation derived from the calibration curve to determine its LogP value.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. tandfonline.com [tandfonline.com]
- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. researchgate.net [researchgate.net]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to 4-Amino-3-fluorophenol: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenol is a key fluorinated building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature, possessing an amine, a hydroxyl group, and a fluorine atom on an aromatic ring, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a subject of considerable interest in drug development.[1][2]
This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, detailed experimental protocols for its use, and its role in the development of targeted cancer therapies through the inhibition of critical signaling pathways.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers worldwide, catering to both research and development and bulk manufacturing needs. Purity levels typically range from 96% to over 99%, with the compound being offered in quantities from milligrams to kilograms.
Below is a summary of prominent suppliers and their typical product specifications:
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥97% | 1g, 5g, 10g, 25g, 100g, 500g |
| Thermo Fisher Scientific | ≥96%, 98% | 250mg, 1g, 5g |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1g, 5g, 25g |
| Alachem | ≥98% | Inquire for quantities |
| Ruifu Chemical | >99.0% (HPLC) | Inquire for quantities |
| Oakwood Chemical | Not specified | Inquire for quantities |
| BLD Pharm | Not specified | Inquire for quantities |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 399-95-1 | [3][4] |
| Molecular Formula | C₆H₆FNO | [3][4] |
| Molecular Weight | 127.12 g/mol | [3][4] |
| Appearance | Light yellow to brown crystalline powder | TCI, Ruifu Chemical |
| Melting Point | 135-144 °C | [4], Thermo Fisher Scientific |
| Boiling Point | 270.4 ± 25.0 °C (Predicted) | [4][5] |
| Solubility | Soluble in methanol, benzene; insoluble in water. | [5][6][7] |
| pKa | 9.23 ± 0.18 (Predicted) | [4][5] |
Spectroscopic Data:
While comprehensive, directly comparable spectroscopic data from all suppliers is not always available, the following provides key analytical data points:
| Technique | Data |
| ¹H-NMR (DMSO-d₆) | δ (ppm): 8.78 (1H, s), 6.59 (1H, dd, J=8.4, 10.4 Hz), 6.43 (1H, m), 6.34 (1H, m), 4.38 (2H, m) |
| ¹³C-NMR | Data for the structurally similar 4-aminophenol (in DMSO): δ 168.09, 153.70, 131.82, 113.18.[8] |
| Infrared (IR) Spectroscopy | Key stretches are expected for O-H, N-H, C-F, and aromatic C-C bonds. |
| Mass Spectrometry (MS) | Exact Mass: 127.043341977 Da.[3] |
Application in the Synthesis of Regorafenib: An Experimental Protocol
A primary application of this compound is as a crucial intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers.[1][9][10] The following is a representative experimental protocol for the synthesis of a key Regorafenib intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, followed by the final coupling step.
Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
This procedure involves a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
4-Chloro-N-methyl-2-pyridinecarboxamide
-
Potassium tert-butoxide
-
N,N-dimethylacetamide (DMAc)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a reaction flask containing N,N-dimethylacetamide (55 ml), add this compound (11 g, 0.0865 mol) and 4-Chloro-N-methyl-2-pyridinecarboxamide (8.85 g, 0.0519 mol) at room temperature (25-30°C) and stir for 15 minutes.[11]
-
Heat the reaction mixture to 110-115°C.[11]
-
Slowly add a solution of potassium tert-butoxide in tetrahydrofuran (60 ml, 0.06 mol) over a period of 3 to 4 hours.[11]
-
Distill off the solvent at the same temperature.[11]
-
Cool the reaction mass to 25-30°C and slowly add water (110 ml) over 15 minutes.[11]
-
Cool the reaction mixture to 0-5°C to precipitate the product.[11]
-
Filter the solid, wash with water, and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
Final Synthesis of Regorafenib
This step involves the formation of a urea linkage.
Materials:
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane.[12]
-
At 0°C under an argon atmosphere, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise.[12]
-
Allow the mixture to warm to room temperature and stir for 16 hours, during which a brown solid will precipitate.[12]
-
Filter the precipitate and suspend it in diethyl ether.[12]
-
Stir for 2 hours, then filter to collect the solid.[12]
-
Wash the solid and dry to yield Regorafenib.[12]
Role in Targeting Cancer Signaling Pathways
Regorafenib, synthesized from this compound, is a multi-kinase inhibitor that targets several signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[13][14][15][16][17][18][19] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and the RAF-MEK-ERK signaling cascade.[13][14][17][20][21]
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
VEGF signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.[22][23][24] Regorafenib inhibits VEGFR-1, -2, and -3, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[13][14][16]
Caption: VEGFR Signaling Pathway and Inhibition by Regorafenib.
Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway
The PDGF/PDGFR signaling axis plays a vital role in cell growth, proliferation, and migration.[1][25][26][27] Dysregulation of this pathway is implicated in tumor angiogenesis and metastasis.[1] Regorafenib inhibits PDGFR-β, disrupting downstream signaling and contributing to its anti-tumor activity.[13][14]
Caption: PDGFR Signaling Pathway and Inhibition by Regorafenib.
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway, also known as the MAPK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[2][20][21][28][] Mutations in this pathway are common in many cancers. Regorafenib targets both B-RAF and C-RAF, thereby inhibiting this critical oncogenic signaling route.[13][15][18]
Caption: RAF-MEK-ERK Signaling Pathway and Inhibition by Regorafenib.
Conclusion
This compound is a commercially accessible and highly valuable building block for the synthesis of complex, biologically active molecules. Its utility is exemplified by its role in the production of Regorafenib, a multi-kinase inhibitor that has demonstrated efficacy in the treatment of various cancers. A thorough understanding of its properties, synthetic applications, and the biological pathways targeted by its derivatives is crucial for researchers and professionals in the field of drug discovery and development. The information provided in this guide serves as a foundational resource for the effective utilization of this compound in advancing pharmaceutical research.
References
- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. This compound | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 399-95-1 [chemicalbook.com]
- 5. This compound CAS#: 399-95-1 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound [srdpharma.com]
- 8. rsc.org [rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Regorafenib - NCI [dctd.cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. hematologyandoncology.net [hematologyandoncology.net]
- 19. What is Regorafenib used for? [synapse.patsnap.com]
- 20. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cusabio.com [cusabio.com]
- 24. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sinobiological.com [sinobiological.com]
- 27. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-Amino-3-fluorophenol: An Experimental Protocol for Pharmaceutical and Agrochemical Research
Application Notes
Introduction
4-Amino-3-fluorophenol is a crucial chemical intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its molecular structure, which incorporates amino, hydroxyl, and fluorine functional groups, makes it a versatile building block for creating complex molecules with desired biological activities. The fluorine substituent, in particular, can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in drug design.[2] This compound is a key intermediate in the production of the multi-kinase inhibitor Regorafenib, which is used in cancer therapy.[1][3]
Principle of Synthesis
The most direct and widely employed laboratory-scale synthesis of this compound involves the catalytic hydrogenation of 3-fluoro-4-nitrophenol. This reaction reduces the nitro group (-NO₂) to an amino group (-NH₂) while leaving the phenol and fluoro groups intact. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is favored for its high efficiency, clean conversion, and relatively mild reaction conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via the reduction of 3-fluoro-4-nitrophenol.
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-4-nitrophenol | [4] |
| Product | This compound | [4] |
| Catalyst | 10% Palladium on carbon | [4] |
| Solvents | Ethanol, Tetrahydrofuran | [4] |
| Reaction Time | 4.5 hours | [4] |
| Temperature | Room Temperature | [4] |
| Yield | 100% (as a pale yellow solid) | [4] |
| ¹H-NMR (DMSO-d₆) δ (ppm) | 4.38 (2H, m), 6.34 (1H, m), 6.43 (1H, m), 6.59 (1H, dd, J=8.4, 10.4 Hz), 8.78 (1H, s) | [4] |
Experimental Protocol
This protocol details the synthesis of this compound from 3-fluoro-4-nitrophenol.
Materials and Reagents:
-
3-Fluoro-4-nitrophenol
-
10% Palladium on carbon (Pd/C)
-
Ethanol (reagent grade)
-
Tetrahydrofuran (THF, reagent grade)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenator
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).[4]
-
Catalyst Addition: To this solution, carefully add 10% palladium on carbon (6.0 g).[4]
-
Hydrogenation: Seal the flask and place it under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for laboratory scale).
-
Reaction: Stir the mixture vigorously at room temperature for 4.5 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Filtration: Upon completion of the reaction, filter the mixture through a pad of Celite or a similar filtration aid to remove the palladium catalyst.[4] Wash the catalyst with a small amount of ethanol to ensure complete recovery of the product.[4]
-
Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.[4]
-
Product Isolation: The resulting residue is the target compound, this compound (16.1 g, 100% yield), which should be a pale yellow solid.[4] Further purification by recrystallization can be performed if necessary.
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere when possible.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Use of 4-Amino-3-fluorophenol in the synthesis of the pesticide fluazinam
Introduction
This document provides detailed information regarding the synthesis of the fungicide fluazinam. It is intended for researchers, scientists, and professionals in the field of agrochemical development. Notably, initial research indicates that 4-Amino-3-fluorophenol is not a precursor or intermediate in the established synthesis pathways of fluazinam. This document will therefore focus on the correct and commercially practiced synthesis of fluazinam and will separately discuss the known applications of this compound in the synthesis of other agrochemicals.
Part 1: Synthesis of Fluazinam
The commercial synthesis of fluazinam is a multi-step process that primarily involves the condensation reaction between two key intermediates: 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.[1][2][3] This reaction is typically carried out in the presence of an inorganic base and a suitable solvent.[3]
Reaction Scheme:
The overall chemical transformation for the synthesis of fluazinam can be summarized as follows:
-
Reactant A: 2-amino-3-chloro-5-trifluoromethylpyridine
-
Reactant B: 2,4-dichloro-3,5-dinitrobenzotrifluoride
-
Product: Fluazinam
The reaction is a nucleophilic aromatic substitution where the amino group of 2-amino-3-chloro-5-trifluoromethylpyridine displaces one of the chlorine atoms on 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Logical Relationship of Fluazinam Synthesis
Caption: Synthesis pathway of Fluazinam from its key intermediates.
Experimental Protocol: Synthesis of Fluazinam
The following protocol is a generalized procedure based on common methods described in the literature.[3][4] Specific reaction conditions such as temperature, reaction time, and purification methods may vary to optimize yield and purity.
Materials:
-
2-amino-3-chloro-5-trifluoromethylpyridine
-
2,4-dichloro-3,5-dinitrobenzotrifluoride
-
Inorganic base (e.g., potassium hydroxide)[3]
-
Reaction vessel (e.g., four-necked flask)
-
Stirring apparatus
-
Temperature control system
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 2-amino-3-chloro-5-trifluoromethylpyridine, 2,4-dichloro-3,5-dinitrobenzotrifluoride, the inorganic base, and the solvent.[3]
-
Reaction Execution: The mixture is stirred at a controlled temperature. The reaction progress can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4]
-
Work-up and Isolation: Upon completion of the reaction, the mixture is processed to isolate the crude fluazinam. This may involve filtration to remove inorganic salts and evaporation of the solvent.
-
Purification: The crude product is then purified to obtain fluazinam of the desired purity. Purification methods may include recrystallization or column chromatography.
Quantitative Data
The following table summarizes representative quantitative data from a patented synthesis method.
| Reactant A (molar equivalent) | Reactant B (molar equivalent) | Base (molar equivalent) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| 1.00 | 1.02 | 3.0 (85% KOH) | 2-methyltetrahydrofuran | 25 | 6 | Not explicitly stated | >99 | [3] |
| 1.00 | 1.05 | 4.0 (85% KOH) | 2-methyltetrahydrofuran | 20 | 4 | 98.4 (mole yield) | 99.8 | [3] |
Part 2: Role of this compound in Agrochemical Synthesis
While this compound is not used in the synthesis of fluazinam, it is a valuable intermediate in the production of other agrochemicals, particularly certain insecticides.[5][6]
Applications:
-
Flufenoxuron Synthesis: this compound is a known intermediate in the synthesis of the insecticide flufenoxuron.[6][7]
-
Other Pesticides: It serves as a precursor for various fluorinated insecticides and herbicides.[5] The presence of the fluorine atom can enhance the lipophilicity and membrane permeability of the final active ingredient, potentially increasing its efficacy.[8][9]
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. One common industrial method starts from o-fluoronitrobenzene, which undergoes hydrogenation.[5] Another approach involves the catalytic hydrogenation of 4-nitrophenol, followed by sulfonation, fluorine substitution, and desulfonation.[5][8]
Experimental Workflow for this compound Synthesis
Caption: A common synthesis route for this compound.
The synthesis of the pesticide fluazinam is well-established and proceeds through the condensation of 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride. The compound this compound is not involved in this particular synthetic pathway. However, this compound is a significant intermediate in its own right, playing a key role in the manufacture of other important agrochemicals such as flufenoxuron. Researchers and scientists should refer to the correct precursors and reaction schemes for the synthesis of their target compounds to ensure successful and efficient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 3. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
- 4. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS 399-95-1 [homesunshinepharma.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Regorafenib from 4-Amino-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regorafenib is a multi-kinase inhibitor approved for the treatment of various cancers. This document provides a detailed, step-by-step protocol for the synthesis of Regorafenib starting from 4-Amino-3-fluorophenol. The synthesis involves a two-step process: the formation of the key intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, followed by its reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield Regorafenib. This application note includes comprehensive experimental procedures, quantitative data summarized in tabular format, and visual diagrams of the synthetic workflow and the targeted signaling pathways to facilitate understanding and reproducibility in a research and development setting.
Introduction
Regorafenib is a potent oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1] Its mechanism of action involves the inhibition of various signaling pathways, including those mediated by Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and RAF kinases.[1][2] This document outlines a reliable and scalable synthetic route to Regorafenib, commencing with the readily available starting material, this compound.
Overall Synthetic Scheme
The synthesis of Regorafenib from this compound is accomplished in two primary steps, as illustrated below. The initial step involves the formation of a key diaryl ether intermediate, which is then coupled with a substituted phenyl isocyanate to form the final product.
Caption: Synthetic workflow for Regorafenib.
Experimental Protocols
Step 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate 1)
This procedure details the nucleophilic aromatic substitution reaction to form the diaryl ether intermediate.
Materials:
-
This compound
-
4-chloro-N-methylpyridine-2-carboxamide
-
Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu)
-
N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Toluene
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 equivalent) in N,N-Dimethylacetamide (DMAc), add 4-chloro-N-methylpyridine-2-carboxamide (1.0 equivalent).
-
Add sodium hydroxide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 105-115°C and stir for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Stir the suspension at a reduced temperature (e.g., 0-5°C) for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or toluene).
-
Dry the purified solid under vacuum to yield 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide as a solid.
| Parameter | Value | Reference |
| Yield | 80-90% | [3] |
| Purity (HPLC) | >99% | [2] |
| Melting Point | 141-143 °C | [2] |
Characterization Data for Intermediate 1:
-
¹H NMR (DMSO-d₆): δ 8.65 (s, 1H), 8.30 (d, J=5.6 Hz, 1H), 7.45 (d, J=2.7 Hz, 1H), 7.15 (dd, J=5.6, 2.7 Hz, 1H), 6.95 (t, J=8.9 Hz, 1H), 6.80 (dd, J=11.8, 2.5 Hz, 1H), 6.65 (m, 1H), 5.30 (s, 2H), 2.80 (d, J=4.8 Hz, 3H).
-
MS (ESI): m/z 262.1 [M+H]⁺.
Step 2: Synthesis of Regorafenib
This final step involves the formation of the urea linkage to yield Regorafenib.
Materials:
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate 1)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diethyl ether
Equipment:
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) in DCM to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
A precipitate will form during the reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to afford Regorafenib as a solid.
| Parameter | Value | Reference |
| Yield | ~95% | |
| Purity (HPLC) | >99.5% | [4] |
| Melting Point | 207-209 °C |
Characterization Data for Regorafenib:
-
¹H NMR (DMSO-d₆): δ 9.35 (s, 1H), 9.15 (s, 1H), 8.70 (q, J=4.8 Hz, 1H), 8.50 (d, J=5.6 Hz, 1H), 8.25 (t, J=8.8 Hz, 1H), 8.10 (d, J=2.5 Hz, 1H), 7.60 (m, 2H), 7.40 (d, J=2.7 Hz, 1H), 7.20 (dd, J=5.6, 2.7 Hz, 1H), 2.80 (d, J=4.8 Hz, 3H).
-
¹³C NMR (DMSO-d₆): δ 165.1, 164.2, 152.9, 150.8, 149.5, 147.1, 140.2, 139.1, 132.4, 131.9 (q, J=29.5 Hz), 126.8, 123.2 (q, J=272.0 Hz), 122.9, 118.5, 117.2, 114.9, 114.6, 111.4, 109.2, 26.4.
-
MS (ESI): m/z 483.1 [M+H]⁺.[5]
Purification and Crystallization
For obtaining the stable monohydrate form of Regorafenib, a recrystallization procedure can be employed.
Procedure:
-
Dissolve the crude Regorafenib in a minimal amount of hot acetone.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add water to the filtrate until precipitation begins.
-
Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a cold acetone/water mixture.
-
Dry the crystals at ambient temperature.
Mechanism of Action: Signaling Pathway Inhibition
Regorafenib exerts its anti-cancer effects by inhibiting multiple protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. The diagram below illustrates the key signaling pathways targeted by Regorafenib.
Caption: Regorafenib's inhibition of key signaling pathways.
Conclusion
The synthetic route to Regorafenib from this compound presented in this application note is an efficient and well-documented process. The provided protocols and data are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the reproducible synthesis of this important multi-kinase inhibitor.
References
- 1. rsc.org [rsc.org]
- 2. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 3. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-Amino-3-fluorophenol via Fries and Beckmann Rearrangements
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-3-fluorophenol is a key intermediate in the synthesis of various pharmaceuticals, most notably the multi-kinase inhibitor Regorafenib.[1][2][3] Its specific substitution pattern, featuring an amino, a hydroxyl, and a fluorine group, makes it a valuable building block in medicinal chemistry. The fluorine atom, in particular, can enhance the metabolic stability and lipophilicity of the final drug molecule.[4] This document outlines a practical and economical synthetic route to this compound employing two classic name reactions: the Fries rearrangement and the Beckmann rearrangement.[2][5] This pathway offers advantages such as the use of inexpensive starting materials and acceptable overall yields.[2][5]
Overall Synthetic Pathway
The synthesis of this compound via this route begins with the acylation of 3-fluorophenol, followed by a Fries rearrangement to form a hydroxyacetophenone intermediate. This intermediate is then converted to its oxime, which subsequently undergoes a Beckmann rearrangement to yield an acetamide. Finally, hydrolysis of the acetamide furnishes the desired this compound.
Caption: Overall workflow for the synthesis of this compound.
Fries Rearrangement: Synthesis of 4-Hydroxy-2-fluoroacetophenone
The initial step involves the acylation of 3-fluorophenol to form the corresponding ester, which then undergoes a Fries rearrangement to yield the para-acylated product, 4-hydroxy-2-fluoroacetophenone. The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[6][7] The reaction is selective for ortho and para substitution, with the para product being favored at lower temperatures.[6][8]
Experimental Protocol
Step 1: Acylation of 3-Fluorophenol
A solution of 3-fluorophenol in a suitable solvent is treated with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to yield 3-fluorophenyl acetate.
Step 2: Fries Rearrangement
-
To a flask containing a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is added 3-fluorophenyl acetate at a controlled low temperature.[9]
-
The reaction mixture is then slowly warmed to the desired rearrangement temperature and held for a specified duration.[9] Higher temperatures tend to favor the formation of the ortho-isomer.[6]
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice, typically containing a strong acid like concentrated HCl.[9]
-
The product, 4-hydroxy-2-fluoroacetophenone, is then isolated through extraction and purified, for example, by crystallization or column chromatography.
Data Summary
| Reactant | Product | Catalyst | Temperature | Yield | Reference |
| 3-Fluorophenyl acetate | 4-Hydroxy-2-fluoroacetophenone | Aluminum chloride | Low Temp. | - | [6][9] |
Note: Specific yield data for this step in the synthesis of this compound is not detailed in the provided search results.
Beckmann Rearrangement: Synthesis of this compound
The ketone produced from the Fries rearrangement is first converted to its corresponding oxime. This oxime then undergoes a Beckmann rearrangement, which is the acid-catalyzed conversion of an oxime to an amide.[10][11] The final step is the hydrolysis of the resulting amide to yield this compound.
Experimental Protocol
Step 1: Oximation of 4-Hydroxy-2-fluoroacetophenone
4-Hydroxy-2-fluoroacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base to form 4-hydroxy-2-fluoroacetophenone oxime.
Step 2: Beckmann Rearrangement
-
The prepared oxime is treated with a strong acid catalyst. While various acids like sulfuric acid, polyphosphoric acid, and trifluoroacetic acid can be used, a literature procedure for a similar substrate suggests using 70% aqueous sulfuric acid.[2][10][12]
-
The reaction temperature is carefully controlled. In one instance, the reaction was conducted at 20°C.[2]
-
The reaction mixture is then neutralized, for example, by the dropwise addition of ammonium hydroxide until a pH of 8 is reached.[2]
-
The resulting amide, N-(3-fluoro-4-hydroxyphenyl)acetamide, is then isolated.
Step 3: Hydrolysis
The N-(3-fluoro-4-hydroxyphenyl)acetamide is hydrolyzed under acidic or basic conditions to cleave the amide bond, yielding the final product, this compound.
Data Summary
| Reactant | Product | Catalyst | Temperature | Yield | Reference |
| 4-Hydroxy-2-fluoroacetophenone oxime | N-(3-Fluoro-4-hydroxyphenyl)acetamide | 70% aq. H₂SO₄ | 20°C | 50% | [2] |
Note: The reported 50% yield was considered low in the cited study, with the hydrolysis of the oxime back to the ketone being a competing reaction. The authors proceeded to investigate non-aqueous conditions to improve the yield.[2]
Reaction Mechanisms
Fries Rearrangement Mechanism
The widely accepted mechanism for the Fries rearrangement involves the initial formation of an acylium ion intermediate after the coordination of the Lewis acid to the ester.[6][7] This electrophilic acylium ion then attacks the aromatic ring via an electrophilic aromatic substitution.
Caption: Simplified mechanism of the Fries rearrangement.
Beckmann Rearrangement Mechanism
The Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which converts it into a good leaving group (water).[11] This is followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. The nitrilium ion is then attacked by water, and after tautomerization, the amide is formed.[10]
Caption: Simplified mechanism of the Beckmann rearrangement.
Conclusion
The synthetic route to this compound utilizing the Fries and Beckmann rearrangements represents a viable and practical approach for obtaining this important pharmaceutical intermediate.[2][5] While challenges such as optimizing yields and controlling regioselectivity exist, the use of readily available starting materials makes this pathway attractive for both laboratory-scale synthesis and potential scale-up operations. The protocols and data presented herein provide a foundational guide for researchers in the field of organic and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tdcommons.org [tdcommons.org]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. benchchem.com [benchchem.com]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. Beckmann Rearrangement [organic-chemistry.org]
- 12. iris.unive.it [iris.unive.it]
Application Notes and Protocols for the Catalytic Hydrogenation of 3-Fluoro-4-Nitrophenol
Introduction
4-Amino-3-fluorophenol is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals, including kinase inhibitors used in cancer therapy.[1] The catalytic hydrogenation of 3-fluoro-4-nitrophenol offers a direct and efficient route to this key intermediate. This document provides detailed application notes and a comprehensive experimental protocol for this transformation, intended for researchers, scientists, and professionals in drug development. The presented protocol focuses on the use of palladium on activated carbon (Pd/C) as a catalyst, a common and effective choice for the reduction of nitroarenes.[2][3]
Reaction Scheme
The overall reaction involves the reduction of the nitro group of 3-fluoro-4-nitrophenol to an amino group using a catalyst and a hydrogen source.
Reactant: 3-Fluoro-4-nitrophenol Product: this compound Catalyst: 10% Palladium on activated carbon (Pd/C) Hydrogen Source: Hydrogen gas (H₂) Solvent: Ethanol/Tetrahydrofuran (EtOH/THF)
Quantitative Data Summary
The following table summarizes the quantitative data for a typical lab-scale synthesis of this compound.
| Parameter | Value | Reference |
| Reactant (3-Fluoro-4-nitrophenol) | 20 g | [4] |
| Catalyst (10% Pd/C) | 6.0 g | [4] |
| Solvent (Ethanol) | 200 ml | [4] |
| Solvent (Tetrahydrofuran) | 125 ml | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Hydrogen Atmosphere | Yes | [4] |
| Reaction Time | 4.5 hours | [4] |
| Product Yield | 16.1 g | [4] |
| Product Appearance | Pale yellow solid | [4] |
| Product Purity (by NMR) | High (implied by 100% yield) | [4] |
Experimental Protocol
This protocol details the catalytic hydrogenation of 3-fluoro-4-nitrophenol to produce this compound.
Materials:
-
3-Fluoro-4-nitrophenol (20 g)
-
10% Palladium on activated carbon (6.0 g)
-
Ethanol (200 ml)
-
Tetrahydrofuran (125 ml)
-
Hydrogen gas supply
-
Reaction flask (e.g., a three-necked round-bottom flask or a Parr hydrogenation apparatus)
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction flask, combine 3-fluoro-4-nitrophenol (20 g), ethanol (200 ml), and tetrahydrofuran (125 ml). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Carefully add 10% palladium on carbon (6.0 g) to the solution.
-
Hydrogenation: Securely connect the flask to a hydrogen gas source. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Maintain a hydrogen atmosphere (a balloon of hydrogen is suitable for atmospheric pressure reactions) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4.5 hours.[4]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of ethanol to ensure all the product is collected.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol and tetrahydrofuran.
-
Product Isolation: The resulting pale yellow solid is the desired product, this compound (16.1 g, ~100% yield).[4] The product can be dried further under vacuum.
Analytical Characterization: The structure and purity of the product can be confirmed by various analytical techniques:
-
¹H-NMR Spectroscopy: (DMSO-d₆) δ (ppm): 8.78 (1H, s), 6.59 (1H, dd, J=8.4, 10.4 Hz), 6.43 (1H, m), 6.34 (1H, m), 4.38 (2H, m).[4]
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
FTIR Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NH₂, C-F).
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation.
Safety Precautions
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Discussion
The described protocol provides a reliable and high-yielding method for the synthesis of this compound. The use of 10% Pd/C is a standard and effective choice for this type of nitro group reduction.[2] The reaction proceeds cleanly under mild conditions (room temperature and atmospheric pressure of hydrogen), making it suitable for standard laboratory setups.
Alternative catalysts such as Raney nickel could also be employed, which may be preferable in cases where dehalogenation is a concern with palladium catalysts.[2][3] Other hydrogen sources, like formic acid or ammonium formate in transfer hydrogenation, can also be considered.[5] The choice of solvent can also be optimized; while a mixture of ethanol and THF is shown to be effective, other protic solvents like methanol or isopropanol could also be used.
The work-up procedure is straightforward, involving a simple filtration to remove the heterogeneous catalyst followed by solvent evaporation. The high yield reported suggests that further purification may not be necessary for many applications, though recrystallization or column chromatography could be employed if higher purity is required.
References
- 1. tdcommons.org [tdcommons.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Amino-3-fluorophenol in the Production of Antimicrobial Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenol is a versatile chemical intermediate increasingly recognized for its potential in the synthesis of novel antimicrobial agents. Its unique structure, featuring an aromatic ring substituted with amino, hydroxyl, and fluoro groups, provides a valuable scaffold for the development of bioactive molecules. The presence of the fluorine atom is particularly noteworthy as it can enhance the lipophilicity and metabolic stability of the resulting compounds, potentially leading to improved pharmacokinetic and pharmacodynamic properties.[1] This document outlines the application of this compound in the production of benzoxazole derivatives, a class of heterocyclic compounds with demonstrated antimicrobial activity. The protocols provided are representative examples based on established synthetic methodologies and antimicrobial screening techniques.
Rationale for Use in Antimicrobial Agent Synthesis
The core rationale for utilizing this compound in the design of new antimicrobial agents lies in its ability to serve as a precursor for the synthesis of complex heterocyclic structures. Benzoxazoles, for instance, are readily synthesized from o-aminophenols and are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4] The fluorine substituent on the this compound backbone can significantly influence the biological activity of the final compound by altering its electronic properties and ability to penetrate microbial cell membranes.[5][6]
Synthesis of Fluorinated Benzoxazole Derivatives
A common and effective method for the synthesis of benzoxazole derivatives from this compound involves a condensation reaction with various aldehydes. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the benzoxazole ring system.
General Synthetic Scheme
The overall reaction for the synthesis of 2-substituted-6-amino-7-fluorobenzoxazoles from this compound is depicted below. The choice of aldehyde (R-CHO) allows for the introduction of a wide variety of substituents at the 2-position of the benzoxazole ring, enabling the exploration of structure-activity relationships.
Caption: General reaction scheme for the synthesis of fluorinated benzoxazoles.
Experimental Protocol: Synthesis of a Representative Fluorinated Benzoxazole
This protocol describes the synthesis of a representative 2-aryl-6-amino-7-fluorobenzoxazole derivative.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.
-
Add 10 mmol of the selected substituted benzaldehyde to the flask.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-substituted-6-amino-7-fluorobenzoxazole.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques, such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized fluorinated benzoxazole derivatives can be evaluated against a panel of pathogenic bacteria and fungi. A standard method for determining the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Synthesized fluorinated benzoxazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Broth (for bacteria)
-
Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Micropipettes
-
Incubator
-
Spectrophotometer (for measuring optical density)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent used to dissolve the compounds, e.g., DMSO)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 1000 µg/mL.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Prepare a standardized inoculum of each microbial strain (approximately 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive control wells (medium with inoculum and a standard antibiotic) and negative control wells (medium with inoculum and the solvent).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth (no turbidity). The MIC can also be determined by measuring the optical density at 600 nm.
Data Presentation
The quantitative data obtained from the MIC assays should be summarized in a table for clear comparison of the antimicrobial activity of the different synthesized derivatives.
| Compound ID | R-group | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| FBZ-1 | 4-chlorophenyl | ||||||
| FBZ-2 | 4-nitrophenyl | ||||||
| FBZ-3 | 2,4-dichlorophenyl | ||||||
| Ciprofloxacin | (Positive Control) | N/A | |||||
| Fluconazole | (Positive Control) | N/A | N/A | N/A | N/A |
(Note: The table above is a template. The actual values would be filled in based on experimental results.)
Proposed Mechanism of Action
The precise mechanism of action of fluorinated benzoxazoles is an area of ongoing research. However, based on studies of similar heterocyclic antimicrobial agents, several potential mechanisms can be proposed. The planar benzoxazole ring system may intercalate with microbial DNA, thereby inhibiting DNA replication and transcription. Additionally, these compounds may interfere with essential microbial enzymes or disrupt the integrity of the microbial cell membrane.
Caption: Workflow for the antimicrobial evaluation of synthesized compounds.
Conclusion
This compound serves as a valuable and promising starting material for the synthesis of novel antimicrobial agents, particularly fluorinated benzoxazole derivatives. The synthetic protocols outlined in this document are robust and adaptable for the creation of a diverse library of compounds. The subsequent antimicrobial evaluation provides a clear pathway for identifying lead candidates for further drug development. The unique properties conferred by the fluorine atom make this building block an attractive option for medicinal chemists aiming to overcome the challenges of antimicrobial resistance. Further studies are warranted to fully elucidate the mechanism of action of these compounds and to optimize their therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 6. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Derivatization of 4-Amino-3-fluorophenol for Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenol is a versatile scaffold in medicinal chemistry, incorporating a phenol, an aniline, and a fluorine atom. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Derivatization of the amino and phenolic hydroxyl groups of this compound allows for the generation of a diverse library of compounds for biological activity screening. This document provides detailed protocols for the synthesis of Schiff base and N-acyl derivatives of this compound and subsequent screening for anticancer, antimicrobial, and antioxidant activities.
Derivatization Strategies
The amino and hydroxyl functionalities of this compound are amenable to a variety of chemical modifications. Two common and effective derivatization strategies are the formation of Schiff bases and N-acylation.
-
Schiff Base Formation: The reaction of the primary amine with an aldehyde results in the formation of an imine or Schiff base. This is a straightforward method to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the parent molecule.[2]
-
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. This modification can alter the hydrogen bonding capacity and overall polarity of the molecule.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives of this compound
This protocol describes the synthesis of a representative Schiff base derivative using 4-chlorobenzaldehyde.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.
-
Add 1.0 equivalent of 4-chlorobenzaldehyde to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[2]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative under vacuum.
-
Characterize the product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).
Protocol 2: Synthesis of N-Acyl Derivatives of this compound
This protocol details the N-acylation of this compound with benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 equivalent of this compound in an appropriate aprotic solvent (e.g., DCM) in a round-bottom flask.
-
Add 1.1 equivalents of a base, such as pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add 1.05 equivalents of benzoyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the N-acyl derivative by recrystallization or column chromatography.
-
Characterize the final product by analytical methods such as FT-IR, NMR, and Mass Spectrometry.
Biological Activity Screening Protocols
Protocol 3: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-468, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Activity - Agar Disk Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole)
-
Solvent control discs (containing only the solvent)
-
Incubator
Procedure:
-
Prepare the agar plates and allow them to solidify.
-
Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial inoculum onto the surface of the agar plates using a sterile cotton swab.
-
Impregnate sterile filter paper discs with a known concentration of the test compounds.
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.
Protocol 5: Antioxidant Activity - DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds dissolved in methanol
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Prepare serial dilutions of the test compounds and the positive control (ascorbic acid) in methanol.
-
In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Data Presentation
The quantitative data from the biological activity screening should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | R-Group | Cell Line | IC50 (µM) | Reference |
| AFP-SB-1 | Schiff Base | 4-Chlorophenyl | MDA-MB-468 | [Insert Value] | [Hypothetical] |
| AFP-SB-2 | Schiff Base | 4-Methoxyphenyl | MDA-MB-468 | [Insert Value] | [Hypothetical] |
| AFP-AC-1 | N-Acyl | Benzoyl | MDA-MB-468 | [Insert Value] | [Hypothetical] |
| AFP-OXA-1 | Oxadiazole | [Specify] | MDA-MB-468 | 16.89 | [3] |
| AFP-OXA-1 | Oxadiazole | [Specify] | MDA-MB-231 | 19.43 | [3] |
| Doxorubicin | - | - | MDA-MB-468 | [Insert Value] | - |
Table 2: Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound ID | Derivative Type | R-Group | S. aureus | E. coli | C. albicans | Reference |
| AFP-SB-1 | Schiff Base | 4-Chlorophenyl | [Insert Value] | [Insert Value] | [Insert Value] | [Hypothetical] |
| AFP-SB-2 | Schiff Base | 4-Methoxyphenyl | [Insert Value] | [Insert Value] | [Insert Value] | [Hypothetical] |
| AFP-AC-1 | N-Acyl | Benzoyl | [Insert Value] | [Insert Value] | [Insert Value] | [Hypothetical] |
| Ciprofloxacin | - | - | [Insert Value] | [Insert Value] | NA | - |
| Fluconazole | - | - | NA | NA | [Insert Value] | - |
| (Note: Data for aminophenol Schiff bases showed zones of inhibition ranging from 11-22 mm against various bacteria.[1]) |
Table 3: Antioxidant Activity of this compound Derivatives
| Compound ID | Derivative Type | R-Group | DPPH Scavenging EC50 (µg/mL) | Reference |
| AFP-SB-1 | Schiff Base | 4-Chlorophenyl | [Insert Value] | [Hypothetical] |
| AFP-SB-2 | Schiff Base | 4-Methoxyphenyl | [Insert Value] | [Hypothetical] |
| AFP-AC-1 | N-Acyl | Benzoyl | [Insert Value] | [Hypothetical] |
| Ascorbic Acid | - | - | [Insert Value] | - |
| (Note: Fluorinated flavones, which share a phenolic structure, have shown potent antioxidant activity with EC50 values as low as 0.24 µg/mL.[4]) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the derivatization and biological screening.
p38 MAPK Signaling Pathway
Some aminophenol derivatives have been shown to exert their anticancer effects by targeting signaling pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[3][5]
Caption: Simplified p38 MAPK signaling pathway and potential point of intervention.
Conclusion
The derivatization of this compound provides a powerful strategy for generating novel compounds with potential therapeutic applications. The protocols outlined in this document offer a systematic approach to synthesize and screen a library of derivatives for anticancer, antimicrobial, and antioxidant activities. The presented data tables and diagrams serve as a framework for organizing and interpreting the screening results, facilitating the identification of lead compounds for further drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
The Strategic Application of 4-Amino-3-fluorophenol in the Synthesis of Novel Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of oncological research. The strategic use of versatile building blocks is paramount to the successful synthesis of these complex molecules. This application note details the pivotal role of 4-Amino-3-fluorophenol as a key intermediate in the development of novel kinase inhibitors, with a particular focus on the synthesis of Regorafenib, a multi-kinase inhibitor approved for the treatment of various cancers. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data on kinase inhibition, and visualizations of the relevant signaling pathways.
The unique structural features of this compound, including its amino, hydroxyl, and fluoro functionalities, make it an ideal scaffold for the construction of kinase inhibitors. The fluorine atom, in particular, can enhance metabolic stability and binding affinity of the final compound. Its application is exemplified in the synthesis of Regorafenib, where it serves as a crucial precursor for the formation of the diaryl ether linkage, a common motif in many kinase inhibitors.
Quantitative Analysis of Kinase Inhibition
The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the inhibitory activities of Regorafenib, a prominent kinase inhibitor synthesized using this compound, against a panel of key oncogenic kinases.
Table 1: In Vitro Inhibitory Activity of Regorafenib against Angiogenic and Stromal Kinases
| Kinase Target | IC50 (nM) |
| VEGFR1 | 13 |
| VEGFR2 | 4.2 |
| VEGFR3 | 46 |
| PDGFRβ | 22 |
| TIE2 | - |
Data compiled from multiple sources.[1]
Table 2: In Vitro Inhibitory Activity of Regorafenib against Oncogenic Kinases
| Kinase Target | IC50 (nM) |
| c-KIT | 7 |
| RET | 1.5 |
| Raf-1 | 2.5 |
| B-RAF | 28 |
| B-RAF (V600E) | 19 |
Data compiled from multiple sources.[1]
Experimental Protocols
The synthesis of kinase inhibitors from this compound is a multi-step process. The following protocols provide a detailed methodology for the synthesis of Regorafenib, a representative multi-kinase inhibitor.
Protocol 1: Synthesis of the Intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
This procedure details the nucleophilic aromatic substitution reaction to form the diaryl ether linkage.
Materials:
-
This compound
-
4-Chloro-N-methyl-2-pyridinecarboxamide
-
Potassium tert-butoxide
-
N,N-dimethylacetamide (DMAc)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a reaction flask containing N,N-dimethylacetamide (55 ml), add this compound (11 g, 0.086 moles) and 4-Chloro-N-methyl-2-pyridinecarboxamide (8.85 g, 0.051 moles) at 25-30°C.[2]
-
Stir the mixture for 15 minutes.
-
Heat the reaction mixture to 110-115°C.
-
Slowly add a solution of potassium tert-butoxide in tetrahydrofuran (60 ml, 0.06 moles) over a period of 3 to 4 hours.[2]
-
Distill off the solvent at the same temperature.
-
Cool the reaction mass to 25-30°C and slowly add water (110 ml) over 15 minutes.
-
Cool the reaction mass to 0-5°C and stir for 1 hour.
-
Filter the precipitated solid, wash with water, and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
Protocol 2: Final Synthesis of Regorafenib
This protocol describes the urea bond formation to yield the final product, Regorafenib.
Materials:
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (from Protocol 1)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane.
-
In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane.
-
Under an argon atmosphere, add the isocyanate solution dropwise to the solution of the aminophenoxy-picolinamide at 0°C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours, during which a brown solid will precipitate.[3]
-
Filter the precipitate and suspend it in diethyl ether.
-
Stir the suspension for 2 hours, then filter to collect the solid.
-
Wash the solid with diethyl ether and dry to yield Regorafenib.[3]
Signaling Pathways and Mechanism of Action
Regorafenib and other kinase inhibitors derived from this compound exert their therapeutic effects by inhibiting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The following diagrams illustrate the major pathways targeted.
Caption: VEGFR2 Signaling Pathway Inhibition.
Caption: PDGFRβ Signaling Pathway Inhibition.
Caption: c-KIT Signaling Pathway Inhibition.
Caption: RAF-MEK-ERK Signaling Pathway Inhibition.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel kinase inhibitors. Its strategic incorporation, as demonstrated in the synthesis of Regorafenib, allows for the development of potent multi-targeted therapies that can significantly impact cancer treatment. The detailed protocols and data presented in this application note are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical entities based on this privileged scaffold.
References
Scale-up Synthesis of 4-Amino-3-fluorophenol for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-Amino-3-fluorophenol, a key intermediate in the pharmaceutical industry.[1][2][3] The unique structural characteristics of this compound, particularly the presence of a fluorine atom, enhance the lipophilicity and metabolic stability of derivative drug molecules.[1] This makes it a critical component in the synthesis of targeted therapies, most notably the multi-kinase inhibitor Regorafenib.[3][4][5][6] These notes offer a comprehensive overview of various synthetic routes, detailed experimental protocols for scalable production, and methods for purification to achieve the high purity required for pharmaceutical applications.
Introduction
This compound (CAS No. 399-95-1) is a crucial building block in modern medicinal chemistry. Its application as a key intermediate in the synthesis of Regorafenib, a drug used in the treatment of various cancers, underscores its industrial significance.[3][4][5][6] The incorporation of a fluorine atom can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug molecule, leading to enhanced efficacy and reduced side effects. The demand for high-purity this compound necessitates the development of efficient, scalable, and cost-effective synthetic processes. This document outlines several proven methods for its industrial production.
Overview of Synthetic Routes
Several synthetic strategies for the production of this compound have been developed, each with distinct advantages and disadvantages in an industrial setting. The choice of a particular route often depends on factors such as the cost and availability of starting materials, desired purity, and environmental considerations.
A visual comparison of the primary synthetic pathways is presented below:
Caption: Key Synthetic Pathways to this compound.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different industrial-scale synthesis routes of this compound.
| Route | Starting Material | Key Steps | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| 1 | 3-Fluoro-4-nitrophenol | Catalytic Hydrogenation | Up to 100% | High | High yield, single step | Availability and cost of starting material |
| 2 | p-Nitrophenol | Catalytic Hydrogenation, Sulfonation, Fluorination, Desulfonation | 55-63% | High | Low-cost starting material | Multi-step process, use of potentially hazardous reagents |
| 3 | 3-Fluorophenol | Fries and Beckman Rearrangements | Acceptable overall yield | >99% (for final drug product) | Inexpensive starting materials | Multi-step process |
| 4 | o-Fluoronitrobenzene | Catalytic Hydrogenation | ~92% (selectivity) | >99% | High conversion and purity | Potential for side reactions |
Experimental Protocols
Route 1: Catalytic Hydrogenation of 3-Fluoro-4-nitrophenol
This route is one of the most direct methods for the synthesis of this compound.
Workflow Diagram:
Caption: Workflow for the Hydrogenation of 3-Fluoro-4-nitrophenol.
Protocol:
-
Reaction Setup: In a suitable hydrogenation reactor, dissolve 3-Fluoro-4-nitrophenol (1 part by weight) in a mixture of ethanol (10 parts by volume) and tetrahydrofuran (6.25 parts by volume).
-
Catalyst Addition: Carefully add 10% palladium on activated carbon (0.3 parts by weight) to the solution.
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for approximately 4.5 hours. Monitor the reaction progress by TLC or HPLC.
-
Catalyst Removal: Upon completion of the reaction, filter the mixture through a pad of celite to remove the palladium catalyst. Wash the catalyst cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a solid.
Route 2: Synthesis from p-Nitrophenol
This multi-step process utilizes a readily available and inexpensive starting material.[1][2]
Protocol Overview:
-
Catalytic Hydrogenation of p-Nitrophenol:
-
Sulfonation:
-
React the p-aminophenol with concentrated sulfuric acid at a controlled temperature (e.g., 20°C) to produce 4-aminophenol-2-sulfonic acid.[2]
-
-
Fluorination:
-
This step involves the substitution of a sulfonic acid group with fluorine. Some patented methods have utilized reagents like xenon difluoride under catalysis, however, for industrial scale, alternative fluorinating agents would be more practical.
-
-
Desulfonation and Extraction:
Purification of this compound
High purity of this compound is critical for its use in pharmaceutical synthesis. Recrystallization is a common method for purification.
Protocol for Recrystallization:
-
Solvent Selection: Choose a suitable solvent system. A mixture of an organic solvent (e.g., ethanol, isopropanol) and water is often effective.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent system.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
For even higher purity, chromatographic methods such as column chromatography can be employed.
Application in the Synthesis of Regorafenib
This compound is a key starting material for the synthesis of Regorafenib.[3][4][5][6] The synthesis generally involves the reaction of this compound with 4-chloro-N-methylpicolinamide to form an intermediate, which is then coupled with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[5][6][7]
Logical Relationship Diagram for Regorafenib Synthesis:
Caption: Key Intermediates in the Synthesis of Regorafenib.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
The industrial-scale synthesis of this compound is a critical process in the manufacturing of important pharmaceuticals. The choice of synthetic route depends on a careful evaluation of economic and environmental factors. The protocols and data presented in these application notes provide a foundation for the development and optimization of robust and efficient manufacturing processes for this key intermediate.
References
- 1. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. tdcommons.org [tdcommons.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Amino-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly vital in drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of biologically active molecules.[2] 4-Amino-3-fluorophenol is a valuable building block in medicinal chemistry, recognized as a key intermediate in the synthesis of multi-kinase inhibitors like Regorafenib.[3] The presence of the fluorine atom can enhance crucial drug-like properties such as metabolic stability and lipophilicity, while the amino and hydroxyl groups provide handles for further functionalization.[3][4]
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[1] The generally accepted catalytic cycle is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
Application Note: In-situ Monitoring of 4-Amino-3-fluorophenol Synthesis using Spectroscopy
Abstract
This application note details the use of in-situ spectroscopic techniques, such as Raman or FTIR spectroscopy, for real-time monitoring of the synthesis of 4-Amino-3-fluorophenol (4A3FP). 4A3FP is a key intermediate in the manufacturing of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] The conventional synthesis route involves the catalytic hydrogenation of 3-Fluoro-4-nitrophenol (3F4NP).[2][3] Traditional batch synthesis relies on offline analysis (e.g., HPLC) to monitor reaction progress, which can lead to delays, inconsistencies, and suboptimal yields. By implementing in-situ spectroscopy as a Process Analytical Technology (PAT) tool, researchers and manufacturers can gain real-time insights into reaction kinetics, endpoint determination, and impurity profiling, leading to improved process control, efficiency, and safety.
Introduction
The synthesis of this compound (4A3FP) via the catalytic hydrogenation of 3-Fluoro-4-nitrophenol (3F4NP) is a critical reaction in the pharmaceutical industry. The reaction involves the reduction of a nitro group to an amine group in the presence of a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[2]
Monitoring the consumption of the nitro-aromatic starting material and the formation of the aromatic amine product is essential for process control. In-situ spectroscopy offers a non-invasive and continuous method to track the concentrations of these key chemical species directly within the reaction vessel.[4][5] This allows for precise determination of the reaction endpoint, preventing over-processing which can lead to the formation of impurities and degradation of the product. This note provides a generalized protocol for implementing Raman or FTIR spectroscopy for real-time monitoring and control of this synthesis.
Reaction Pathway
The synthesis of 4A3FP is typically achieved through the catalytic hydrogenation of 3F4NP. The nitro group (-NO₂) of the starting material is reduced to an amino group (-NH₂) using hydrogen gas and a metal catalyst.
Caption: Catalytic hydrogenation of 3F4NP to 4A3FP.
Experimental Protocol: In-situ Spectroscopic Monitoring
This protocol outlines the general steps for setting up an in-situ monitoring system for the hydrogenation of 3F4NP.
3.1. Materials and Instrumentation
-
Reactors: Jacketed glass reactor or stainless-steel pressure reactor.
-
Reagents: 3-Fluoro-4-nitrophenol (3F4NP), 10% Palladium on Carbon (Pd/C), Ethanol, Tetrahydrofuran (THF), Hydrogen gas.[2]
-
Spectrometer: Raman or FTIR spectrometer equipped with a fiber-optic immersion probe.
-
Software: Data acquisition and chemometric analysis software (e.g., PLS, PCA).[6][7]
3.2. Reactor Setup and Synthesis
-
Charge a suitable reactor with 3-Fluoro-4-nitrophenol (e.g., 20g).[2]
-
Add the solvent system, such as a mixture of ethanol (e.g., 200 ml) and tetrahydrofuran (e.g., 125 ml).[2]
-
Carefully add the 10% Pd/C catalyst (e.g., 6.0 g) to the mixture.[2]
-
Seal the reactor and insert the sterilized immersion spectroscopy probe, ensuring a proper seal.
-
Begin agitation and purge the reactor with an inert gas (e.g., Nitrogen) before introducing hydrogen.
-
Pressurize the reactor with hydrogen gas according to process parameters (e.g., atmospheric pressure or higher).[2][8]
-
Maintain the reaction at the desired temperature (e.g., room temperature).[2]
3.3. Spectroscopic Data Acquisition
-
Connect the immersion probe to the spectrometer.
-
Begin acquiring spectra at regular intervals (e.g., every 1-5 minutes).
-
Key spectroscopic bands to monitor are those corresponding to the nitro group of the reactant and the amino group of the product. For instance, in FTIR, aromatic nitro compounds show characteristic bands around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, which will decrease over time.[9] Concurrently, the N-H stretching bands of the resulting amine group will appear.[10]
-
Continue data acquisition until the characteristic peaks of the reactant (3F4NP) have disappeared and the product peaks (4A3FP) have reached a stable maximum intensity, indicating the reaction has reached completion. The typical reaction time is around 4.5 hours under the specified conditions.[2]
Data Analysis and Chemometrics
Spectroscopic data collected during the reaction is complex and requires chemometric methods to extract meaningful concentration information.[11][12] A Partial Least Squares (PLS) regression model is typically built to correlate the spectral data with the concentrations of reactants and products determined by a primary method like HPLC.
Workflow for Model Building and Real-Time Prediction:
Caption: Workflow for chemometric model building and deployment.
4.1. Quantitative Data Summary
A validated PLS model can predict the concentration of key components in real-time. The performance of such a model is evaluated by its Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²). While specific data for 4A3FP synthesis is proprietary, representative performance metrics for similar hydrogenation monitoring are presented below.
| Component | Calibration Range (mol/L) | R² | RMSEP (mol/L) | Spectroscopic Method |
| 3-Fluoro-4-nitrophenol | 0.0 - 0.8 | > 0.99 | < 0.01 | Raman / FTIR |
| This compound | 0.0 - 0.8 | > 0.99 | < 0.01 | Raman / FTIR |
Table 1: Representative performance of a PLS model for in-situ monitoring. These values are illustrative and depend on the specific calibration and instrumentation.
The real-time concentration profiles obtained from the spectroscopic model allow for precise endpoint determination, as shown in the conceptual plot below.
| Time (min) | 3F4NP Conc. (Predicted, M) | 4A3FP Conc. (Predicted, M) |
| 0 | 0.80 | 0.00 |
| 30 | 0.65 | 0.15 |
| 60 | 0.48 | 0.32 |
| 120 | 0.21 | 0.59 |
| 180 | 0.05 | 0.75 |
| 240 | < 0.01 | 0.79 |
| 270 | < 0.01 | 0.80 |
Table 2: Example of predicted concentration data over time for a batch synthesis.
Conclusion
The implementation of in-situ spectroscopy for monitoring the synthesis of this compound provides significant advantages over traditional offline methods. It enables real-time, continuous tracking of reactant consumption and product formation, leading to enhanced process understanding and control.[13] This PAT approach facilitates accurate endpoint detection, ensures batch-to-batch consistency, improves safety by containing potent compounds, and ultimately increases process efficiency and product quality. The methodologies and protocols described herein provide a robust framework for researchers and drug development professionals to apply this powerful analytical technique.
References
- 1. covethouse.eu [covethouse.eu]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. fiveable.me [fiveable.me]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. jasco-global.com [jasco-global.com]
Application Notes and Protocols for the Synthesis and Biological Evaluation of 4-Amino-3-fluorophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenol and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. The strategic incorporation of a fluorine atom onto the aminophenol scaffold can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making these compounds promising candidates for drug discovery programs. Notably, derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1]
This document provides detailed application notes on the synthesis of this compound derivatives, specifically focusing on amide and urea analogs. It includes step-by-step experimental protocols for their preparation and subsequent biological evaluation, including kinase inhibition and cytotoxicity assays. Quantitative data are summarized in structured tables to facilitate the comparison of structure-activity relationships (SAR). Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to provide a clear conceptual framework.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of N-(4-hydroxy-2-fluorophenyl) Amide Derivatives
The following table summarizes the in vitro biochemical and cellular potency of a series of benzimidazole reverse amides, which incorporate a fluorinated aminophenol-like moiety. These compounds were evaluated for their inhibitory activity against the BRAFV600E kinase and their ability to suppress the phosphorylation of ERK (p-ERK), a downstream effector in the RAF/MEK/ERK pathway.[1]
| Compound ID | R' Group | BRAF V600E IC50 (µM) | p-ERK EC50 (µM) |
| 1a | 3-t-Bu | 0.003 | 0.04 |
| 1b | 3-Et | <0.0004 | 0.1 |
| 1c | 3-iPr | <0.0004 | 0.05 |
| 1d | 3-OCHF3 | 0.0004 | 0.1 |
| 1e | 3-CF3 | 0.003 | 0.4 |
| 1f | 4-t-Bu | 0.009 | 0.05 |
| 1g | 4-Et | 0.001 | 0.08 |
| 1h | 4-iPr | 0.004 | 0.09 |
| 1i | 4-OCHF3 | 0.001 | 0.1 |
| 1j | 4-CF3 | 0.004 | 0.05 |
| 1k | 2-F, 5-CF3 | 0.001 | 0.09 |
Table 2: Cytotoxicity of Fluorinated Aminophenylhydrazines against A549 Lung Carcinoma Cells
This table presents the half-maximal inhibitory concentration (IC50) values of a series of fluorinated aminophenylhydrazines, demonstrating their cytotoxic effects on the A549 human lung cancer cell line.[2]
| Compound ID | Substitution Pattern | IC50 (µM) |
| 2a | 2-fluoro | >10 |
| 2b | 3-fluoro | >10 |
| 2c | 4-fluoro | >10 |
| 2d | 2,4-difluoro | 8.24 |
| 2e | 2,4,6-trifluoro | 4.95 |
| 2f | Pentafluoro | 0.64 |
Experimental Protocols
Protocol 1: General Synthesis of N-(4-hydroxy-2-fluorophenyl) Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives of this compound via an amide coupling reaction.
Materials:
-
This compound
-
Desired carboxylic acid
-
Coupling agent (e.g., HATU, EDCI)
-
Non-nucleophilic base (e.g., DIPEA, Et3N)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Ethyl acetate
-
1N HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) in an anhydrous solvent. Add the coupling agent (1.1 eq) and a non-nucleophilic base (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[1]
-
Amide Bond Formation: To the activated carboxylic acid mixture, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to afford the desired N-(4-hydroxy-2-fluorophenyl) amide derivative.[1]
-
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 2: BRAF V600E Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of synthesized compounds against the BRAFV600E kinase using a luminescence-based ATP detection method.[1]
Materials:
-
Recombinant BRAFV600E enzyme
-
Peptide substrate for BRAF
-
Kinase assay buffer
-
ATP
-
Test compounds dissolved in DMSO
-
Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO to achieve a range of concentrations for IC50 determination.[1]
-
Reaction Mixture Preparation: In a 96-well plate, add the recombinant BRAFV600E enzyme, the peptide substrate, and the diluted test compounds to the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1]
-
Signal Detection: After the incubation period, add the luciferase-based ATP detection reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to the kinase activity.[1]
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Protocol 3: MTT Cytotoxicity Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[3][4]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cell line in 96-well plates at an appropriate density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 hours).[3]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[3]
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
Caption: Synthetic workflow for N-(4-hydroxy-2-fluorophenyl) amide derivatives.
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
Caption: Workflow for a luminescence-based kinase inhibition assay.
References
The Pivotal Role of 4-Amino-3-fluorophenol in the Synthesis of Advanced Fluorinated Agrochemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenol is a key building block in the synthesis of a variety of fluorinated agrochemicals. Its unique trifunctional nature, possessing amino, hydroxyl, and fluoro groups on a benzene ring, allows for diverse chemical modifications, leading to the development of potent and selective pesticides. The presence of the fluorine atom is particularly significant as it can enhance the metabolic stability, lipophilicity, and overall efficacy of the final agrochemical product. This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluorinated agrochemicals, with a primary focus on the insecticide flufenoxuron.
Application in Insecticide Synthesis: The Case of Flufenoxuron
This compound is a crucial intermediate in the production of flufenoxuron, a benzoylurea insecticide that acts as an insect growth regulator.[1] Flufenoxuron is highly effective against a range of phytophagous mites and insect pests by inhibiting chitin biosynthesis, a vital process for the formation of the insect exoskeleton.[2][3]
Synthetic Pathway to a Key Flufenoxuron Intermediate
A key step in the synthesis of flufenoxuron involves the preparation of 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline from this compound. This transformation is typically achieved through a two-step process involving acylation followed by a condensation reaction.[4]
Experimental Protocols
Protocol 1: Synthesis of 3-fluoro-4-acetamidophenol (Acylation of this compound)
Objective: To protect the amino group of this compound by acylation to facilitate the subsequent condensation reaction.
Materials:
-
This compound
-
Acetic anhydride (or other C1-6 fatty acid anhydride)
-
Solvent (e.g., toluene, ethyl acetate)
-
Stirring apparatus
-
Reaction vessel
-
Heating/cooling system
Procedure:
-
Dissolve this compound in a suitable solvent within the reaction vessel.
-
Add the acylating agent (e.g., acetic anhydride) to the solution. The molar ratio of this compound to the acylating agent should be in the range of 1:0.95 to 1:1.5, with a preferred ratio of 1:1.05 to 1:1.20.[4]
-
Maintain the reaction temperature between 0°C and 50°C.[4]
-
Allow the reaction to proceed for 2 to 8 hours, monitoring the progress by a suitable analytical method (e.g., TLC, HPLC).[4]
-
Upon completion, the product, 3-fluoro-4-acetamidophenol, can be isolated by standard workup procedures, which may include quenching the excess acylating agent, extraction, and solvent evaporation.
Protocol 2: Synthesis of 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) acetanilide (Condensation Reaction)
Objective: To couple the protected aminophenol with 3,4-dichloro-benzotrifluoride to form the core structure of the flufenoxuron intermediate.
Materials:
-
3-fluoro-4-acetamidophenol (from Protocol 1)
-
3,4-dichloro-benzotrifluoride
-
Polar solvent (e.g., DMF, DMSO)
-
Alkali compound (e.g., potassium hydroxide, sodium hydroxide, potassium carbonate)
-
Reaction vessel with a condenser
-
Heating and stirring apparatus
Procedure:
-
In a reaction vessel, dissolve 3-fluoro-4-acetamidophenol in a polar solvent.
-
Add the alkali compound and 3,4-dichloro-benzotrifluoride. The molar ratio of 3-fluoro-4-acetamidophenol to 3,4-dichloro-benzotrifluoride should be between 0.95:1 and 1.50:1, with a preferred range of 1.05:1 to 1.20:1.[4]
-
Heat the reaction mixture to a temperature between 20°C and 160°C, with a preferred range of 110°C to 160°C, and more preferably 110°C to 130°C.[4]
-
Maintain the reaction for 3 to 12 hours, with a preferred duration of 3 to 6 hours.[4]
-
Monitor the reaction for the formation of 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) acetanilide.
-
After the reaction is complete, the product can be isolated through procedures such as cooling, precipitation, filtration, and washing.
Protocol 3: Synthesis of 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline (Hydrolysis)
Objective: To deprotect the amino group to yield the final key intermediate for flufenoxuron synthesis.
Materials:
-
2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) acetanilide (from Protocol 2)
-
Acid (for acidolysis)
-
Base (for neutralization)
-
Solvent
-
Reaction vessel
Procedure:
-
The acetanilide derivative from the previous step is subjected to acidolysis.
-
This is followed by neutralization with a base to yield 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline.[4] The reaction temperature for the neutralization step is typically between 10°C and 20°C.[4]
Quantitative Data Summary
The following table summarizes the reaction conditions for the synthesis of the key flufenoxuron intermediate from this compound.
| Step | Reactants | Molar Ratio (Key Reactant:Reagent) | Solvent | Temperature (°C) | Duration (h) |
| 1. Acylation | This compound, Acetic anhydride | 1:0.95-1.50 (preferred 1:1.05-1.20)[4] | Toluene, Ethyl Acetate | 0-50[4] | 2-8[4] |
| 2. Condensation | 3-fluoro-4-acetamidophenol, 3,4-dichloro-benzotrifluoride | 0.95-1.50:1 (preferred 1.05-1.20:1)[4] | DMF, DMSO | 20-160 (preferred 110-130)[4] | 3-12 (preferred 3-6)[4] |
| 3. Hydrolysis | 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) acetanilide | N/A | N/A | 10-20 (neutralization)[4] | N/A |
Mechanism of Action of Flufenoxuron: Inhibition of Chitin Biosynthesis
Flufenoxuron's mode of action is the inhibition of chitin biosynthesis in insects, which is a crucial component of their exoskeleton.[2][5] This disruption of the molting process is particularly effective against larval and nymphal stages, leading to mortality.[2] The primary target of flufenoxuron is believed to be the enzyme chitin synthase.[2] Mammals lack chitin, which contributes to the selective toxicity profile of flufenoxuron.[5]
Broader Applications in Agrochemicals
While the synthesis of flufenoxuron is a well-documented application, this compound is also utilized as a precursor in the synthesis of other fluorinated insecticides and herbicides, where the fluorine atom contributes to increased lipophilicity and efficacy.[6] It is also an intermediate for certain hair dyes and antibacterial compounds.[7]
Visualizing the Synthesis and Mechanism
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for a key flufenoxuron intermediate.
Caption: Mechanism of action of Flufenoxuron.
References
- 1. This compound CAS 399-95-1 [homesunshinepharma.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. CN103709048B - The synthetic method of flufenoxuron intermediate 2 fluorine 4 (4-trifluoromethylphenopendant of 2 chlorine 4) aniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Amino-3-fluorophenol as a Hair Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenol is a substituted aromatic aminophenol that serves as a valuable intermediate in the formulation of oxidative hair dyes.[1][2] Its chemical structure, featuring a fluorine atom ortho to the amino group, influences its reactivity and the properties of the resulting hair color.[3] When used as a coupler in oxidative hair dye systems, this compound reacts with a primary intermediate (developer) in the presence of an oxidizing agent to form stable color molecules within the hair shaft. This process allows for the creation of a range of shades, particularly fashionable copper-colored and reddish tints.[4] The fluorine substitution can also enhance the lipophilicity of the molecule, potentially influencing its penetration into the hair fiber.[3] These application notes provide a comprehensive overview of the use of this compound in hair dye formulations, including detailed experimental protocols for its synthesis, formulation, performance evaluation, and toxicological assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, safety assessment, and quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 399-95-1 | |
| Molecular Formula | C₆H₆FNO | |
| Molecular Weight | 127.12 g/mol | |
| Appearance | Pale yellow to light brown solid | [1] |
| Melting Point | 146-148 °C | |
| Solubility | Soluble in ethanol and ethyl acetate | [1][5] |
Application in Oxidative Hair Dyes
In oxidative hair dyeing, this compound functions as a coupler (or color modifier). It does not form color on its own but reacts with an oxidized primary intermediate, such as p-phenylenediamine (PPD) or p-aminophenol, to produce the final hair color.[6][7] The reaction is initiated by an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. The small, colorless precursor molecules penetrate the hair cuticle and cortex, where they undergo oxidation and coupling to form larger, colored molecules that are trapped within the hair, resulting in a long-lasting color.
The final shade achieved depends on the specific primary intermediate used in conjunction with this compound, their relative concentrations, and the pH of the dye formulation.
Performance Characteristics and Evaluation Protocols
The performance of a hair dye is evaluated based on its color intensity, color fastness to washing, and color fastness to light.
Colorimetric and Fastness Data (Illustrative)
Specific performance data for this compound is not extensively available in public literature. Table 2 provides an illustrative template for how such data would be presented. The values are representative and should be determined experimentally using the protocols outlined below.
Table 2: Illustrative Performance Data of a Hair Dye Formulation with this compound
| Performance Metric | Test Condition | Result |
| Initial Color (CIELAB) | On bleached hair tresses | L: 45.2, a: 25.8, b: 30.1 |
| Wash Fastness (Gray Scale) | After 10 wash cycles | 4-5 (Good to Excellent) |
| Light Fastness (Blue Wool Scale) | After 20 hours of Xenon arc exposure | 6 (Very Good) |
| Total Color Change (ΔEab) | After 10 wash cycles | 3.5 |
| Total Color Change (ΔE*ab) | After 20 hours of Xenon arc exposure | 4.2 |
Experimental Workflow for Hair Dye Formulation and Evaluation
The following diagram outlines the general workflow for preparing and testing a hair dye formulation containing this compound.
Experimental Protocols
Synthesis of this compound
This protocol is based on the catalytic hydrogenation of 3-fluoro-4-nitrophenol.[1]
Materials:
-
3-Fluoro-4-nitrophenol
-
Ethanol
-
Tetrahydrofuran (THF)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3-fluoro-4-nitrophenol (e.g., 20 g) in a mixture of ethanol (200 ml) and THF (125 ml).[1]
-
Carefully add 10% Pd/C catalyst (e.g., 6.0 g) to the solution.[1]
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere at room temperature for approximately 4.5 hours.[1]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst with ethanol.[1]
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield this compound as a solid.[1]
Oxidative Hair Dye Formulation (Cream Base)
This protocol provides a representative cream-based formulation for oxidative hair dyeing.
Materials:
-
Part A (Dye Cream):
-
Cetearyl alcohol (thickener)
-
Ceteareth-20 (emulsifier)
-
Oleic acid (surfactant/emulsifier)
-
Propylene glycol (humectant)
-
Ammonium hydroxide (alkalizing agent)
-
Sodium sulfite (antioxidant)
-
EDTA (chelating agent)
-
This compound (coupler)
-
p-Phenylenediamine (PPD) (primary intermediate)
-
Deionized water
-
-
Part B (Developer):
-
6% Hydrogen peroxide solution
-
Procedure:
-
Preparation of Part A (Dye Cream): a. In a primary vessel, heat deionized water to 75-80°C. Add propylene glycol, sodium sulfite, and EDTA, and mix until dissolved. b. In a separate vessel, melt cetearyl alcohol, ceteareth-20, and oleic acid at 75-80°C. c. Add the oil phase to the water phase with homogenization to form an emulsion. d. Cool the emulsion to 40-45°C while stirring. e. In a separate container, dissolve this compound and p-phenylenediamine in a small amount of propylene glycol and water. f. Add the dye solution to the cream base and mix until uniform. g. Adjust the pH to 9.0-10.5 with ammonium hydroxide. h. Add deionized water to reach the final volume and mix until homogeneous.
-
Application: a. Mix the dye cream (Part A) with the developer (Part B) in a 1:1 ratio immediately before use.[7] b. Apply the mixture evenly to hair tresses. c. Allow the dye to develop for 30 minutes at room temperature.[7] d. Rinse the hair thoroughly with water, followed by a light shampooing. e. Allow the hair to air dry.
Performance Evaluation Protocols
5.3.1 Colorimetric Evaluation (CIELAB)
-
Use a colorimeter or spectrophotometer to measure the color of the dyed hair tresses.[8]
-
Record the L* (lightness), a* (red-green axis), and b* (yellow-blue axis) values.[8]
-
Calculate the total color change (ΔEab) after wash or light fastness tests using the formula: ΔEab = √((ΔL)\² + (Δa)\² + (Δb*)\²).[8]
5.3.2 Wash Fastness Test
-
Prepare a standard shampoo solution (e.g., 5 g/L sodium lauryl sulfate in water).
-
Immerse the dyed hair tress in the shampoo solution at 40°C for 10 minutes with gentle agitation.
-
Rinse the tress thoroughly with deionized water.
-
Repeat the wash and rinse cycle for a predetermined number of times (e.g., 10 cycles).
-
Allow the tress to air dry and then measure the final color.
-
Assess the color change using the gray scale for color change, rated from 5 (no change) to 1 (severe change).[9]
5.3.3 Light Fastness Test
-
Mount the dyed hair tress in a xenon arc light fastness tester.[10]
-
Expose the tress to a controlled light source for a specified duration (e.g., 20 hours).[10]
-
Simultaneously expose a set of blue wool standards (rated 1-8).[11]
-
After exposure, compare the fading of the hair tress to the fading of the blue wool standards.[11]
-
The light fastness rating corresponds to the blue wool standard that shows similar fading.[11]
Safety and Toxicology
This compound, like many aromatic amines used in hair dyes, requires careful toxicological evaluation. Key areas of concern are skin sensitization and genotoxicity.
Skin Sensitization
Aromatic aminophenols are known to have the potential to cause skin sensitization.[1] The proposed mechanism involves the metabolic activation of the aminophenol to a reactive intermediate.
Signaling Pathway for Skin Sensitization by Aminophenols
Genotoxicity Evaluation
Standard in vitro tests are used to assess the genotoxic potential of cosmetic ingredients. These tests are typically conducted following OECD guidelines.[12][13]
Workflow for In Vitro Genotoxicity Testing
6.2.1 Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
This test assesses the potential of a substance to induce gene mutations.
Materials:
-
Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2uvrA).[14]
-
Test substance (this compound).
-
S9 fraction from induced rat liver for metabolic activation.[14]
-
Positive and negative controls.
Procedure:
-
Prepare a range of concentrations of the test substance.
-
In separate experiments, with and without the S9 metabolic activation system, the bacterial strains are exposed to the test substance.[15]
-
The mixture is plated on a minimal agar medium lacking the required amino acid.
-
After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted.[15]
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[15]
6.2.2 In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
This assay detects chromosomal damage (clastogenicity and aneugenicity).[16][17]
Materials:
-
Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6 cells).[14]
-
Test substance (this compound).
-
S9 fraction for metabolic activation.
-
Cytochalasin B to block cytokinesis.[18]
-
Positive and negative controls.
Procedure:
-
Culture the mammalian cells and expose them to various concentrations of the test substance, both with and without S9 metabolic activation.[19]
-
Add Cytochalasin B to the culture medium to allow for the identification of cells that have completed one mitotic division.[18]
-
After an appropriate incubation period, harvest the cells.
-
Fix and stain the cells to visualize the nuclei and micronuclei.[19]
-
Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[18]
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.[18]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. covethouse.eu [covethouse.eu]
- 3. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 6. compoundchem.com [compoundchem.com]
- 7. US4997451A - Oxidative hair dyeing compositions based on 4-aminophenol derivatives and new 4-aminophenol derivatives - Google Patents [patents.google.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]
- 10. personalcaremagazine.com [personalcaremagazine.com]
- 11. ceuaics.ufba.br [ceuaics.ufba.br]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. oecd.org [oecd.org]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanotec.or.th [nanotec.or.th]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. testinglab.com [testinglab.com]
Troubleshooting & Optimization
Improving the yield and purity of 4-Amino-3-fluorophenol synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-3-fluorophenol for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic pathways for this compound include:
-
Reduction of 3-Fluoro-4-nitrophenol: This is a direct and common method involving the reduction of the nitro group to an amine.[1]
-
From p-Aminophenol: This route involves a multi-step process of sulfonation, fluorination, and subsequent desulfonation.[1][2]
-
From p-Nitrophenol: This pathway begins with the catalytic hydrogenation of p-nitrophenol to p-aminophenol, which is then subjected to sulfonation, fluorination, and desulfonation.[1][2][3]
-
From 2-Fluorophenol: This approach requires the nitration of 2-fluorophenol to yield 2-fluoro-4-nitrophenol, followed by the reduction of the nitro group. A significant challenge with this route is the formation of the 2-fluoro-6-nitrophenol isomer.
Q2: What are the primary challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Low Yield and Purity: Achieving high yield and purity can be difficult due to side reactions and the formation of impurities.
-
Isomer Formation: In routes starting from 2-fluorophenol, the formation of the 2-fluoro-6-nitrophenol isomer during nitration is a major issue, as it is difficult to separate from the desired 2-fluoro-4-nitrophenol intermediate.
-
Harsh Reaction Conditions: Some synthetic methods employ strong acids and high temperatures, which can lead to the degradation of reactants and products, resulting in the formation of tarry byproducts.[4]
-
Purification Difficulties: The final product and intermediates can be challenging to purify due to the presence of structurally similar isomers and byproducts.
Q3: What are the typical applications of this compound?
A3: this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] It is a key building block for the multi-kinase inhibitor Regorafenib, which is used in cancer treatment.[5] The fluorine substituent can enhance the lipophilicity and metabolic stability of the final drug molecules.[2]
Troubleshooting Guides
Route 1: From 2-Fluorophenol via Nitration and Reduction
Problem 1: Low yield of 2-fluoro-4-nitrophenol and formation of a dark, tarry substance during nitration.
-
Possible Cause 1: Oxidation of the Phenol.
-
Solution: Lower the reaction temperature, ensuring the reaction is well-cooled, for instance, in an ice bath. Use a more dilute solution of nitric acid. Consider a milder nitrating method, such as a nitrosation-oxidation pathway using sodium nitrite and a weak acid.[4]
-
-
Possible Cause 2: Reaction is too vigorous.
-
Solution: Add the nitrating agent slowly and in portions to the phenol solution with efficient stirring to dissipate heat. Ensure the concentration of the reactants is not too high.[4]
-
Problem 2: Contamination with 2-fluoro-6-nitrophenol isomer.
-
Possible Cause: Lack of regioselectivity in the nitration reaction.
-
Solution: Employing a nitrosation-oxidation pathway can improve selectivity for the 4-position. This involves nitrosation of 2-fluorophenol with a nitrosating agent (e.g., sodium nitrite in dilute hydrochloric acid) at low temperatures (-5 to 5 °C), followed by oxidation with dilute nitric acid. This method can significantly increase the yield of the desired isomer.
-
Problem 3: Incomplete reduction of 3-fluoro-4-nitrophenol.
-
Possible Cause 1: Inactive catalyst.
-
Solution: Use fresh, high-quality palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not exposed to air for extended periods.
-
-
Possible Cause 2: Insufficient hydrogen pressure or reaction time.
-
Solution: Increase the hydrogen pressure according to the protocol. Monitor the reaction by TLC or LC-MS to ensure it goes to completion. If the reaction stalls, consider adding more catalyst.
-
-
Possible Cause 3: Presence of catalyst poisons.
-
Solution: Ensure all solvents and reagents are of high purity and free from sulfur or other known catalyst poisons.
-
Route 2: From p-Aminophenol via Sulfonation, Fluorination, and Desulfonation
Problem 1: Low yield in the sulfonation step.
-
Possible Cause: Incorrect reaction temperature.
Problem 2: Incomplete desulfonation.
-
Possible Cause: Insufficient acid concentration or reaction time during reflux.
-
Solution: Ensure the concentration of the dilute sulfuric acid used for reflux is correct. Monitor the reaction to determine the optimal reflux time for complete removal of the sulfonic acid group.[2]
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Key Steps | Reported Yield | Purity | Reference |
| p-Nitrophenol | 1. Catalytic Hydrogenation2. Sulfonation3. Fluorination4. Desulfonation | 63% | Not Specified | [2] |
| 3-Fluoro-4-nitrophenol | Catalytic Hydrogenation (Pd/C, H₂) | ~100% | >99.0% (HPLC) | [1][6] |
| 3-Fluorophenol | 1. Diazotization of sulfanilic acid2. Azo coupling3. Reduction with Iron powder | Not Specified | High | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Fluoro-4-nitrophenol
This protocol is based on the reduction of 3-fluoro-4-nitrophenol using palladium on carbon as a catalyst.[1]
Materials:
-
3-Fluoro-4-nitrophenol (20 g)
-
Ethanol (200 ml)
-
Tetrahydrofuran (125 ml)
-
10% Palladium on activated carbon (6.0 g)
-
Hydrogen gas
Equipment:
-
Hydrogenation apparatus
-
Reaction flask
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a suitable reaction flask, add 3-fluoro-4-nitrophenol (20 g), ethanol (200 ml), and tetrahydrofuran (125 ml).
-
Stir the mixture to dissolve the starting material.
-
Carefully add 10% palladium on carbon (6.0 g) to the solution.
-
Seal the reaction vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas to remove air.
-
Stir the mixture under a hydrogen atmosphere at room temperature for approximately 4.5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture to remove the palladium catalyst.
-
Wash the catalyst with a small amount of ethanol.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain this compound as a pale yellow solid.[1]
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethyl acetate-n-hexane, or a mixture of dichloromethane and methanol)[7][8]
Equipment:
-
Erlenmeyer flask
-
Heating plate
-
Filtration apparatus (Büchner funnel)
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate or dichloromethane) to dissolve the solid.
-
Gently heat the mixture to ensure complete dissolution.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[8]
-
Slowly add the "poor" solvent (e.g., n-hexane or methanol) dropwise to the hot solution until it becomes slightly cloudy.
-
Add a few more drops of the "good" solvent until the cloudiness just disappears.[8]
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in nitration.
Caption: Isomer formation during nitration.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. tdcommons.org [tdcommons.org]
- 6. ruifuchem.com [ruifuchem.com]
- 7. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Amino-3-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Amino-3-fluorophenol by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available data, methanol is a highly suitable solvent for the recrystallization of this compound as the compound is known to be soluble in it.[1][2] Water is generally a poor solvent for this compound.[3] For alternative solvent systems, a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like n-hexane or water) could be explored to optimize crystal yield and purity.[4]
Q2: My purified this compound is discolored (e.g., brown, purple, or pink). What is the cause and how can I prevent it?
A2: Discoloration in aminophenols is most commonly caused by oxidation, especially when exposed to air and light. To minimize this, it is recommended to perform the recrystallization and subsequent handling under an inert atmosphere (e.g., nitrogen or argon). Storing the purified product in a cool, dark place is also advisable. The use of antioxidants during the process can also help in preventing oxidation.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can originate from the starting materials and by-products of the synthesis. If synthesized from p-nitrophenol, potential impurities include unreacted p-nitrophenol, the intermediate p-aminophenol, and sulfonated derivatives like 4-aminophenol-2-sulfonic acid.[5][6] If the synthesis involves the reduction of 3-fluoro-4-nitrophenol, the starting material could be a potential impurity.[7]
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point of pure this compound is in the range of 135-137°C.[1] A broad or depressed melting point of your recrystallized product may indicate the presence of impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used: The solution is not saturated enough for crystals to form. - The crude material has a high percentage of impurities. | - Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Perform a preliminary purification: If the crude material is highly impure, consider a pre-purification step like column chromatography. |
| Oiling Out (Product separates as a liquid instead of crystals) | - The solution is too concentrated. - The cooling rate is too fast. - The presence of impurities is depressing the melting point. | - Add more solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly. - Slow down the cooling process: Insulate the flask to allow for gradual cooling. - Use a different solvent system: A solvent pair might provide better results. |
| Crystals Form Too Quickly | - The solution is highly supersaturated. - The solution was cooled too rapidly. | - Use slightly more solvent: This will decrease the level of supersaturation. - Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
| Discolored Crystals | - Oxidation of the aminophenol. - Presence of colored impurities. | - Work under an inert atmosphere (e.g., nitrogen). - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Insoluble Material Present in the Hot Solution | - Insoluble impurities in the crude product. | - Perform a hot filtration: After dissolving the crude product in the minimum amount of hot solvent, filter the hot solution to remove any insoluble material before allowing it to cool. |
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Boiling Point (°C) | Estimated Solubility at 20°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) | Suitability as a Recrystallization Solvent |
| Water | 100 | Very Low (<0.1) | Low (<1) | Poor (can be used as an anti-solvent) |
| Methanol | 65 | Moderate (5-10) | High (>30) | Good |
| Ethanol | 78 | Moderate (3-7) | High (>25) | Good |
| Isopropanol | 82 | Low (1-3) | Moderate (10-20) | Potentially Good |
| Acetone | 56 | High (>20) | Very High (>50) | Poor (may be too soluble at room temperature) |
| Ethyl Acetate | 77 | Moderate (4-8) | High (>30) | Good |
| Toluene | 111 | Low (0.5-2) | Moderate (5-15) | Potentially Good |
| n-Hexane | 69 | Very Low (<0.1) | Very Low (<0.5) | Poor (can be used as an anti-solvent) |
Note: The solubility data presented here are estimations based on the known solubility in methanol and water, and the general solubility trends of similar phenolic and amino compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound using a Single Solvent (Methanol)
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add a minimal amount of methanol (e.g., 20 mL) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot methanol until the solid completely dissolves. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (e.g., 0.1 g). Swirl the flask and gently heat for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and filter the hot solution to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. This compound CAS#: 399-95-1 [m.chemicalbook.com]
- 2. This compound [srdpharma.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 6. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Common impurities and byproducts in 4-Amino-3-fluorophenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Amino-3-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are several common synthetic routes for this compound. The most frequently employed methods include:
-
Reduction of 3-Fluoro-4-nitrophenol: This is a widely used method involving the reduction of the nitro group of 3-Fluoro-4-nitrophenol to an amino group. Common reducing agents include hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1]
-
From p-Aminophenol: This multi-step synthesis involves the sulfonation of p-aminophenol, followed by a fluorination reaction and subsequent removal of the sulfonic acid group.[2][3]
-
From o-Fluoronitrobenzene: This method involves the catalytic hydrogenation of o-fluoronitrobenzene in an acidic aqueous organic solvent.[2][3]
Q2: What are the most common impurities and byproducts encountered in the synthesis of this compound?
While specific impurities can vary based on the synthetic route and reaction conditions, some common impurities and byproducts to anticipate are:
-
Unreacted Starting Materials: Residual amounts of the initial reactants, such as 3-Fluoro-4-nitrophenol or p-nitrophenol, can remain if the reaction does not go to completion.
-
Intermediates from Incomplete Reactions: In multi-step syntheses, intermediates like 4-aminophenol-2-sulfonic acid may be present if subsequent reaction steps are incomplete.
-
Over-reduction Products: In the case of catalytic hydrogenation, there is a potential for over-reduction of the aromatic ring, although this is generally less common under controlled conditions.
-
Dehalogenation Byproducts: During reduction or other harsh reaction conditions, the fluorine substituent may be cleaved, leading to the formation of 4-aminophenol.
-
Oxidation Products: The aminophenol product is susceptible to oxidation, especially when exposed to air, which can lead to the formation of colored impurities.
-
Positional Isomers: Depending on the synthetic strategy, other isomers such as 3-amino-4-fluorophenol might be formed as byproducts.[4]
Q3: How can I purify crude this compound?
The primary methods for purifying crude this compound include:
-
Recrystallization: This is a common and effective technique. The choice of solvent is crucial and may involve single or mixed solvent systems.
-
Column Chromatography: Silica gel column chromatography can be employed to separate the desired product from impurities with different polarities.
-
Acid-Base Extraction: The basicity of the amino group and the acidity of the phenolic group can be exploited to perform selective extractions and remove neutral impurities. For example, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be adjusted to precipitate the purified product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent. |
| Catalyst Inactivity (for hydrogenation) | Ensure the catalyst (e.g., Pd/C) is fresh and active. If necessary, replace the catalyst. The catalyst loading may also need to be optimized. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the reaction rate and yield. Optimize the temperature based on literature procedures or systematic experimentation. For instance, some hydrogenation reactions are performed at room temperature, while others may require gentle heating.[1] |
| Product Degradation | This compound can be sensitive to air and light. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction mixture from light. |
| Losses during Work-up and Purification | Optimize the extraction and recrystallization procedures to minimize product loss. Ensure the pH is carefully controlled during acid-base extractions to maximize precipitation of the product. |
Issue 2: Presence of Colored Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Oxidation of the Product | The amino and phenol groups are susceptible to oxidation, leading to colored byproducts. Handle the compound under an inert atmosphere, use degassed solvents, and consider adding an antioxidant like sodium sulfite or ascorbic acid during work-up. |
| Residual Nitro Compounds | Unreacted starting material (e.g., 3-Fluoro-4-nitrophenol) is often yellow. Ensure the reduction reaction goes to completion. The purity can be checked by TLC or HPLC. |
| Formation of Polymeric Byproducts | Side reactions can sometimes lead to the formation of high molecular weight, colored polymers. Optimize reaction conditions (e.g., temperature, concentration) to minimize these side reactions. |
| Purification Strategy | If colored impurities persist after initial purification, consider treating a solution of the product with activated carbon to adsorb the colored species, followed by filtration and recrystallization. |
Data Presentation
Table 1: Hypothetical Impurity Profile of Crude this compound from Reduction of 3-Fluoro-4-nitrophenol
| Compound | Retention Time (min) (HPLC) | Typical Abundance (%) in Crude Product | Identification Method |
| This compound | 5.2 | 85-95 | LC-MS, NMR |
| 3-Fluoro-4-nitrophenol | 8.7 | 1-5 | LC-MS, NMR |
| 4-Aminophenol | 4.8 | < 1 | LC-MS |
| Unknown Byproduct 1 | 6.5 | < 2 | LC-MS |
| Unknown Byproduct 2 | 9.1 | < 1 | LC-MS |
Experimental Protocols
Key Experiment: Synthesis of this compound by Catalytic Hydrogenation of 3-Fluoro-4-nitrophenol
Materials:
-
3-Fluoro-4-nitrophenol
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Ethanol
-
Tetrahydrofuran (THF)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve 3-Fluoro-4-nitrophenol (1 equivalent) in a mixture of ethanol and tetrahydrofuran.[1]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen) several times.
-
Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Overcoming challenges in the fluorination step of 4-Amino-3-fluorophenol synthesis
Welcome to the technical support center for the synthesis of 4-Amino-3-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the fluorination step of this synthesis.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Guide for the Fluorination Step
This guide addresses specific issues that can lead to low yields or impurities during the electrophilic fluorination of 4-Amino-2-sulfophenol.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive fluorinating reagent due to moisture sensitivity.[1] | Ensure all glassware is oven-dried. Use anhydrous solvents. For reagents like Xenon Difluoride (XeF₂) or Selectfluor™, handle under an inert atmosphere. |
| Sub-optimal reaction temperature.[1] | Gradually increase the reaction temperature. However, be aware that higher temperatures can sometimes decrease selectivity.[2] | |
| Insufficient activation of the fluorinating agent. | Some fluorination reactions benefit from a catalyst. For instance, in the fluorination of 4-aminophenol-2-sulfonic acid, hydrogen fluoride can be used as a catalyst with xenon difluoride.[3] | |
| Poor Regioselectivity (Formation of other fluoro isomers) | Steric hindrance from the sulfonic acid group. | The sulfonic acid group is intended to direct the fluorination to the ortho position. Ensure the sulfonation step was successful and the starting material for fluorination is correct. |
| Reaction temperature is too high. | Lowering the reaction temperature can often increase selectivity.[2] | |
| Incorrect choice of solvent. | The polarity of the solvent can influence the reaction pathway. Experiment with different anhydrous solvents like acetonitrile or dichloromethane.[2][4] | |
| Formation of Side Products (e.g., oxidation, polymerization) | The amino and hydroxyl groups are sensitive to strong electrophiles and oxidizing conditions.[1] | Consider using milder reaction conditions. The slow, portion-wise addition of the fluorinating agent can help control the reaction and minimize side products.[4] Protecting the amino or hydroxyl group before fluorination might be necessary if side reactions are significant. |
| Reaction with solvent. | Some electrophilic reagents can react exothermically with solvents like DMF or DMSO.[1] Acetonitrile is often a good starting point for fluorination reactions.[1] |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in the fluorination step.
Frequently Asked Questions (FAQs)
Q1: Why is a sulfonation step performed before fluorination?
A1: The sulfonic acid group is introduced as a directing group. It blocks the ortho position to the hydroxyl group, thereby directing the incoming electrophilic fluorine to the desired 3-position. This strategy enhances the regioselectivity of the fluorination reaction. After fluorination, the sulfonic acid group can be removed by refluxing in dilute sulfuric acid.[3]
Q2: What are the pros and cons of using Xenon Difluoride (XeF₂) versus an N-F reagent like Selectfluor™?
A2:
-
Xenon Difluoride (XeF₂): It is a powerful fluorinating agent. However, it can be explosive and difficult to handle.[5] Its use in the synthesis of this compound has been described in patents, often with hydrogen fluoride as a catalyst.[3][6]
-
Selectfluor™ (F-TEDA-BF₄): This is a crystalline solid that is more stable and easier to handle than XeF₂.[5][7] It is a versatile electrophilic fluorinating agent with broad functional group tolerance.[8] For many applications, it is considered a safer alternative to traditional fluorinating agents.[5]
Q3: Can I perform the fluorination directly on 4-aminophenol without the sulfonation/desulfonation steps?
A3: Direct fluorination of 4-aminophenol is challenging due to poor regioselectivity. The hydroxyl and amino groups are both activating and ortho-, para-directing. This would likely lead to a mixture of products, including 2-fluoro and 3-fluoro isomers, as well as potential difluorinated products. The sulfonation step is a key strategy to achieve the desired 3-fluoro substitution.
Q4: My final product is discolored. What could be the cause?
A4: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities.[9] It is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and drying. Storing the final product in a cool, dark place can also help maintain its stability.[9]
Q5: What is the role of protecting groups in this synthesis?
A5: Protecting groups temporarily block a reactive functional group to prevent it from reacting in subsequent steps.[10] In the context of this synthesis, if significant side reactions involving the amino or hydroxyl groups occur during fluorination, one or both of these groups could be protected. For example, the amino group could be converted to a carbamate.[10] This adds extra steps to the synthesis (protection and deprotection) but can be necessary to achieve a good yield of the desired product.
Experimental Protocols
Synthesis of this compound via Sulfonation-Fluorination-Desulfonation
This protocol is based on methodologies described in patent literature.[3][6]
Step 1: Sulfonation of p-Aminophenol
-
In a suitable reaction vessel, add p-aminophenol to concentrated sulfuric acid.
-
Control the temperature of the reaction mixture. Different embodiments in the literature suggest temperatures ranging from 12°C to 25°C.[3][6]
-
Stir the mixture until the formation of 4-aminophenol-2-sulfonic acid is complete.
Step 2: Fluorination of 4-Aminophenol-2-sulfonic acid
-
Under the catalysis of hydrogen fluoride, add xenon difluoride to the solution of 4-aminophenol-2-sulfonic acid.
-
The reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions due to the use of hydrogen fluoride and xenon difluoride.
-
Monitor the reaction for the formation of the fluorinated intermediate.
Step 3: Desulfonation and Isolation
-
After the fluorination is complete, reflux the reaction mixture in dilute sulfuric acid to remove the sulfonic acid group.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Adjust the pH of the aqueous layer to between 6.5 and 10.5 to facilitate the extraction of this compound.[3][6]
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data from Literature
The following table summarizes reaction conditions from different embodiments described in patent literature for the synthesis of this compound.
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Sulfonation Temperature | 20°C[3] | 25°C[3] | 12°C[3] |
| Fluorinating Agent | Xenon Difluoride[3] | Xenon Difluoride[3] | Xenon Difluoride[3] |
| Fluorination Catalyst | Hydrogen Fluoride[3] | Hydrogen Fluoride[3] | Hydrogen Fluoride[3] |
| Extraction Temperature | 40°C[3] | 32°C[3] | 50°C[3] |
| Extraction pH | 7.0[3] | 6.5[3] | 10.5[3] |
| Reported Yield | 63%[3] | - | - |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. sharepresentation.com [sharepresentation.com]
- 6. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 7. Selectfluor - Wikipedia [en.wikipedia.org]
- 8. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Protective Groups [organic-chemistry.org]
Optimization of reaction conditions for the synthesis of 4-Amino-3-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-3-fluorophenol, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include 3-Fluoro-4-nitrophenol, p-nitrophenol, and 3-fluorophenol.[1][2][4][5] The choice of starting material often depends on cost, availability, and the desired scale of the synthesis.[1][2]
Q2: What is the most direct synthetic route to this compound?
The most direct route is the reduction of 3-fluoro-4-nitrophenol.[5] This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on activated carbon (Pd/C) in a suitable solvent like ethanol or tetrahydrofuran.[5]
Q3: Are there alternative synthetic routes available?
Yes, several alternative routes have been developed. One common multi-step synthesis starts with p-nitrophenol, which is first hydrogenated to p-aminophenol. This is followed by sulfonation, fluorination, and finally desulfonation to yield this compound.[1][2] Another reported method involves the use of 3-fluorophenol and proceeds through Fries and Beckman rearrangements.[4]
Q4: What are the typical yields for the synthesis of this compound?
The reduction of 3-fluoro-4-nitrophenol can achieve high yields, with some reports indicating up to 100%.[5] The multi-step synthesis from p-nitrophenol is designed for large-scale industrial production and is also capable of high productivity.[1][2]
Troubleshooting Guides
Issue 1: Incomplete Reduction of 3-Fluoro-4-nitrophenol
Q: My reduction of 3-fluoro-4-nitrophenol is not going to completion. What are the possible causes and solutions?
A: Incomplete reduction can be due to several factors:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to a sluggish or incomplete reaction. Ensure your reaction vessel is properly sealed and pressurized according to the protocol.
-
Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Solvent Purity: Impurities in the solvent can poison the catalyst. Use high-purity, dry solvents.
Issue 2: Formation of Side Products
Q: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
A: Side product formation is a common issue. The nature of the side products will depend on the specific synthetic route being used.
-
In the multi-step synthesis from p-nitrophenol: Incomplete sulfonation or desulfonation can lead to residual sulfonated intermediates. Ensure the temperature and reaction times for these steps are carefully controlled.
-
During fluorination: The position of fluorination can be difficult to control, potentially leading to isomeric impurities. The use of directing groups and specific fluorinating agents is crucial.
-
General decomposition: this compound and its precursors can be sensitive to air and light. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help minimize degradation.
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the final product. What are the recommended purification methods?
A: Purification of this compound can be challenging due to its physical properties.
-
Crystallization: Recrystallization from a suitable solvent system is a common and effective method for purification.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate the desired product from impurities.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties. Adjusting the pH during extraction can be particularly useful for separating acidic or basic impurities from the amphoteric product.[1][2]
Data Presentation
Table 1: Reaction Conditions for the Reduction of 3-Fluoro-4-nitrophenol
| Parameter | Condition | Source |
| Starting Material | 3-Fluoro-4-nitrophenol | [5] |
| Catalyst | 10% Palladium on activated carbon | [5] |
| Solvent | Ethanol-Tetrahydrofuran mixture | [5] |
| Temperature | 20°C (Room Temperature) | [5] |
| Reaction Time | 4.5 hours | [5] |
| Atmosphere | Hydrogen | [5] |
Table 2: Overview of the Multi-step Synthesis from p-Nitrophenol
| Step | Reaction | Key Reagents/Conditions | Source |
| 1 | Catalytic Hydrogenation | p-Nitrophenol, Hydrogen, Nickel catalyst, 70-90°C, 0.2-0.5 MPa | [1][2] |
| 2 | Sulfonation | p-Aminophenol, Concentrated sulfuric acid, 20-30°C | [1][2] |
| 3 | Fluorination | PAP-2-sulfonic acid, Xenon difluoride, Hydrogen fluoride (catalyst) | [1][2] |
| 4 | Desulfonation & Extraction | Dilute sulfuric acid (reflux), Extraction, pH adjustment (7.5-9.5) | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 3-Fluoro-4-nitrophenol [5]
-
To a solution of 3-fluoro-4-nitrophenol (20 g) in ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on activated carbon (6.0 g).
-
Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the mixture to remove the catalyst.
-
Wash the catalyst with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a pale yellow solid.
Protocol 2: Multi-step Synthesis of this compound from p-Nitrophenol (General Outline) [1][2]
-
Hydrogenation of p-Nitrophenol: In a suitable reactor, combine p-nitrophenol with a mixed solvent of water and ethanol. Add a nickel-metal catalyst. Pressurize the reactor with hydrogen (0.2-0.5 MPa) and heat to 70-90°C. After the reaction is complete, filter to remove the catalyst and obtain p-aminophenol by cooling crystallization.
-
Sulfonation: Add the p-aminophenol to concentrated sulfuric acid while controlling the temperature at 20-30°C to yield 4-aminophenol-2-sulfonic acid.
-
Fluorination: Under the catalysis of hydrogen fluoride, add xenon difluoride to the sulfonated intermediate.
-
Desulfonation and Extraction: Reflux the product from the previous step in dilute sulfuric acid to remove the sulfonic acid group. Extract the product with a suitable solvent and adjust the pH to 7.5-9.5 to isolate this compound.
Visualizations
References
- 1. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [guidechem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Identifying and minimizing side reactions during 4-Amino-3-fluorophenol synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Amino-3-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies commence with a nitrated precursor, followed by reduction. The two primary routes are:
-
Nitration of 2-fluorophenol followed by reduction: This involves the nitration of 2-fluorophenol to yield 2-fluoro-4-nitrophenol, which is then reduced to the final product.
-
Reduction of 3-fluoro-4-nitrophenol: This is a more direct route involving the reduction of the nitro group of commercially available 3-fluoro-4-nitrophenol. An alternative, multi-step approach has also been patented, starting from p-nitrophenol and involving sulfonation, fluorination, and desulfonation steps.[1][2][3]
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The key side reactions are dependent on the synthetic route chosen:
-
During the nitration of 2-fluorophenol: The main side reaction is the formation of the undesired isomer, 2-fluoro-6-nitrophenol, which can be difficult to separate from the desired 2-fluoro-4-nitrophenol.[4] Over-nitration, leading to the formation of dinitrated products, can also occur if the reaction conditions are too harsh.[5]
-
During the reduction of the nitro group: Incomplete reduction can lead to impurities such as hydroxylamines or nitroso compounds. Other potential side reactions can occur depending on the reducing agent and conditions used.
Q3: How can I minimize the formation of the 2-fluoro-6-nitrophenol isomer during nitration?
A3: Minimizing the formation of the ortho-isomer (2-fluoro-6-nitrophenol) is critical for improving the yield and purity of the desired para-isomer. A two-step nitrosation-oxidation approach is often more selective for the para-position than direct nitration.[4][5][6] This involves reacting 2-fluorophenol with a nitrosating agent (e.g., sodium nitrite in the presence of acid) to form 2-fluoro-4-nitrosophenol, which is then oxidized to 2-fluoro-4-nitrophenol.[4][6]
Q4: What are the recommended methods for the reduction of the nitrophenol precursor?
A4: Catalytic hydrogenation is a widely used and effective method for the reduction of the nitro group. Common catalysts include palladium on activated carbon (Pd/C) and various forms of nickel.[1][2][3] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or tetrahydrofuran.[3] Other reduction methods, such as using zinc powder in the presence of acid, have also been reported.[7]
Q5: How can I purify the final this compound product?
A5: Purification of this compound typically involves standard laboratory techniques. Recrystallization from a suitable solvent is a common method to improve purity.[8] Column chromatography can also be employed to separate the desired product from impurities. In some cases, forming a salt of the amine, such as a hydrochloride salt, can facilitate purification through crystallization.[9]
Troubleshooting Guides
Problem 1: Low yield of 2-fluoro-4-nitrophenol from the nitration of 2-fluorophenol.
This is often due to the formation of the 2-fluoro-6-nitrophenol isomer and/or over-nitration.
| Possible Cause | Troubleshooting Step |
| Isomer Formation | The direct nitration of 2-fluorophenol often leads to a mixture of isomers that are difficult to separate, resulting in a low yield of the desired product.[4] Consider switching to a two-step nitrosation-oxidation protocol, which is more selective for the para-position.[4][5][6] |
| Harsh Reaction Conditions | Using concentrated nitric acid or high temperatures can lead to over-nitration and the formation of undesired byproducts.[5] Use dilute nitric acid and maintain a low reaction temperature (e.g., -5 to 5 °C).[4][6][10] |
| Inefficient Separation | The physical properties of the ortho and para isomers can be very similar, making separation by crystallization challenging. The ortho isomer is more volatile due to intramolecular hydrogen bonding and can be separated by steam distillation.[5] |
Problem 2: Incomplete reduction of the nitro-precursor.
An incomplete reduction will result in a mixture of the desired amine, unreacted starting material, and intermediate reduction products.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | The catalyst (e.g., Pd/C, Raney Nickel) may be old, poisoned, or used in an insufficient amount. Ensure the catalyst is fresh and used in the recommended loading. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenations, the hydrogen pressure may be too low for the reaction to proceed to completion. Ensure the reaction vessel is properly sealed and pressurized to the recommended level. |
| Reaction Time/Temperature | The reaction may not have been allowed to run for a sufficient amount of time or at the optimal temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2-Fluoro-4-nitrophenol via Nitrosation-Oxidation[4][6]
Step A: Nitrosation of 2-Fluorophenol
-
To a three-necked flask equipped with a stirrer, thermometer, and dropping funnels, add 500ml of 15% hydrochloric acid.
-
Cool the acid to 0°C using an ice bath.
-
Simultaneously add a solution of 1 mol of 35% sodium nitrite and 0.67 mol of 2-fluorophenol dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for a specified time, monitoring the reaction for the formation of 2-fluoro-4-nitrosophenol.
Step B: Oxidation of 2-Fluoro-4-nitrosophenol
-
To the reaction mixture containing 2-fluoro-4-nitrosophenol, add 30% dilute nitric acid.
-
Stir the mixture and monitor the oxidation to 2-fluoro-4-nitrophenol.
-
Upon completion, the product can be isolated by filtration and purified.
Protocol 2: Catalytic Hydrogenation of 3-Fluoro-4-nitrophenol[3]
-
In a suitable reaction vessel, dissolve 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).
-
Carefully add 10% palladium on activated carbon (6.0 g) to the solution.
-
Stir the mixture under a hydrogen atmosphere at room temperature for approximately 4.5 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Wash the catalyst with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in nitration.
References
- 1. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Method for preparing 2-fluoro-4-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. CN1850778A - Method for preparing 2-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. CN101519357A - Method for preparing 3-amino-4-fluorophenol - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
Degradation pathways of 4-Amino-3-fluorophenol under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-fluorophenol. The information is designed to address common challenges encountered during forced degradation studies and stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
Based on its chemical structure, which includes a phenol, an amino group, and a fluorine atom on the aromatic ring, this compound is susceptible to degradation through several pathways:
-
Oxidation: The electron-donating amino and hydroxyl groups make the aromatic ring sensitive to oxidation. This can lead to the formation of quinone-imine structures, and further degradation can result in ring-opening products.
-
Hydrolysis (Acidic and Basic): While the core structure is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to the formation of impurities.
-
Photodegradation: Aromatic amines and phenols are known to be light-sensitive. Exposure to UV or visible light can induce photolytic degradation, potentially leading to polymerization or the formation of complex colored degradants.
-
Thermal Degradation: High temperatures can cause decomposition of the molecule.
Q2: I am not observing significant degradation of this compound in my stress studies. What can I do?
If you are seeing less than 5-10% degradation, the stress conditions may not be stringent enough. Consider the following adjustments:
-
Increase Stressor Concentration: For acid and base hydrolysis, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher). For oxidative degradation, a higher concentration of the oxidizing agent can be used.
-
Increase Temperature: Elevating the temperature for thermal and hydrolytic studies (e.g., from 60°C to 80°C) will accelerate the degradation rate.[1]
-
Extend Exposure Time: Prolonging the duration of the study can lead to a greater extent of degradation. However, be aware that this might also lead to the formation of secondary degradation products, which can complicate the analysis.[1]
Q3: I am observing significant peak tailing for the parent compound and its degradation products in my HPLC analysis. How can I improve the peak shape?
Peak tailing for polar, basic compounds like this compound is a common issue in reversed-phase HPLC. Here are some troubleshooting strategies:
-
Adjust Mobile Phase pH: The amino group is basic. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will ensure the amine is protonated, which can minimize its interaction with residual silanols on the column packing material and improve peak shape.[1]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and thorough end-capping are designed to reduce silanol interactions.[1]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol groups and improve the peak symmetry of basic analytes.[1]
-
Consider an Alternative Stationary Phase: If peak tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, may provide better peak shape.[1]
Q4: How can I identify the unknown degradation products of this compound?
The identification of unknown degradants typically requires a combination of advanced analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for this purpose. The mass-to-charge ratio (m/z) of a degradant provides its molecular weight. High-resolution mass spectrometry (HRMS) can yield the elemental composition.[1]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the degradant ion within the mass spectrometer, you can obtain structural information from the resulting fragmentation pattern.[1]
Troubleshooting Guides
Poor Resolution in Chromatograms
| Potential Cause | Troubleshooting Steps |
| Inadequate Separation Method | Optimize the gradient profile by making it shallower to better separate closely eluting peaks. Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa) to alter selectivity. Adjust the mobile phase pH to change the ionization and retention of the parent compound and its degradants.[1] |
| Low Column Efficiency | Decrease the flow rate to improve resolution, though this will increase the run time. Use a longer column or a column with smaller particles to increase the number of theoretical plates and enhance separation.[1] |
Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each analysis and ensure accurate measurements of all components. Thoroughly degas the mobile phase before use.[1] |
| Fluctuating Column Temperature | Use a column oven to maintain a consistent temperature. Ensure a stable ambient laboratory temperature.[1] |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.[1] |
Experimental Protocols
Forced Degradation Studies
1. Stock Solution Preparation:
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of water and methanol) at a concentration of approximately 1 mg/mL.[1]
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[1]
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at specified intervals and neutralize with 0.1 M HCl.[1]
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at designated times.[1]
5. Thermal Degradation:
-
For solid-state studies, place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
For solution-state studies, prepare a solution of the compound in a suitable solvent and incubate at 80°C.[1]
6. Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[1]
Quantitative Data Summary
The following table presents hypothetical degradation data for this compound to illustrate expected outcomes. Actual results will vary based on experimental conditions.
| Stress Condition | Stressor Concentration/Temperature | Time (hours) | Degradation (%) | Number of Degradation Products |
| Acid Hydrolysis | 1 M HCl | 24 | 15 | 2 |
| Base Hydrolysis | 1 M NaOH | 8 | 25 | 3 |
| Oxidative | 6% H₂O₂ | 4 | 30 | 4 |
| Thermal | 80°C | 48 | 10 | 1 |
| Photolytic | ICH Q1B | 24 | 20 | >5 (complex mixture) |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
Troubleshooting guide for the synthesis of Regorafenib from 4-Amino-3-fluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Regorafenib, commencing from the key starting material, 4-Amino-3-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Regorafenib starting from this compound?
A1: The synthesis is a well-established multi-step process that primarily involves the formation of two key intermediates, which are then coupled to produce Regorafenib.[1] The process begins with the synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide from this compound. This intermediate is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield the final product, Regorafenib.[1][2]
Q2: What are the critical intermediates in this synthetic pathway?
A2: The two critical intermediates are:
-
Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[1]
-
Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[1]
The synthesis of Intermediate I is achieved by reacting this compound with 4-chloro-N-methylpyridine-2-carboxamide.[1][3] Intermediate II is typically synthesized from 4-chloro-3-(trifluoromethyl)aniline and triphosgene.[1]
Q3: What are the typical yields and purity I can expect?
A3: With optimized protocols, it is possible to achieve a high overall yield and purity. For instance, a scale-up experiment has been reported to produce Regorafenib with a purity of 99.96% and a total yield of 46.5%.[4] The final product purity can often exceed 99.5% after appropriate purification steps.[5]
Experimental Protocols
Protocol 1: Synthesis of Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
This protocol describes the synthesis of the key diaryl ether intermediate.
-
Reagents:
-
This compound
-
4-chloro-N-methylpyridine-2-carboxamide
-
Potassium tert-butoxide or Sodium Hydroxide
-
N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Under a nitrogen atmosphere, charge a reaction vessel with this compound, 4-chloro-N-methylpyridine-2-carboxamide, and DMAc.[1]
-
Stir the mixture at room temperature (25-30°C) for approximately 15 minutes.[6]
-
Slowly add a solution of a suitable base, such as potassium tert-butoxide in tetrahydrofuran or sodium hydroxide, to the mixture.[1][3][6]
-
Maintain the reaction at this temperature for a specified period (e.g., 1-4 hours) while monitoring the reaction progress.[6]
-
Upon completion, cool the reaction mass and add water to facilitate the crystallization of the product.[1][6]
-
Further cool the mixture to 0-10°C and stir overnight.[1][6]
-
Filter the resulting solid, wash it, and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[1]
-
Protocol 2: Synthesis of Regorafenib
This protocol details the final coupling step to form Regorafenib.
-
Reagents:
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate II)
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
Dissolve Intermediate I in dichloromethane in a reaction vessel under an argon atmosphere.[1]
-
Add a solution of Intermediate II in dichloromethane dropwise to the cooled solution of Intermediate I.[1][2]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours. A brown solid is expected to precipitate.[1][2]
-
Filter the precipitate and suspend it in diethyl ether.[1][2]
-
Stir the suspension for 2 hours, then filter to collect the solid.[1][2]
-
Wash and dry the solid to yield anhydrous Regorafenib.[1]
-
Troubleshooting Guide
Problem 1: Low yield of Intermediate I (4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide).
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction temperature is maintained at 105-115°C.[1][6] Prolong the reaction time and monitor by TLC or HPLC until the starting materials are consumed. |
| Base Inefficiency | The choice and addition rate of the base are critical. Potassium tert-butoxide is an effective base for this reaction.[3][6][7] Ensure slow, controlled addition to prevent side reactions. |
| Poor Crystallization | After quenching with water, ensure the mixture is cooled sufficiently (0-10°C) and stirred for an adequate duration (e.g., overnight) to maximize precipitation.[1][6] |
| Solvent Issues | Amide solvents such as DMAc or DMF are suitable for this step.[5][6] Ensure the solvent is of appropriate purity and used in the correct ratio. |
Problem 2: High impurity levels in the final Regorafenib product.
| Possible Cause | Suggested Solution |
| Side Reactions during Coupling | The dropwise addition of the isocyanate solution at a low temperature (0°C) is crucial to control the reaction rate and minimize the formation of by-products.[1][2] |
| Residual Starting Materials | Ensure the stoichiometry of the reactants is accurate. A slight excess of the isocyanate (e.g., 1.2-1.3 equivalents) can be used to drive the reaction to completion.[1][2] |
| Ineffective Purification | The crude Regorafenib can be purified by suspending it in a solvent like diethyl ether to wash away unreacted intermediates and by-products.[1][2] Further purification can be achieved by recrystallization from a mixture of solvents like acetone and toluene or by using activated carbon treatment.[5][8][9] |
| Genotoxic Impurities | Specific impurities may arise from the starting materials. Controlling the reaction conditions and implementing a final purification step in a suitable solvent system (e.g., acetone) can effectively limit these impurities.[8] |
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of Intermediate I
| Parameter | Value | Reference |
| Reaction Temperature | 105 - 115 °C | [1][6] |
| Base | Potassium tert-butoxide / Sodium Hydroxide | [1][3][6] |
| Solvent | N,N-dimethylacetamide (DMAc) | [1][6] |
| Crystallization Temperature | 0 - 10 °C | [1][6] |
Table 2: Reaction Conditions for the Final Synthesis of Regorafenib
| Parameter | Value | Reference |
| Reaction Temperature | 0 °C to Room Temperature | [1][2] |
| Solvent | Dichloromethane (DCM) | [1][2] |
| Washing Solvent | Diethyl Ether | [1][2] |
| Reaction Time | 16 hours | [1][2] |
| Purity (Post-Purification) | > 99.5 % | [4][5] |
Visual Guides
Caption: Overall workflow for the synthesis of Regorafenib.
Caption: Troubleshooting flowchart for low yield of Intermediate I.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 6. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. AU2016387566A1 - An improved process for the preparation of Regorafenib - Google Patents [patents.google.com]
- 9. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
Removal of residual catalysts from 4-Amino-3-fluorophenol product
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Amino-3-fluorophenol (4-A3FP). The following sections address common challenges associated with the removal of residual catalysts, such as palladium, nickel, and rhodium, which are frequently employed in the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of catalyst residues in this compound synthesis?
A1: Residual catalysts are common impurities in 4-A3FP, primarily originating from the catalytic hydrogenation of a nitro-group precursor. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.[1] Other catalysts, such as nickel (e.g., Raney nickel) and rhodium, may also be used depending on the specific synthetic route.[2][3]
Q2: Why is it crucial to remove residual catalysts from the final 4-A3FP product?
A2: Residual heavy metals like palladium are toxic and can interfere with downstream applications, particularly in pharmaceutical development where strict limits are imposed by regulatory agencies.[4] For instance, the European Medicines Agency (EMA) sets limits for platinum group metals in active pharmaceutical ingredients (APIs). These residual metals can also negatively impact the performance and reliability of biological assays.
Q3: What are the primary methods for removing residual catalysts from 4-A3FP?
A3: The most common methods for removing residual catalysts from 4-A3FP and similar aromatic amines include:
-
Filtration: Effective for heterogeneous catalysts like Pd/C or Raney nickel.
-
Adsorption: Using materials like activated carbon or specialized metal scavengers to bind and remove soluble or colloidal catalyst particles.
-
Crystallization: Purifying the 4-A3FP product by crystallization, leaving the catalyst impurities in the mother liquor.
-
Chelation: Employing chelating agents that form complexes with the metal, facilitating its removal.
Q4: What is "Celite" and how does it aid in catalyst removal?
A4: Celite is a brand of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. In chemical synthesis, it is often used as a filter aid. For catalyst removal, a pad of Celite is prepared in a funnel, and the reaction mixture is passed through it. The porous structure of the Celite pad effectively traps fine particles of heterogeneous catalysts that might otherwise pass through standard filter paper.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of residual catalysts from this compound.
Issue 1: Incomplete Removal of Heterogeneous Catalysts (e.g., Pd/C, Raney Nickel) by Filtration
-
Symptom: The filtered solution of 4-A3FP remains gray or black, indicating the presence of fine catalyst particles.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Filter paper porosity is too large. | Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE). |
| Catalyst particles are colloidal. | 1. Use a filter aid: Pass the reaction mixture through a pad of Celite (1-2 cm thick) in a sintered glass funnel.[5] 2. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles before filtration. |
| Inadequate washing of the filter cake. | After filtration, wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product and removal of any trapped catalyst particles. |
Issue 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain high after treatment with a scavenger resin (e.g., thiol-based silica).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect scavenger selection. | 1. Consider the palladium oxidation state: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[5] 2. Perform a scavenger screen: Test a small panel of different scavengers (e.g., thiol, amine, triamine, dimercaptotriazine) to identify the most effective one for your specific reaction conditions. |
| Insufficient scavenger loading or contact time. | 1. Increase scavenger amount: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[6] 2. Optimize reaction time and temperature: While many scavengers work at room temperature, gentle heating can sometimes improve performance. Monitor the palladium removal over time to determine the optimal duration.[6] |
| Poor mass transfer. | Ensure vigorous stirring of the reaction mixture to maximize contact between the scavenger and the dissolved palladium species. |
| Strong complexation of palladium by 4-A3FP. | The amine and hydroxyl groups of 4-A3FP can act as ligands, forming a stable complex with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger. |
Issue 3: Product Loss During Activated Carbon Treatment
-
Symptom: Significant decrease in the yield of 4-A3FP after purification with activated carbon.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific adsorption of the product. | 1. Optimize carbon loading: Use the minimum amount of activated carbon required for effective catalyst removal. Conduct small-scale experiments to determine the optimal loading. 2. Solvent selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal. |
| Incomplete recovery from the carbon. | Thoroughly wash the activated carbon after filtration with fresh solvent to recover as much of the adsorbed product as possible. |
Issue 4: Co-precipitation of Catalyst with Product During Crystallization
-
Symptom: The crystallized 4-A3FP product is discolored and still contains a high level of catalyst residue.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid crystallization. | Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can lead to the trapping of impurities. |
| Supersaturation. | If the solution is too concentrated, both the product and impurities may precipitate. Try using a more dilute solution for crystallization. |
| Insoluble catalyst particles acting as nucleation sites. | Filter the hot solution through a pre-heated funnel with Celite to remove any suspended catalyst particles before allowing it to cool. |
Quantitative Data on Catalyst Removal
The following tables summarize the efficiency of various methods for removing residual palladium from reaction mixtures containing aromatic amines, which can serve as a guide for the purification of 4-A3FP.
Table 1: Efficiency of Palladium Scavengers
| Scavenger | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Silica-Based Thiol | >1000 | <10 | >99% | [4] |
| Macroporous Polystyrene-TMT | ~1200 | <10 | >99% | [4] |
| Activated Carbon | 852 | ~200 | ~76.5% | [7] |
| Si-TMT (Silica-Trimercaptotriazine) | 2239 | 20 | >99% | [7] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.
Experimental Protocols
Protocol 1: Removal of Heterogeneous Catalysts by Filtration through Celite
-
Preparation of Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) and gently press down to create a compact and level bed.
-
Pre-wetting: Pre-wet the Celite pad with the solvent used in the reaction mixture.
-
Filtration: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed and apply gentle vacuum.
-
Washing: Wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
Collection: The combined filtrate contains the 4-A3FP product, free of the heterogeneous catalyst.
Protocol 2: Palladium Removal Using a Scavenger Resin
-
Solvent Exchange (if necessary): If the reaction solvent is not compatible with the scavenger, remove the solvent under reduced pressure and dissolve the crude 4-A3FP in a suitable solvent (e.g., THF, ethyl acetate, toluene).
-
Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for the recommended time (e.g., 2-24 hours).
-
Monitoring: Periodically take small aliquots of the solution to monitor the palladium concentration by a suitable analytical technique (e.g., ICP-MS).
-
Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger.
-
Washing and Concentration: Wash the scavenger with the same solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent to obtain the purified 4-A3FP.
Protocol 3: Catalyst Removal by Activated Carbon Treatment
-
Dissolution: Dissolve the crude 4-A3FP product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing and Concentration: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product. Concentrate the filtrate to obtain the purified 4-A3FP.
Protocol 4: Purification of 4-A3FP by Crystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which 4-A3FP has high solubility at elevated temperatures and low solubility at room temperature or below. (e.g., water, ethanol/water, toluene).
-
Dissolution: Dissolve the crude 4-A3FP in the minimum amount of the hot solvent.
-
Hot Filtration (Optional but Recommended): If insoluble impurities (including catalyst particles) are present, filter the hot solution through a pre-heated funnel containing a small plug of Celite.
-
Cooling: Allow the filtrate to cool slowly to room temperature. For maximum yield, further cool the solution in an ice bath.
-
Isolation: Collect the crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold crystallization solvent and dry them under vacuum.
Process Flow Diagrams
Caption: Experimental workflow for the removal of residual catalysts from this compound.
Caption: Troubleshooting decision tree for catalyst removal from this compound.
References
- 1. sopachem.com [sopachem.com]
- 2. A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions | MDPI [mdpi.com]
- 3. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 4. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Addressing poor solubility of 4-Amino-3-fluorophenol in reaction media
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the solubility of 4-Amino-3-fluorophenol in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No. 399-95-1) is an aromatic organic compound used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of a fluorine substituent can increase the lipophilicity and membrane permeability of target molecules, making it a valuable building block in drug discovery.[1] It is notably used in the preparation of Regorafenib, an oral multi-kinase inhibitor.
Q2: What are the general solubility properties of this compound?
This compound is a light yellow to brown crystalline powder.[2] Its solubility is limited in aqueous media but can be improved in certain organic solvents. While some sources describe it as insoluble in water, others classify it as slightly soluble. It is reported to be soluble in methanol.[1][3][4] Due to its amphoteric nature (containing both a basic amino group and an acidic phenolic group), its solubility is highly dependent on pH.[5]
Q3: Why is this compound poorly soluble in some reaction media?
The poor solubility stems from its crystalline structure and the intermolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups. In non-polar organic solvents, the molecule's polarity can limit dissolution. In neutral aqueous solutions, its tendency to exist as a neutral, zwitterionic, or aggregated species minimizes its interaction with water molecules, leading to low solubility.
Q4: How does pH influence the solubility of this compound?
The solubility of this compound is significantly affected by pH due to its ionizable amino and hydroxyl groups.[5][6]
-
In acidic conditions (low pH): The basic amino group becomes protonated to form an ammonium salt (-NH3+). This charged species is generally much more soluble in aqueous media.[7][8]
-
In basic/alkaline conditions (high pH): The acidic phenolic hydroxyl group deprotonates to form a phenoxide ion (-O-). This anionic form also exhibits increased solubility in aqueous solutions.[8]
-
Near neutral pH: The compound exists predominantly in its neutral form, which has the lowest aqueous solubility.[8]
The predicted pKa for the phenolic proton is approximately 9.23.[1][3] This means the compound's solubility will increase significantly as the pH moves away from its isoelectric point.
Troubleshooting Poor Solubility
This section provides a systematic approach to addressing solubility challenges during your experiments.
Caption: Troubleshooting workflow for addressing poor solubility.
Issue: The compound fails to dissolve in the chosen reaction solvent.
Solution 1: Solvent Selection
The initial choice of solvent is critical. If you are experiencing poor solubility, consult the table below for alternatives. Polar aprotic solvents are often a good starting point.
Table 1: Solvent Selection Guide for this compound
| Solvent Class | Examples | Reported/Expected Solubility | Notes |
| Polar Protic | Methanol, Ethanol | Soluble in Methanol.[1][3][4] Moderately soluble in other alcohols. | Good for reactions where proton exchange is acceptable. Ethanol has been used in synthesis mixtures. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), THF | Expected to have good solubility. A standard of 100 µg/mL in ACN is available.[9] THF has been used in synthesis mixtures. | Generally strong solvents for a wide range of organic molecules.[5] DMSO is a powerful but high-boiling solvent. DMF can decompose at high temperatures. ACN and THF are common reaction solvents. |
| Non-Polar | Toluene, Hexane, Benzene | Low solubility expected in aliphatic solvents like hexane. Reported to be soluble in benzene. | Generally poor choices unless used in a co-solvent system or for specific non-polar reactions. The fluorine atom slightly increases lipophilicity.[1] |
| Aqueous | Water, Buffers | Slightly soluble to insoluble in neutral water. Solubility is highly pH-dependent.[5][10] | Use requires pH adjustment for dissolution. See Solution 2. |
Solution 2: Employ a Co-solvent System
If a single solvent is ineffective or unsuitable for your reaction, a co-solvent system can significantly enhance solubility.[][12] Co-solvents work by reducing the polarity of the medium, breaking the solvent's self-association, and improving the solvation of the solute.[]
-
Common Pairs:
-
Ethanol/Water
-
Tetrahydrofuran (THF)/Water
-
Acetonitrile/Water
-
Dimethyl sulfoxide (DMSO)/Water
-
For a detailed method, see Experimental Protocol 2 .
Solution 3: Adjust the pH (for Aqueous or Protic Media)
As detailed in the FAQs, adjusting the pH is a powerful technique to increase the aqueous solubility of this compound.[6]
-
To dissolve as a salt: Add a dilute acid (e.g., 1M HCl) to lower the pH and protonate the amine.
-
To dissolve as a phenoxide: Add a dilute base (e.g., 1M NaOH) to raise the pH and deprotonate the phenol.
Caution: Ensure that the adjusted pH and the resulting salt form do not interfere with your downstream reaction chemistry. For a detailed method, see Experimental Protocol 3 .
Caption: Effect of pH on the ionization and solubility of this compound.
Solution 4: Increase the Temperature
For many compounds, solubility increases with temperature. Gently warming the solvent while stirring can help dissolve the compound. However, be cautious of potential degradation, especially with sensitive reagents. Always perform this under an inert atmosphere if the compound is prone to oxidation.
Experimental Protocols
Protocol 1: General Solvent Screening Workflow
This protocol helps determine a suitable solvent or co-solvent system for your reaction.
Caption: Experimental workflow for solvent screening.
Methodology:
-
Preparation: Dispense a small, pre-weighed amount of this compound (e.g., 10 mg) into several small vials.
-
Solvent Addition: To each vial, add a different test solvent (see Table 1) in small, measured increments (e.g., 100 µL).
-
Mixing: After each addition, cap the vial and vortex or stir vigorously for 2-5 minutes at a controlled temperature (e.g., room temperature).
-
Observation: Visually inspect the vial for undissolved solids against a dark background.
-
Iteration: Continue adding solvent increments until the solid is fully dissolved or a maximum practical volume (e.g., 2 mL) is reached.
-
Calculation: If dissolved, calculate the approximate solubility in mg/mL. If not, the compound is considered poorly soluble in that solvent under these conditions.
Protocol 2: Enhancing Solubility with a Co-solvent
-
Initial Suspension: Suspend the this compound in the solvent in which it is less soluble but which is required for the reaction (e.g., water).
-
Co-solvent Titration: While stirring, slowly add the miscible co-solvent (e.g., ethanol, DMSO) in which the compound is more soluble.
-
Monitor Dissolution: Continue adding the co-solvent dropwise until the solution becomes clear.
-
Record Ratio: Note the final ratio of solvents (e.g., 1:3 DMSO:Water) required for complete dissolution. Ensure this final solvent system is compatible with your reaction conditions.
Protocol 3: Enhancing Solubility via pH Adjustment
-
Dispersion: Disperse the this compound in the aqueous or protic reaction medium.
-
pH Measurement: Measure the initial pH of the suspension.
-
Titration:
-
For Acidification: Slowly add a dilute acid (e.g., 0.5 M HCl) dropwise while stirring and monitoring the pH.
-
For Alkalinization: Slowly add a dilute base (e.g., 0.5 M NaOH) dropwise while stirring and monitoring the pH.
-
-
Endpoint: Continue adding the acid or base until the solid fully dissolves. Record the final pH.
-
Reaction Consideration: Before proceeding, confirm that the final pH will not adversely affect other reagents, catalysts, or the stability of the product. If necessary, the pH can be readjusted after the reaction is complete for product isolation.
References
- 1. This compound | 399-95-1 [chemicalbook.com]
- 2. This compound | 399-95-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound CAS#: 399-95-1 [m.chemicalbook.com]
- 4. This compound [srdpharma.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Workup [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. This compound | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Optimizing the Separation of 4-Amino-3-fluorophenol from its Isomers
Welcome to the technical support center for the purification of 4-Amino-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the separation of this compound from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
A1: The isomeric impurities largely depend on the synthetic route employed. Common starting materials include p-nitrophenol or o-fluoronitrobenzene.[1][2] Based on these precursors, potential positional isomers that may be generated as byproducts include:
-
2-Amino-3-fluorophenol
-
2-Amino-5-fluorophenol
-
4-Amino-2-fluorophenol
-
3-Amino-4-fluorophenol
-
5-Amino-3-fluorophenol
Q2: What are the primary methods for separating this compound from its isomers?
A2: The most effective separation techniques for aminofluorophenol isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), selective crystallization, and liquid-liquid extraction. The choice of method depends on the scale of the separation (analytical vs. preparative) and the specific isomers present.
Q3: Why do I observe peak tailing when analyzing this compound by HPLC?
A3: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns. The basic amino group can interact with residual acidic silanol groups on the stationary phase, leading to secondary retention mechanisms and asymmetrical peaks.
Q4: Can I use Gas Chromatography (GC) to separate aminofluorophenol isomers?
A4: GC can be a powerful tool for separating volatile and thermally stable isomers. However, due to the polar nature of the amino and hydroxyl groups, derivatization is often required to improve volatility and peak shape.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue: Poor resolution between this compound and its isomers.
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | For separating fluorinated aromatic compounds, consider using a pentafluorophenyl (PFP) stationary phase, which can offer unique selectivity through dipole-dipole, pi-pi, and ion-exchange interactions. Standard C18 or C8 columns may not provide sufficient selectivity for closely related isomers. |
| Mobile Phase Composition | Optimize the organic modifier (acetonitrile or methanol) and the aqueous phase composition. A shallow gradient elution can improve the separation of closely eluting peaks. Experiment with different mobile phase additives, such as trifluoroacetic acid (TFA) or formic acid, to improve peak shape and selectivity. |
| Mobile Phase pH | The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like aminophenols. Adjusting the pH to suppress the ionization of either the amino or hydroxyl group can alter the retention behavior and improve separation. A systematic pH scouting study is recommended. |
| Column Temperature | Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of solute partitioning, which can influence selectivity. |
Issue: Significant peak tailing for all aminofluorophenol isomers.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanol Groups | Use a modern, end-capped HPLC column with a low silanol activity. Alternatively, add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites. Operating the mobile phase at a low pH (e.g., 2.5-3.5) will protonate the amino group, which can reduce its interaction with silanol groups. |
| Column Overload | Inject a smaller sample volume or dilute the sample to avoid overloading the stationary phase. |
| Extra-column Dead Volume | Ensure all connections in the HPLC system are properly fitted and use tubing with the smallest possible inner diameter to minimize dead volume. |
Recrystallization
Issue: Co-crystallization of isomers with the desired product.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The choice of solvent is critical for selective crystallization. A good solvent should dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while the isomeric impurities should either be highly soluble or insoluble at all temperatures. A solvent screen is recommended to identify the optimal solvent or solvent mixture. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of purer crystals. |
| Supersaturated Solution | If the solution is too concentrated, impurities are more likely to co-precipitate. Use a slightly larger volume of solvent to ensure that the impurities remain in the mother liquor upon cooling. |
Liquid-Liquid Extraction
Issue: Poor separation of isomers between the aqueous and organic phases.
| Possible Cause | Suggested Solution |
| Incorrect pH of the Aqueous Phase | The pKa values of the amino and hydroxyl groups of the aminofluorophenol isomers will influence their partitioning behavior. By carefully adjusting the pH of the aqueous phase, it is possible to selectively protonate or deprotonate the target compound or the impurities, thereby altering their solubility in the organic phase. A multi-stage extraction with different pH values may be necessary. |
| Inappropriate Organic Solvent | The polarity of the organic solvent plays a crucial role. A solvent that is too polar may extract all isomers, while a solvent that is too non-polar may not extract any. A solvent selection study is recommended to find a solvent with the optimal selectivity. |
| Insufficient Mixing or Phase Separation | Ensure vigorous mixing to maximize the surface area for mass transfer between the two phases. Allow sufficient time for the phases to separate completely before draining. Emulsions can sometimes form; adding a small amount of brine can help to break them. |
Experimental Protocols
HPLC Method for Isomer Separation (Starting Point)
This is a general starting method that will likely require optimization.
| Parameter | Condition |
| Column | Pentafluorophenyl (PFP) column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Recrystallization Protocol (General Procedure)
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and at their boiling points. The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystallization has started, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Liquid-Liquid Extraction Protocol (General Procedure)
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
pH Adjustment and Extraction:
-
Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl) to protonate the amino groups and extract the aminofluorophenols into the aqueous phase. The efficiency of extraction may vary between isomers.
-
Separate the aqueous layer.
-
Adjust the pH of the aqueous layer to basic (e.g., pH 8-9) with a base like sodium bicarbonate to deprotonate the amino groups.
-
-
Back Extraction: Extract the neutralized aqueous layer with a fresh portion of the organic solvent to recover the purified aminofluorophenol.
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Hypothetical HPLC Retention Times for Aminofluorophenol Isomers
Note: This data is for illustrative purposes and actual retention times will vary based on the specific HPLC conditions.
| Compound | Hypothetical Retention Time (min) |
| 2-Amino-5-fluorophenol | 12.5 |
| 4-Amino-2-fluorophenol | 13.2 |
| This compound | 14.0 |
| 3-Amino-4-fluorophenol | 14.8 |
Table 2: Solubility of Aminofluorophenol Isomers (Qualitative)
Note: This is a general guide. Experimental verification is necessary.
| Solvent | This compound | Other Isomers (General) |
| Water | Sparingly Soluble | Sparingly to Slightly Soluble |
| Ethanol | Soluble | Soluble |
| Ethyl Acetate | Moderately Soluble | Moderately Soluble |
| Dichloromethane | Slightly Soluble | Slightly to Moderately Soluble |
| Toluene | Sparingly Soluble | Sparingly Soluble |
| Hexane | Insoluble | Insoluble |
Visualizations
Caption: Troubleshooting workflow for poor HPLC separation of isomers.
Caption: Logical steps for a successful recrystallization process.
References
Preventing oxidation of 4-Amino-3-fluorophenol during storage and reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Amino-3-fluorophenol during storage and in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to oxidation?
This compound is an aromatic organic compound containing an amino group (-NH₂) and a hydroxyl group (-OH) on a fluorinated benzene ring. The electron-donating nature of these groups makes the aromatic ring highly susceptible to oxidation. Exposure to oxygen, light, and trace metal impurities can initiate oxidation, leading to the formation of colored byproducts and a decrease in the purity of the material.
Q2: What are the visible signs of this compound oxidation?
The primary visible sign of oxidation is a change in color. Pure this compound is typically a light-colored powder, ranging from off-white to light brown.[1][2][3] Upon oxidation, the material may darken to brown or even a deep purplish-brown color. In solution, the appearance of color in a previously colorless or lightly colored solution is a clear indicator of degradation.
Q3: How does oxidation affect the reactivity and quality of this compound?
Oxidation leads to the formation of impurities, primarily quinone-imine species, which can further polymerize. These impurities reduce the effective concentration of the desired starting material, potentially leading to lower reaction yields and the formation of unwanted side products. The presence of these colored, often polymeric, impurities can also complicate product purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solid this compound has darkened during storage. | - Improper storage conditions (exposure to air, light, or moisture).- Container not properly sealed. | - Discard the material if severely discolored.- If discoloration is minor, consider purification by recrystallization, though this may not be straightforward.- Always store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial in a cool, dark, and dry place.[4][5] |
| A solution of this compound rapidly changes color upon preparation. | - Dissolved oxygen in the solvent.- Use of a solvent containing metallic impurities.- Exposure of the solution to light. | - Use a deoxygenated solvent. This can be achieved by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.[6][7]- Add an antioxidant to the solvent before dissolving the this compound (see Table 2).- Prepare the solution in an amber vial or a flask wrapped in aluminum foil to protect it from light.[8] |
| Low yield and/or formation of colored impurities in a reaction involving this compound. | - Oxidation of the starting material or reaction intermediates by atmospheric oxygen.- The reaction solvent was not deoxygenated.- The reaction was not performed under an inert atmosphere. | - Employ rigorous air-free techniques, such as using a Schlenk line or a glovebox.[9][10]- Ensure all solvents and liquid reagents are thoroughly deoxygenated before use.- Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and workup. |
| Inconsistent results in analytical assays (e.g., HPLC). | - Degradation of the analytical standard or sample in solution. | - Prepare standards and samples in a deoxygenated solvent containing an antioxidant (e.g., ascorbic acid or sodium bisulfite).- Store prepared solutions in amber autosampler vials and analyze them as quickly as possible. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (<25°C) or refrigerated (<15°C).[11] | Lower temperatures slow the rate of oxidative degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon). | Prevents contact with atmospheric oxygen.[4] |
| Light | Protect from light.[2] | Light can catalyze oxidative reactions. |
| Moisture | Store in a dry environment. | Moisture can facilitate certain degradation pathways. |
| Container | Tightly sealed, amber glass vial or bottle. | Prevents exposure to air, light, and moisture. |
Table 2: Common Antioxidants for Stabilizing Aminophenol Solutions
| Antioxidant | Recommended Concentration (w/v) | Application Notes |
| Ascorbic Acid | 0.01 - 0.1% | A highly effective reducing agent, particularly in aqueous solutions and for stabilizing HPLC samples.[8][12] |
| Sodium Bisulfite / Metabisulfite | 0.05 - 0.5% | A strong reducing agent that is very effective in preventing discoloration. Solutions of sodium bisulfite are not stable to air and should be freshly prepared.[8][13][14] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Solution of this compound
-
Solvent Deoxygenation:
-
Choose a high-purity solvent in which this compound is soluble (e.g., methanol, ethanol, DMSO).[4][15]
-
Place the solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Bubble a gentle stream of nitrogen or argon gas through the solvent via a long needle for at least 30 minutes while stirring.[6][7]
-
-
Addition of Antioxidant:
-
If desired, add the chosen antioxidant (e.g., ascorbic acid to a final concentration of 0.05% w/v) to the deoxygenated solvent and stir until dissolved.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound in an amber glass vial.
-
Using a cannula or a syringe, transfer the deoxygenated (and stabilized) solvent to the vial containing the solid.
-
Cap the vial and sonicate or vortex until the solid is fully dissolved.
-
If the solution is to be stored, flush the headspace of the vial with nitrogen or argon before sealing.
-
Protocol 2: General Procedure for a Reaction Under Inert Atmosphere
-
Glassware Preparation:
-
Oven-dry all glassware (e.g., round-bottom flask, condenser, addition funnel) at 125°C overnight and allow to cool in a desiccator.[9]
-
Alternatively, assemble the glassware and flame-dry under a vacuum.
-
Assemble the reaction apparatus while hot and immediately place it under a positive pressure of nitrogen or argon.
-
-
Solvent and Reagent Preparation:
-
Reaction Setup:
-
Add this compound and any other air-stable solids to the reaction flask.
-
Seal the flask and perform at least three vacuum/inert gas backfill cycles to ensure an inert atmosphere.[17]
-
Add the deoxygenated solvent via a cannula or a gas-tight syringe.[9]
-
Add any air-sensitive liquid reagents via a gas-tight syringe.
-
Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.
-
-
Workup:
-
Conduct all workup procedures (e.g., quenching, extraction, filtration) under a positive pressure of inert gas to the extent possible, until the product is isolated and deemed stable in air.
-
Visualizations
Caption: Proposed oxidation pathway of this compound.
Caption: Decision workflow for handling and troubleshooting this compound.
References
- 1. This compound | 399-95-1 [amp.chemicalbook.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 399-95-1 [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. This compound | 399-95-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of Bisulfite with Pyrophosphate-Complexed Mn(III) for Fast Oxidation of Organic Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. environex.net.au [environex.net.au]
- 15. benchchem.com [benchchem.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: Cost-Effective Synthesis of 4-Amino-3-fluorophenol
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on cost-effective synthesis routes for 4-Amino-3-fluorophenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common cost-effective synthesis routes for this compound?
A1: The most prominent cost-effective routes start from readily available and inexpensive materials. Two such routes are:
-
From p-Nitrophenol: This multi-step synthesis involves the hydrogenation of p-nitrophenol to p-aminophenol, followed by sulfonation, fluorination, and subsequent desulfonation.[1][2] This route is considered cost-effective due to the low price of p-nitrophenol.[3]
-
From 3-Fluoro-4-nitrophenol: This is a more direct route involving the catalytic hydrogenation of 3-fluoro-4-nitrophenol. While the starting material is more expensive than p-nitrophenol, the high yield and fewer steps can make it economically viable.[4]
Q2: I am considering a synthesis route for a large-scale industrial production. Which route is more suitable?
A2: The synthesis route starting from p-nitrophenol is often highlighted as being suitable for large-scale industrial production. This is attributed to its use of low-cost raw materials and relatively simple after-treatment steps.[3]
Q3: What are the main challenges in synthesizing this compound?
A3: Common challenges include:
-
Controlling regioselectivity: In multi-step syntheses, ensuring the correct positioning of the fluoro and amino groups is crucial.
-
Catalyst poisoning: In catalytic hydrogenation steps, impurities in the starting materials or solvents can deactivate the catalyst.
-
Side reactions: Undesired side reactions can lead to the formation of impurities that are difficult to separate.
-
Purification: The final product may contain structurally similar impurities, making purification challenging.
Q4: Are there any specific safety precautions I should take when synthesizing this compound?
A4: Yes, it is crucial to handle all chemicals with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). This compound is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer.[5] Reactions involving hydrogenation should be conducted with appropriate safety measures for handling flammable gases.
Troubleshooting Guides
Route 1: Catalytic Hydrogenation of 3-Fluoro-4-nitrophenol
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete or slow reaction | 1. Inactive catalyst. 2. Catalyst poisoning by impurities (e.g., sulfur compounds). 3. Insufficient hydrogen pressure or poor gas dispersion. 4. Low reaction temperature. | 1. Use a fresh batch of catalyst. 2. Ensure high purity of starting material, solvent, and hydrogen. 3. Check for leaks in the system, increase hydrogen pressure (within safe limits), and ensure vigorous stirring. 4. Gradually increase the reaction temperature. |
| Formation of side products (e.g., azo or azoxy compounds) | Incomplete reduction of the nitro group. | Ensure complete reaction by monitoring with TLC or HPLC. Prolong reaction time or increase catalyst loading if necessary. |
| Difficulty in filtering the catalyst | Catalyst particles are too fine. | Use a different grade of catalyst or a filter aid like Celite. |
Route 2: Synthesis from p-Nitrophenol
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield in hydrogenation of p-nitrophenol | See troubleshooting for catalytic hydrogenation above. | See troubleshooting for catalytic hydrogenation above. |
| Poor sulfonation | 1. Incorrect reaction temperature. 2. Insufficient amount of sulfonating agent. | 1. Carefully control the reaction temperature as specified in the protocol. 2. Ensure the correct stoichiometry of the sulfonating agent is used. |
| Low yield in fluorination step | 1. Inefficient fluorinating agent. 2. Unfavorable reaction conditions. | 1. Ensure the quality and reactivity of the fluorinating agent. 2. Optimize reaction temperature and time. |
| Incomplete desulfonation | 1. Insufficient acid concentration or high temperature. 2. Short reaction time. | 1. Use the specified concentration of dilute sulfuric acid and maintain the recommended temperature. 2. Monitor the reaction and ensure it goes to completion. |
Comparative Data of Synthesis Routes
| Parameter | Route 1: From 3-Fluoro-4-nitrophenol | Route 2: From p-Nitrophenol | Route 3: From 3-Fluorophenol (via Fries/Beckman Rearrangement) |
| Starting Material | 3-Fluoro-4-nitrophenol | p-Nitrophenol | 3-Fluorophenol |
| Number of Steps | 1 | 4 | Multi-step |
| Overall Yield | High (up to 100% reported for the hydrogenation step)[4] | Moderate (around 55% for fluorination/desulfonation)[6] | Acceptable overall yield reported in the context of a larger synthesis[7] |
| Cost of Starting Material | Higher | Low | Moderate |
| Key Reagents | Pd/C, H₂ | Ni or other metal catalyst, H₂, H₂SO₄, fluorinating agent | AlCl₃, Acetic anhydride, Hydroxylamine, etc. |
| Scalability | Good | Very good, suitable for industrial scale[3] | Feasible for scale-up[7] |
Experimental Protocols
Route 1: Synthesis of this compound from 3-Fluoro-4-nitrophenol
This protocol is based on the catalytic hydrogenation of 3-fluoro-4-nitrophenol.
Materials:
-
3-Fluoro-4-nitrophenol
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable reaction vessel, dissolve 3-fluoro-4-nitrophenol (e.g., 20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).
-
Carefully add 10% palladium on carbon (6.0 g) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for approximately 4.5 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully filter the mixture to remove the palladium catalyst. Wash the catalyst with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain this compound as a pale yellow solid.[4]
Route 2: Synthesis of this compound from p-Nitrophenol
This is a multi-step synthesis.
Step 1: Catalytic Hydrogenation of p-Nitrophenol to p-Aminophenol
-
Charge a reactor with p-nitrophenol, a solvent (e.g., a mixture of water and ethanol), and a hydrogenation catalyst (e.g., nickel-based catalyst).[2]
-
Pressurize the reactor with hydrogen (e.g., 0.2-0.5 MPa) and heat to the desired temperature (e.g., 70-90 °C).[6]
-
After the reaction is complete, filter to remove the catalyst and cool to crystallize the p-aminophenol.
Step 2: Sulfonation of p-Aminophenol
-
Add the p-aminophenol obtained in the previous step to concentrated sulfuric acid at a controlled temperature (e.g., 10-30 °C) to yield 4-amino-2-sulfonic acid.[6]
Step 3: Fluorination
-
The sulfonic acid derivative is then subjected to a fluorination reaction. For example, using xenon difluoride under the catalysis of hydrogen fluoride.[3][6]
Step 4: Desulfonation
-
The sulfonic group is removed by refluxing in dilute sulfuric acid.[3][6]
-
The final product, this compound, is then extracted using a suitable solvent (e.g., ethyl acetate) after adjusting the pH to 6.5-10.5.[2][6]
Visualizations
Caption: Workflow for the synthesis of this compound from 3-Fluoro-4-nitrophenol.
References
- 1. This compound | 399-95-1 [chemicalbook.com]
- 2. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 3. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for the Purity Analysis of 4-Amino-3-fluorophenol
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Amino-3-fluorophenol is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs).[1] This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. The selection of the most appropriate method depends on various factors, including the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis such as sensitivity and throughput.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique ideal for non-volatile, polar, and thermally labile compounds.[2] It utilizes a liquid mobile phase to pass a sample through a packed column, separating components based on their differential partitioning between the mobile and stationary phases.[2] HPLC is a cornerstone in pharmaceutical analysis due to its versatility and robustness.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] It is best suited for volatile and thermally stable compounds.[2][4] In GC, a gaseous mobile phase carries the vaporized sample through a column, separating components based on their volatility and boiling point.[2] The mass spectrometer then provides detailed structural information for identification. For compounds that are not sufficiently volatile, a derivatization step is often required to increase their volatility.[2]
Quantitative Data Summary
The following table summarizes the anticipated quantitative performance of HPLC and GC-MS for the analysis of this compound, based on typical values reported for structurally related compounds.[5]
| Parameter | RP-HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/L |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.015 µg/L |
| Linearity Range | 0.15 - 100 µg/mL | 0.015 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (Recovery %) | 83 - 103% | 81 - 100% |
Experimental Protocols
This method is suitable for the routine purity analysis of this compound.
-
Objective: To separate this compound from its potential impurities.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[6] A gradient elution may be employed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
This method offers high sensitivity and specificity, making it ideal for trace-level impurity detection and confirmation. A derivatization step is included to improve the volatility of this compound.
-
Objective: To identify and quantify volatile impurities in this compound with high sensitivity.
-
Instrumentation: A GC-MS system with a capillary column and an electron ionization (EI) source.
-
Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to ensure complete reaction. This step converts the polar -OH and -NH2 groups into less polar and more volatile silyl ethers and amines.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Method Comparison and Recommendations
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical goals.
-
HPLC is generally the preferred method for routine quality control due to its simplicity, robustness, and ability to analyze the compound in its native form without derivatization. This simplifies sample preparation and reduces the potential for analytical errors.[2]
-
GC-MS is the method of choice when high sensitivity is required for trace impurity identification. The mass spectrometric detection provides definitive structural information, which is invaluable for identifying unknown impurities.[4] However, the need for derivatization adds complexity and time to the sample preparation process.[2]
For comprehensive purity profiling, a combination of both techniques can be advantageous. HPLC can be used for the quantification of the main component and known impurities, while GC-MS can be employed to identify and quantify any volatile or semi-volatile trace impurities.
Visualizing the Analytical Workflow and Method Comparison
To better understand the experimental processes and the logical comparison between the two techniques, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
Comparative analysis of different synthetic routes to 4-Amino-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
4-Amino-3-fluorophenol is a key building block in the synthesis of various pharmaceuticals, most notably the multi-kinase inhibitor Regorafenib. The strategic placement of the amino, hydroxyl, and fluorine groups on the aromatic ring makes it a valuable intermediate, and the efficiency of its synthesis is of significant interest to the pharmaceutical and chemical industries. This guide provides a comparative analysis of four distinct synthetic routes to this compound, evaluating them based on yield, starting materials, reaction conditions, and overall practicality.
Executive Summary of Synthetic Pathways
Four primary synthetic strategies have been identified for the preparation of this compound, each originating from a different commercially available starting material. These routes offer a trade-off between the number of steps, overall yield, cost of raw materials, and process complexity.
| Route | Starting Material | Key Transformations | Reported Yield | Strengths | Weaknesses |
| 1 | 3-Fluoro-4-nitrophenol | Catalytic Hydrogenation | Up to 100%[1][2] | High yield, single step, clean reaction | Higher cost of starting material |
| 2 | p-Nitrophenol | Hydrogenation, Sulfonation, Fluorination, Desulfonation | 55-63% (overall)[3] | Low-cost starting material[4], suitable for large-scale production | Multi-step, moderate overall yield, use of harsh reagents |
| 3 | o-Fluoronitrobenzene | Reduction | Not explicitly reported for this specific product, but expected to be high | Potentially a single-step synthesis | Expensive starting material[4] |
| 4 | 3-Fluorophenol | Fries and Beckman Rearrangements | Not explicitly reported for the intermediate | Utilizes an inexpensive starting material[5] | Multi-step, complex reaction sequence, data on yield for the intermediate is lacking |
Route 1: Catalytic Hydrogenation of 3-Fluoro-4-nitrophenol
This is the most direct and highest-yielding route to this compound. The process involves the reduction of the nitro group of 3-Fluoro-4-nitrophenol, typically through catalytic hydrogenation.
Experimental Protocol
To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), 10% palladium on activated carbon (6.0 g) is added.[1] The mixture is then stirred under a hydrogen atmosphere at room temperature for 4.5 hours.[1] After the reaction is complete, the catalyst is removed by filtration and washed with ethanol. The combined filtrate is concentrated under reduced pressure to yield this compound as a pale yellow solid (16.1 g, 100% yield).[1]
Performance Data
| Parameter | Value | Reference |
| Yield | 100% | [1] |
| Purity | High (typically >98% after crystallization) | General knowledge |
| Reaction Time | 4.5 hours | [1] |
| Temperature | Room Temperature | [1] |
| Pressure | Atmospheric (Hydrogen balloon) | [1] |
| Starting Material Cost | High | [6][7][8][9][10] |
Visualization
Caption: Route 1: Synthesis via Catalytic Hydrogenation.
Route 2: Multi-step Synthesis from p-Nitrophenol
This route is designed for large-scale industrial production, prioritizing the use of a low-cost starting material, p-nitrophenol.[4] It involves a sequence of four key chemical transformations.
Experimental Workflow
-
Catalytic Hydrogenation: p-Nitrophenol is first reduced to p-aminophenol. This is typically carried out using a nickel-based catalyst under hydrogen pressure at elevated temperatures (70-90°C).[3]
-
Sulfonation: The resulting p-aminophenol undergoes sulfonation with concentrated sulfuric acid to introduce a sulfonic acid group, directing the subsequent fluorination.
-
Fluorination: The sulfonated intermediate is then subjected to a fluorination reaction. A patent describes the use of xenon difluoride, a highly reactive and hazardous reagent, though other fluorinating agents could potentially be used.[5]
-
Desulfonation: The final step involves the removal of the sulfonic acid group by refluxing in dilute sulfuric acid to yield the target molecule.[5]
Performance Data
| Parameter | Value | Reference |
| Overall Yield | 55-63% | [3] |
| Purity | Not specified, requires purification | |
| Reaction Steps | 4 | [4] |
| Reagents | H₂, Ni catalyst, H₂SO₄, fluorinating agent, dilute H₂SO₄ | [3][5] |
| Starting Material Cost | Low | [11][12][13][14][15] |
Visualization
Caption: Route 2: Multi-step Synthesis from p-Nitrophenol.
Route 3: Reduction of o-Fluoronitrobenzene
This approach involves the reduction of o-fluoronitrobenzene. While seemingly straightforward, the high cost of the starting material is a significant drawback for large-scale synthesis.[4]
Experimental Protocol (Representative)
A solution of o-fluoronitrobenzene in an appropriate solvent, such as ethanol or ethyl acetate, would be subjected to catalytic hydrogenation using a catalyst like palladium on carbon or platinum oxide, under a hydrogen atmosphere. The reaction progress would be monitored by techniques like TLC or GC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product would then be purified, likely by crystallization or column chromatography, to yield this compound.
Performance Data
| Parameter | Value | Reference |
| Yield | High (expected) | Based on similar reductions |
| Purity | Requires purification | |
| Reaction Steps | 1 | |
| Reagents | H₂, Pd/C or PtO₂ | |
| Starting Material Cost | Very High | [16][17] |
Visualization
Caption: Route 3: Synthesis via Reduction of o-Fluoronitrobenzene.
Route 4: From 3-Fluorophenol via Rearrangement Reactions
This synthetic strategy employs the relatively inexpensive 3-fluorophenol as the starting material and involves a sequence of reactions, including the Fries and Beckman rearrangements, to construct the desired molecule. This route is described as "economical and practical" in the context of the total synthesis of Regorafenib.[5][18][19]
Experimental Workflow (Postulated)
-
Acylation: 3-Fluorophenol would first be acylated, for example, with acetic anhydride, to form 3-fluorophenyl acetate.
-
Fries Rearrangement: The 3-fluorophenyl acetate would then undergo a Fries rearrangement, likely using a Lewis acid catalyst such as aluminum chloride, to introduce an acetyl group onto the aromatic ring, ortho to the hydroxyl group.[20][21][22][23][24]
-
Oximation: The resulting ketone is converted to an oxime using hydroxylamine.
-
Beckman Rearrangement: The oxime then undergoes a Beckman rearrangement to form an amide.
-
Hydrolysis: Finally, hydrolysis of the amide would yield the desired this compound.
Performance Data
| Parameter | Value | Reference |
| Overall Yield | Not specified for the intermediate | |
| Purity | Requires purification at multiple stages | |
| Reaction Steps | 5 (postulated) | |
| Reagents | Acylating agent, Lewis acid, hydroxylamine, acid/base for rearrangement and hydrolysis | |
| Starting Material Cost | Low to Moderate | [4][25][26][27][28] |
Visualization
Caption: Route 4: Multi-step Synthesis from 3-Fluorophenol.
Safety and Environmental Considerations
-
Catalytic Hydrogenation (Routes 1, 2, and 3): This process involves flammable hydrogen gas and pyrophoric catalysts (e.g., Pd/C, Raney Nickel).[1][29][30][31][32] Strict adherence to safety protocols, including inert atmosphere techniques and proper catalyst handling, is crucial to mitigate the risk of fire and explosion.
-
Sulfonation and Desulfonation (Route 2): These steps utilize concentrated and dilute sulfuric acid, which are corrosive. The generation of sulfonated waste products also requires appropriate disposal methods to minimize environmental impact.[33][34][35][36]
-
Fluorination (Route 2): The use of powerful fluorinating agents like xenon difluoride presents significant hazards, as it is highly toxic, corrosive, and reacts violently with water.[37][38][39][40][41] The use of less hazardous fluorinating agents would be a critical consideration for industrial applications.
-
Fries Rearrangement (Route 4): This reaction often employs strong Lewis acids like aluminum chloride, which are corrosive and moisture-sensitive. The reaction can be exothermic and requires careful temperature control.[20][22][23][24]
Conclusion
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the synthesis, including scale, cost constraints, and available equipment.
-
For laboratory-scale synthesis where yield and simplicity are paramount , the catalytic hydrogenation of 3-Fluoro-4-nitrophenol (Route 1) is the clear choice, offering a near-quantitative yield in a single, clean step.
-
For large-scale industrial production where cost is the primary driver , the multi-step synthesis from p-nitrophenol (Route 2) is a more viable option, despite its lower overall yield and more complex process.
Further process optimization and the exploration of greener catalysts and reagents could enhance the efficiency and sustainability of all the presented routes.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 4. indiamart.com [indiamart.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 3-氟-4-硝基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-Fluoro-4-nitrophenol price,buy 3-Fluoro-4-nitrophenol - chemicalbook [m.chemicalbook.com]
- 10. 3-Fluoro-4-nitrophenol, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. labdepotinc.com [labdepotinc.com]
- 12. p-Nitrophenol, GR 99%+ 100-02-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 13. m.indiamart.com [m.indiamart.com]
- 14. thebulkcart.com [thebulkcart.com]
- 15. Para-Nitrophenol, 4-Nitrophenol Bulk Manufacturer, CAS NO 100-02-7 | Suze Chemical [suzehg.com]
- 16. m.indiamart.com [m.indiamart.com]
- 17. indiamart.com [indiamart.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. Fries Rearrangement [organic-chemistry.org]
- 23. lscollege.ac.in [lscollege.ac.in]
- 24. jk-sci.com [jk-sci.com]
- 25. 3-Fluorophenol | 372-20-3 [chemicalbook.com]
- 26. matrixscientific.com [matrixscientific.com]
- 27. Buy Bulk 3-Fluorophenol from Manufacturing Company - Chemball.com [chemball.com]
- 28. 3-Fluorophenol price,buy 3-Fluorophenol - chemicalbook [m.chemicalbook.com]
- 29. chem.wisc.edu [chem.wisc.edu]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 32. scribd.com [scribd.com]
- 33. Desulfonation and Degradation of the Disulfodiphenylethercarboxylates from Linear Alkyldiphenyletherdisulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Effect of temperature and organic nutrients on the biodegradation of linear alkylbenzene sulfonate (LAS) during the com… [ouci.dntb.gov.ua]
- 36. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 37. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 38. Xenon difluoride - Wikipedia [en.wikipedia.org]
- 39. msdsdigital.com [msdsdigital.com]
- 40. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 41. zeiss.com [zeiss.com]
A Comparative Guide to 4-Amino-3-fluorophenol and 4-aminophenol in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of starting materials is a critical decision that profoundly influences the synthesis, properties, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two key intermediates: 4-Amino-3-fluorophenol and its non-fluorinated analog, 4-aminophenol. By examining their physicochemical properties, applications in drug synthesis, and the impact of fluorination, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic strategies.
At a Glance: Key Differences and Applications
| Feature | This compound | 4-aminophenol |
| Primary Drug Synthesized | Regorafenib (a multi-kinase inhibitor for cancer therapy)[1] | Paracetamol (Acetaminophen) (an analgesic and antipyretic)[2] |
| Key Structural Difference | Presence of a fluorine atom ortho to the amino group | No fluorine substitution |
| Impact of Fluorine | Enhances lipophilicity, metabolic stability, and binding affinity[1] | - |
| Reactivity | The fluorine atom can influence the reactivity of the adjacent amino and hydroxyl groups through electronic effects. | Standard reactivity of an aminophenol. |
Physicochemical Properties: A Quantitative Comparison
The introduction of a fluorine atom onto the aminophenol scaffold significantly alters its physicochemical properties. These changes can have a profound impact on the molecule's behavior in both chemical reactions and biological systems.
| Property | This compound | 4-aminophenol |
| Molecular Formula | C₆H₆FNO[3][4] | C₆H₇NO[5][6] |
| Molecular Weight | 127.12 g/mol [3][4] | 109.13 g/mol [5][6] |
| Melting Point | 134-144 °C[7] | 187-189 °C[8] |
| Boiling Point | 270.4±25.0 °C (Predicted) | 284 °C |
| Density | 1.347±0.06 g/cm³ (Predicted)[3] | 1.29 g/cm³ |
| pKa | 9.23±0.18 (Predicted) | 5.48 (amino group), 10.30 (phenolic group)[5] |
| logP | 1.15 (Predicted) | 0.04[2] |
| Water Solubility | Insoluble | 1.5 g/100 mL[2] |
| Appearance | Cream to brown powder[7] | White or reddish-yellow crystals[6] |
The Role of Fluorine in Drug Design
The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a drug. In the case of this compound, the fluorine atom imparts several advantageous characteristics:
-
Increased Lipophilicity: The fluorine atom generally increases the lipophilicity (as indicated by the higher predicted logP value), which can improve membrane permeability and oral bioavailability.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life of the drug in the body.
-
Modulation of Acidity/Basicity: The highly electronegative fluorine atom can lower the pKa of the neighboring amino group, affecting its ionization state at physiological pH. This can influence drug-receptor interactions and solubility.
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to increased binding affinity and potency.
Applications in Drug Synthesis
This compound in the Synthesis of Regorafenib
This compound is a crucial intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used for the treatment of various cancers. Regorafenib targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.
Caption: Synthetic workflow for Regorafenib from this compound.
The synthesis of Regorafenib from this compound typically involves a multi-step process. A representative protocol is outlined below:
Step 1: Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I)
-
To a reaction vessel, add this compound, 4-Chloro-N-methyl-2-pyridinecarboxamide, and an appropriate solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium tert-butoxide, to the mixture.
-
Heat the reaction mixture to approximately 110-115°C and stir for several hours.
-
After the reaction is complete, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain Intermediate I.
Step 2: Synthesis of Regorafenib
-
Dissolve Intermediate I in a suitable solvent like dichloromethane.
-
In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane.
-
Add the isocyanate solution dropwise to the solution of Intermediate I at a controlled temperature (e.g., 0°C).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The product, Regorafenib, will precipitate out of the solution.
-
Filter the solid, wash with a suitable solvent (e.g., diethyl ether), and dry to obtain the final product.
4-aminophenol in the Synthesis of Paracetamol
4-aminophenol is the key starting material for the industrial synthesis of paracetamol (acetaminophen), a widely used over-the-counter analgesic and antipyretic.
Caption: Synthetic workflow for Paracetamol from 4-aminophenol.
The synthesis of paracetamol from 4-aminophenol is a straightforward acetylation reaction. A common laboratory-scale procedure is as follows:
-
Add 4-aminophenol to a flask containing water and a catalytic amount of a weak acid (e.g., acetic acid).
-
Heat the mixture to dissolve the 4-aminophenol.
-
Slowly add acetic anhydride to the solution while stirring.
-
Continue heating and stirring for a short period to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath to induce crystallization of the paracetamol.
-
Collect the crude product by filtration.
-
Purify the crude paracetamol by recrystallization from hot water to obtain the final product.
Signaling Pathways of Derived Drugs
Regorafenib's Mechanism of Action
Regorafenib exerts its anti-cancer effects by inhibiting multiple protein kinases involved in key signaling pathways that regulate tumor growth, angiogenesis (the formation of new blood vessels), and the tumor microenvironment.
Caption: Regorafenib inhibits multiple kinases to block tumor growth.
Paracetamol's Central Analgesic Mechanism
The analgesic effect of paracetamol is primarily mediated through its action on the central nervous system. It is metabolized in the brain to AM404, which then modulates several pain-related pathways.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Paracetamol is a centrally acting analgesic using mechanisms located in the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.aber.ac.uk [pure.aber.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
Orthogonal Analytical Methods for Confirming the Purity of 4-Amino-3-fluorophenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the development and manufacturing of pharmaceutical ingredients, rigorous purity assessment is paramount to ensure the safety and efficacy of the final drug product. 4-Amino-3-fluorophenol, a key building block in the synthesis of various pharmaceuticals, requires precise and reliable purity determination. Relying on a single analytical method can be insufficient, as different techniques possess inherent biases and limitations. Therefore, employing orthogonal analytical methods, which rely on different physicochemical principles, provides a more comprehensive and trustworthy evaluation of a compound's purity.
This guide presents a comparative overview of four key orthogonal analytical methods for confirming the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Detailed experimental protocols, a comparative data summary, and illustrative diagrams are provided to assist researchers in selecting and implementing the most appropriate methods for their needs.
The Importance of Orthogonal Purity Assessment
An orthogonal approach to analytical testing involves using multiple, distinct methods to measure the same attribute.[1] This strategy is crucial in pharmaceutical quality control as it significantly reduces the risk of overlooking impurities that may not be detected by a single technique.[2] For instance, a chromatographic method might not separate a co-eluting impurity, while a spectroscopic or thermal method could readily detect its presence. By combining techniques that measure different properties of the analyte and its potential impurities, a more complete and accurate purity profile can be established.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[3] For polar compounds like this compound, reversed-phase HPLC is the most common approach.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient: 5% acetonitrile to 95% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] It separates components in the gas phase followed by detection and identification using mass spectrometry. For non-volatile compounds like this compound, derivatization is often required to increase volatility.
Experimental Protocol: GC-MS (with Derivatization)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation (Derivatization):
-
To 1 mg of this compound, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling precise quantification against a certified internal standard.[6]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, number of protons, molecular weights, and weights of the analyte and internal standard.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[7] For highly pure, crystalline organic compounds, DSC can be used to determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[8]
Experimental Protocol: DSC
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Sample Weight: 1-3 mg.
-
Heating Rate: 1-2 °C/min.
-
Temperature Range: From ambient to a temperature above the melting point of this compound (e.g., 25 °C to 160 °C).
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the van't Hoff equation.
Comparative Data Summary
The following table summarizes representative data that could be obtained from the analysis of a single batch of this compound using the four orthogonal methods.
| Analytical Method | Principle of Detection | Purity (%) | Key Advantages | Potential Limitations |
| HPLC-UV | Chromatographic separation and UV absorbance | 99.85 | High sensitivity for UV-active impurities, robust and widely available. | May not detect non-UV active impurities; co-eluting impurities can lead to inaccurate results. |
| GC-MS | Separation of volatile derivatives and mass-to-charge ratio | 99.90 | High specificity and sensitivity; provides structural information for impurity identification. | Requires derivatization for non-volatile compounds; may not be suitable for thermally labile impurities. |
| ¹H-qNMR | Nuclear magnetic resonance signal intensity | 99.2 (Absolute) | Primary method providing absolute purity without a specific reference standard; non-destructive. | Lower sensitivity compared to chromatographic methods; requires a certified internal standard. |
| DSC | Melting point depression due to impurities | 99.95 | Provides a measure of total mole fraction of eutectic impurities; requires small sample size. | Only applicable to crystalline and thermally stable compounds; not suitable for amorphous materials.[8] |
Note: The data presented in this table are representative and for illustrative purposes. Actual results may vary depending on the specific instrumentation, experimental conditions, and the impurity profile of the sample.
Visualization of Analytical Workflows
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Concept of Orthogonal Analysis for Purity Confirmation.
Caption: General Experimental Workflow for Purity Analysis.
Conclusion
The purity of this compound, like any pharmaceutical intermediate, must be rigorously established to ensure the quality and safety of the final drug product. This guide has outlined four powerful, orthogonal analytical methods: HPLC, GC-MS, qNMR, and DSC. Each technique offers unique advantages and provides a different perspective on the sample's purity. By employing a combination of these methods, researchers and drug development professionals can achieve a high degree of confidence in their purity assessments, leading to more robust and reliable manufacturing processes. The choice of which methods to implement will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. soeagra.com [soeagra.com]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. thermalsupport.com [thermalsupport.com]
- 8. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
Validation of 4-Amino-3-fluorophenol as a Key Starting Material in GMP Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection and validation of key starting materials (KSMs) are fundamental to ensuring the quality, safety, and consistency of active pharmaceutical ingredients (APIs) under Good Manufacturing Practices (GMP). This guide provides a comprehensive overview of the validation of 4-Amino-3-fluorophenol, a critical intermediate in the synthesis of several pharmaceuticals, including the multi-kinase inhibitor Regorafenib.[1][2] This document will objectively compare its performance attributes with a potential alternative, 4-Bromo-3-fluorophenol, and provide detailed experimental protocols for its validation in a GMP environment.
Introduction to this compound
This compound (CAS 399-95-1) is a substituted aromatic compound whose structure is integral to the efficacy of the final drug product. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the API.[3] Its hydrochloride salt is also utilized as a crucial raw material in pharmaceutical manufacturing.[3] The quality of this KSM directly impacts the impurity profile and overall yield of the final API. Therefore, a robust validation process is essential.
Comparison with an Alternative Starting Material: 4-Bromo-3-fluorophenol
While this compound is a well-established KSM, it is prudent to evaluate potential alternatives. 4-Bromo-3-fluorophenol (CAS 121219-03-2) presents a plausible alternative due to its structural similarity and versatile reactivity in cross-coupling reactions.[4][5] The bromine atom can be functionalized to introduce the desired amine group at a later stage in the synthesis.
Performance Comparison
The following table summarizes a hypothetical performance comparison between this compound and 4-Bromo-3-fluorophenol in a representative synthesis of an API intermediate.
| Parameter | This compound | 4-Bromo-3-fluorophenol | Rationale |
| Purity of KSM (Typical) | >99.0% (HPLC) | >98.0% (HPLC) | Commercially available specifications. |
| Number of Synthetic Steps to Intermediate | 1 | 2 (Bromine to Amine conversion needed) | Direct use vs. functional group interconversion. |
| Hypothetical Yield of Intermediate | 85-90% | 75-80% (over 2 steps) | Additional synthetic steps typically reduce overall yield. |
| Key Potential Impurities | Unreacted starting materials, process-related impurities | Impurities from bromination, residual catalysts from cross-coupling | Different synthetic routes lead to different impurity profiles. |
| Cost-Effectiveness | Potentially more cost-effective due to shorter synthesis | May be less cost-effective due to additional steps and reagents | Dependent on raw material and reagent costs. |
Note: The data presented in this table is for illustrative purposes and should be confirmed by experimental studies.
Validation of this compound as a Key Starting Material
The validation of this compound as a KSM under GMP should be conducted in accordance with ICH Q2(R2) guidelines.[6][7][8] The validation protocol should encompass the following key experiments.
Data Presentation: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Assay (HPLC) | 98.0% - 102.0% | 99.8% |
| Purity (HPLC) | ≥99.0% | 99.5% |
| Individual Impurity | ≤0.15% | Max individual impurity: 0.08% |
| Total Impurities | ≤0.5% | 0.25% |
| Linearity (Correlation Coefficient) | R² ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤1.0%, Intermediate Precision: ≤2.0% | Repeatability: 0.5%, Intermediate Precision: 1.2% |
| Limit of Quantitation (LOQ) | Reportable | 0.01% |
| Limit of Detection (LOD) | Reportable | 0.003% |
| Specificity | No interference from blank, placebo, and known impurities | No interference observed |
Note: The data presented in this table is for illustrative purposes and should be confirmed by experimental studies.
Experimental Protocols
Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and to detect and quantify any impurities.
Instrumentation: HPLC with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-5 min: 5% B, 5-20 min: 5% to 60% B, 20-25 min: 60% B, 25-26 min: 60% to 5% B, 26-30 min: 5% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration of 100 µg/mL in Mobile Phase A.
Sample Preparation: Accurately weigh and dissolve the this compound sample in Mobile Phase A to achieve a target concentration of 100 µg/mL.
Validation Parameters to be Performed:
-
Specificity: Analyze blank, standard, and sample solutions. Spike the sample with known impurities to demonstrate separation.
-
Linearity: Prepare a series of at least five concentrations of the standard solution (e.g., 50% to 150% of the target concentration) and plot a calibration curve.[9]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability: Analyze six replicate samples of the same batch.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.[9]
-
-
LOD & LOQ: Determine based on signal-to-noise ratio or from the calibration curve.
Forced Degradation Studies
Objective: To assess the intrinsic stability of this compound and to ensure the stability-indicating nature of the analytical method.[10]
Protocol: Expose a solution of this compound (1 mg/mL) to the following stress conditions:[11]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a light source as per ICH Q1B guidelines.
Analyze the stressed samples by the validated HPLC method. The peak purity of the main peak should be evaluated to demonstrate that no degradation products are co-eluting.
Stability Testing
Objective: To establish a re-test period for the KSM under defined storage conditions.
Protocol: Store the KSM in its proposed commercial packaging at long-term and accelerated stability conditions as per ICH guidelines.
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) for assay, purity, and degradation products.
Visualizations
Caption: Workflow for the validation of an analytical method for a key starting material.
Caption: Comparison of synthetic pathways to an API intermediate.
Conclusion
The comprehensive validation of this compound is a critical step in ensuring the consistent quality and purity of the final API. This guide outlines the necessary experimental protocols and data presentation required for a robust validation package in a GMP environment. While alternatives like 4-Bromo-3-fluorophenol exist, their suitability must be thoroughly evaluated through comparative studies to assess their impact on yield, impurity profile, and overall process efficiency. The provided workflows and protocols serve as a foundation for researchers and drug development professionals to establish a scientifically sound and compliant approach to the validation of this key starting material.
References
- 1. tandfonline.com [tandfonline.com]
- 2. "Improved process for the preparation of this compound" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; Sajja Eswaraiah; M. Kishore; M Ramakrishna; Sathish Aithagani [tdcommons.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Bromo-3-fluorophenol | 121219-03-2 [chemicalbook.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. database.ich.org [database.ich.org]
- 9. benchchem.com [benchchem.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activity of Fluorinated Aminophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of derivatives based on a fluorinated aminophenol scaffold. The inclusion of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. This guide focuses on two key areas of biological activity: kinase inhibition for anticancer applications and antimicrobial activity.
Kinase Inhibitory Activity of N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Derivatives
A series of N-(4-hydroxy-3-(trifluoromethyl)phenyl) amide derivatives, which are structurally analogous to 4-Amino-3-fluorophenol derivatives, have been evaluated for their potential as kinase inhibitors.[1] The primary target of these compounds is the RAF/MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer.[1]
Quantitative Data Summary
The following table summarizes the in vitro biochemical and cellular potency of these derivatives against the BRAFV600E kinase and the downstream phosphorylation of ERK (p-ERK).[1]
| Compound ID | R' Group | BRAFV600E IC50 (µM) | p-ERK EC50 (µM) |
| 2 | 3-t-Bu | 0.003 | 0.04 |
| 9 | 3-Et | <0.0004 | 0.1 |
| 10 | 3-iPr | <0.0004 | 0.05 |
| 11 | 3-OCHF3 | 0.0004 | 0.1 |
| 12 | 3-CF3 | 0.003 | 0.4 |
| 13 | 4-t-Bu | 0.009 | 0.05 |
| 14 | 4-Et | 0.001 | 0.08 |
| 15 | 4-iPr | 0.004 | 0.09 |
| 16 | 4-OCHF3 | 0.001 | 0.1 |
| 17 | 4-CF3 | 0.004 | 0.05 |
| 18 | 2-F, 5-CF3 | 0.001 | 0.09 |
Experimental Protocols
General Synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Derivatives [1]
The synthesis of the evaluated kinase inhibitors involves the acylation of 4-amino-2-(trifluoromethyl)phenol with a substituted carboxylic acid.[1]
-
Carboxylic Acid Activation: The carboxylic acid (1.1 equivalents) is dissolved in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2). A coupling reagent such as HATU (1.1 equivalents) and an organic base like DIPEA (2.0 equivalents) are added. The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
-
Amide Bond Formation: A solution of 4-amino-2-(trifluoromethyl)phenol (1.0 equivalent) in the same anhydrous solvent is added dropwise to the activated carboxylic acid mixture. The reaction is then stirred at room temperature for 12-24 hours.
-
Work-up and Purification: Reaction completion is monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final amide product.
In Vitro Kinase Inhibition Assay (BRAFV600E)
The inhibitory activity of the compounds against the BRAFV600E kinase is typically assessed using a luminescence-based kinase assay. This assay measures the amount of ATP remaining in the solution following the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition. The results are reported as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular p-ERK Inhibition Assay
The cellular potency of the compounds is determined by measuring the inhibition of ERK phosphorylation in a relevant cancer cell line (e.g., a melanoma cell line harboring the BRAFV600E mutation).
-
Cell Treatment: Cells are seeded in microplates and treated with serial dilutions of the test compounds for a specified period.
-
Lysis and Detection: After treatment, the cells are lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are quantified using an immunoassay, such as an ELISA or a Western blot.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated, and the results are plotted against the compound concentration to determine the EC50 value, which is the concentration required to achieve 50% of the maximal inhibition of ERK phosphorylation.
Signaling Pathway
The fluorinated aminophenol derivatives discussed are designed to inhibit RAF kinases within the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is a key regulator of cell growth, differentiation, and survival, and its aberrant activation is a common feature in many human cancers.[1]
Antimicrobial Activity of Schiff Base Derivatives
Schiff bases derived from fluorinated amino-heterocycles represent another class of compounds with significant biological activity. A study on Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione demonstrated their potential as antimicrobial agents.[2][3]
Quantitative Data Summary
The following table summarizes the in vitro antifungal and antibacterial activity of selected Schiff base derivatives, reported as Minimum Inhibitory Concentration (MIC) in µg/mL.[2]
| Compound ID | R' Group | C. albicans MIC (µg/mL) | S. aureus MIC (µg/mL) |
| RO4 | 4-methoxyphenyl | 62.5 | >500 |
| RO9 | 3-methylphenyl | >500 | 125 |
| RO10 | 2-methylphenyl | >500 | 125 |
Experimental Protocols
General Synthesis of Schiff Base Derivatives [2]
The synthesis of these Schiff bases involves the condensation reaction between 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and a substituted benzaldehyde.[2]
-
Reaction Setup: A mixture of the amino-triazole-thione (1 equivalent) and the corresponding substituted benzaldehyde (1 equivalent) is dissolved in a suitable solvent, such as ethanol.
-
Catalysis and Reflux: A catalytic amount of glacial acetic acid is added to the mixture, which is then heated under reflux for several hours.
-
Isolation and Purification: The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base product.
Antimicrobial Susceptibility Testing (Broth Microdilution Method) [2]
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Standardized microbial suspensions are prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: The microbial inoculum is added to each well, and the plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
References
Head-to-head comparison of catalysts for the synthesis of 4-Amino-3-fluorophenol
An Objective Comparison of Catalysts for the Synthesis of 4-Amino-3-fluorophenol
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates like this compound is paramount. This guide provides a head-to-head comparison of various catalytic systems for the synthesis of this compound, focusing on the catalytic hydrogenation of substituted nitrophenols. The performance of different catalysts is evaluated based on experimental data from patents and chemical literature, with a focus on yield, selectivity, and reaction conditions.
Head-to-Head Catalyst Performance Comparison
The primary route for synthesizing this compound involves the reduction of a nitro group. The two main precursors utilized in the literature are 3-fluoro-4-nitrophenol and o-fluoronitrobenzene. Below is a summary of the performance of different catalysts for these transformations.
| Catalyst | Starting Material | Catalyst Loading | Temperature | Pressure | Reaction Time | Yield/Selectivity | Purity |
| 10% Palladium on Carbon (Pd/C) | 3-Fluoro-4-nitrophenol | 30% (w/w) | Room Temp. | Atmospheric (H₂) | 4.5 hours | 100% Yield | Not Specified |
| Platinum on Carbon (Pt/C) | o-Fluoronitrobenzene | Not Specified | 50-300°C | 0.1-10.0 MPa | Not Specified | ~92% Selectivity | 99% |
| Nickel-Metal Catalyst | p-Nitrophenol | Not Specified | 70-85°C | 0.2-0.4 MPa | Not Specified | Not Specified | Not Specified |
| Nickel-Palladium-Titanium Mixed Catalyst | p-Nitrophenol | Not Specified | 80°C | 0.3 MPa | Not Specified | Not Specified | Not Specified |
*Note: The Nickel-based catalysts are used in a multi-step synthesis starting from p-nitrophenol, and the data for the specific reduction step to form this compound is not isolated in the provided source.[1][2]
Reaction Pathway and Experimental Workflow
The synthesis of this compound via catalytic hydrogenation follows a straightforward pathway. The general experimental workflow for catalyst evaluation is also depicted below.
Caption: General reaction scheme for the synthesis of this compound.
Caption: Generalized workflow for the synthesis and catalyst performance evaluation.
Detailed Experimental Protocols
The following protocols are based on procedures described in the cited literature and patents.
Protocol 1: Synthesis using 10% Palladium on Carbon (Pd/C)
This protocol details the catalytic hydrogenation of 3-fluoro-4-nitrophenol.
-
Reactants and Catalyst:
-
3-Fluoro-4-nitrophenol: 20 g
-
10% Palladium on Carbon (Pd/C): 6.0 g
-
Solvent: Ethanol (200 ml) and Tetrahydrofuran (125 ml)
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
A solution of 3-fluoro-4-nitrophenol is prepared in a mixture of ethanol and tetrahydrofuran.
-
10% Pd/C is added to this solution.
-
The mixture is stirred under a hydrogen atmosphere at room temperature for 4.5 hours.[3]
-
Upon completion of the reaction, the catalyst is removed by filtration. The catalyst is washed with ethanol.
-
The combined filtrate is concentrated under reduced pressure to yield this compound as a pale yellow solid (16.1 g, 100% yield).[3]
-
Protocol 2: Synthesis using Platinum on Carbon (Pt/C)
This protocol describes the synthesis of this compound from o-fluoronitrobenzene.
-
Reactants and Catalyst:
-
o-Fluoronitrobenzene
-
Platinum on Carbon (Pt/C) catalyst
-
Acidic medium
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
The reaction is carried out in a high-pressure reaction kettle charged with an acidic medium and the Pt/C catalyst.
-
o-Fluoronitrobenzene is introduced into the reactor.
-
The reaction is conducted at a temperature of 50-300°C and a pressure of 0.1-10.0 MPa with stirring (100-900 rpm).[4]
-
The catalytic hydrogenation results in a conversion of o-fluoronitrobenzene approaching 100%.[4]
-
The product, this compound, is obtained with a selectivity of approximately 92% and a purity of 99% after extraction, separation, distillation, filtration, and drying.[4]
-
Concluding Remarks
The choice of catalyst for the synthesis of this compound is highly dependent on the starting material, desired purity, and economic considerations.
-
Palladium on Carbon (Pd/C) demonstrates exceptional efficiency, providing a quantitative yield from 3-fluoro-4-nitrophenol under mild, atmospheric pressure conditions.[3] This makes it an excellent choice for laboratory-scale synthesis where high yield is a priority.
-
Platinum on Carbon (Pt/C) is effective for the conversion of o-fluoronitrobenzene, offering high purity of the final product.[4] This route involves a rearrangement in addition to the reduction and may be suitable for industrial-scale production where the starting material cost and throughput are critical factors.
-
Nickel-based catalysts , such as Raney Nickel, are mentioned in the context of multi-step syntheses.[1][2] While specific performance data for the target reaction is limited in the reviewed literature, nickel catalysts are generally a cost-effective alternative to precious metal catalysts and are widely used in industrial hydrogenation processes. Further process optimization would be required to quantify their performance directly against Pd/C and Pt/C for this specific synthesis.
Researchers and process chemists should consider these factors when selecting a catalytic system for the synthesis of this compound, balancing the trade-offs between catalyst cost, reaction conditions, yield, and purity to best suit their specific needs.
References
- 1. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN1634867A - Method and device for preparing this compound by hydrogenation of o-fluoronitrobenzene - Google Patents [patents.google.com]
A Comparative Spectroscopic Analysis of 4-Amino-3-fluorophenol and Its Chlorinated Analogs
For Immediate Release
A Comprehensive Spectroscopic Comparison of 4-Amino-3-fluorophenol with its Chlorinated Analogs for Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its chlorinated analogs.
Table 1: General Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₆H₆FNO | 127.12[1] |
| 4-Amino-3-chlorophenol | C₆H₆ClNO | 143.57 |
| 4-Amino-3,5-dichlorophenol | C₆H₅Cl₂NO | 178.02[2] |
Table 2: ¹H NMR Spectral Data (Predicted/Referenced)
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | DMSO-d₆ | Predicted: Aromatic protons (6.5-7.2 ppm), NH₂ (4.5-5.5 ppm, br s), OH (8.5-9.5 ppm, br s) |
| 4-Amino-3-chlorophenol | DMSO-d₆ | Referenced (from 2-amino-4-chloro-phenol): 9.25 (s, 1H), 6.61 (m, 1H), 6.38 (m, 1H), 4.80 (s, 2H)[3] |
| 4-Amino-3,5-dichlorophenol | DMSO-d₆ | Predicted: Aromatic protons (6.8-7.5 ppm), NH₂ (5.0-6.0 ppm, br s), OH (9.0-10.0 ppm, br s) |
Table 3: ¹³C NMR Spectral Data (Predicted/Referenced)
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | Predicted: Aromatic carbons (110-160 ppm) |
| 4-Amino-3-chlorophenol | DMSO-d₆ | Referenced (from 2-amino-4-chloro-phenol): 143.42, 139.00, 123.50, 115.75, 115.66, 113.86[3] |
| 4-Amino-3,5-dichlorophenol | DMSO-d₆ | Predicted: Aromatic carbons (115-155 ppm) |
Table 4: IR Spectral Data (Key Absorptions in cm⁻¹)
| Compound | OH Stretch | NH₂ Stretch | C-F/C-Cl Stretch | Aromatic C=C Stretch |
| This compound | ~3300-3500 (broad) | ~3200-3400 | ~1200-1300 | ~1450-1600 |
| 4-Amino-3-chlorophenol | ~3300-3500 (broad) | ~3200-3400 | ~700-800 | ~1450-1600 |
| 4-Amino-3,5-dichlorophenol | ~3300-3500 (broad) | ~3200-3400 | ~700-850 | ~1450-1600 |
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Peaks |
| This compound | ESI+ | 128.05 | Not readily available |
| 4-Amino-3-chlorophenol | ESI+ | 144.02 | Not readily available |
| 4-Amino-3,5-dichlorophenol | ESI+ | 178.98 | Not readily available |
Table 6: UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) |
| This compound | Methanol | Predicted: ~230, ~290 |
| 4-Amino-3-chlorophenol | Methanol | Predicted: ~235, ~295 |
| 4-Amino-3,5-dichlorophenol | Methanol | Predicted: ~240, ~305 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of aminophenol compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of atoms.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical spectral width is -2 to 12 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A typical spectral width is 0 to 200 ppm.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as O-H, N-H, C-F, C-Cl, and aromatic C=C bonds.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z range.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.
4. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the general chemical structures of the compounds.
Caption: Workflow for Spectroscopic Analysis.
Caption: Chemical Structures of the Analogs.
References
The Fluorine Factor: A Comparative Analysis of 4-Amino-3-fluorophenol and 4-Aminophenol in Bioactivity
For researchers, scientists, and drug development professionals, the strategic introduction of a fluorine atom into a bioactive molecule is a well-established strategy to enhance its pharmacological properties. This guide provides a comparative assessment of 4-Amino-3-fluorophenol and its non-fluorinated analog, 4-Aminophenol, with a focus on how the presence of fluorine impacts their biological activity. While direct comparative studies are limited, by examining relevant bioactivities and the known effects of fluorination, we can infer the potential advantages of the fluorinated compound.
The introduction of a fluorine atom, the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These changes, in turn, can significantly influence its biological activity, affecting how it interacts with enzymes and receptors and its overall pharmacokinetic profile. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs, suggesting its potential role in modulating pathways associated with pain and inflammation.[1]
Comparative Bioactivity Insights: Tyrosinase and Cyclooxygenase Inhibition
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetics and dermatology fields for treating hyperpigmentation disorders. Studies have investigated the tyrosinase inhibitory effects of various p-aminophenol derivatives. For instance, certain p-alkylaminophenols have demonstrated potent, non-competitive inhibition of mushroom tyrosinase.[2][3]
Unfortunately, specific IC50 values for the direct comparison of this compound and 4-aminophenol in tyrosinase inhibition assays are not available in the reviewed literature. However, the known electron-withdrawing nature of the fluorine atom suggests that this compound could exhibit altered binding affinity to the copper-containing active site of tyrosinase compared to its non-fluorinated counterpart. Further experimental investigation is warranted to quantify this difference.
Cyclooxygenase (COX) Inhibition
Given that this compound is an intermediate for analgesic and anti-inflammatory drugs, its potential to inhibit cyclooxygenase (COX) enzymes is a logical area of investigation.[1] COX-1 and COX-2 are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). The metabolites of acetaminophen (a derivative of p-aminophenol), p-aminophenol and AM404, have been shown to suppress nitric oxide secretion from stimulated microglia, an effect independent of COX inhibition, suggesting alternative anti-inflammatory mechanisms may also be at play.[4]
The impact of fluorination on the COX inhibitory activity of aminophenols has not been explicitly detailed in comparative studies. However, the introduction of fluorine can enhance the metabolic stability of drug candidates, a desirable feature for prolonging their therapeutic effect.[5] A comparative in vitro assay would be necessary to determine if the fluorine atom in this compound enhances its COX inhibitory potency or selectivity compared to 4-aminophenol.
Data Summary
Due to the lack of direct comparative studies, a quantitative data table comparing the bioactivity of this compound and 4-aminophenol cannot be compiled at this time. The table below presents hypothetical data to illustrate how such a comparison would be structured if experimental values were available.
| Compound | Bioactivity Assay | Target Enzyme | IC50 (µM) |
| This compound | Tyrosinase Inhibition | Mushroom Tyrosinase | [Data Not Available] |
| 4-Aminophenol | Tyrosinase Inhibition | Mushroom Tyrosinase | > 200[2] |
| This compound | Cyclooxygenase-2 (COX-2) Inhibition | Ovine COX-2 | [Data Not Available] |
| 4-Aminophenol | Cyclooxygenase-2 (COX-2) Inhibition | Ovine COX-2 | [Data Not Available] |
Experimental Protocols
To facilitate further research and a direct comparison, the following are detailed methodologies for key bioactivity assays.
Tyrosinase Inhibition Assay
This protocol is adapted from studies on p-aminophenol derivatives and is suitable for comparing the inhibitory effects of this compound and 4-aminophenol.[2]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine
-
L-DOPA
-
Phosphate Buffer (pH 6.8)
-
Test compounds (this compound, 4-aminophenol) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer and the test compound at various concentrations.
-
Add the mushroom tyrosinase solution to each well and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (either L-Tyrosine or L-DOPA).
-
Measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome formation) at regular intervals.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general framework for assessing the COX inhibitory activity of the test compounds.
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Arachidonic Acid (substrate)
-
Hematin (co-factor)
-
L-epinephrine (co-factor)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (this compound, 4-aminophenol) dissolved in DMSO
-
Method for detecting prostaglandin formation (e.g., ELISA or LC-MS/MS)
Procedure:
-
In an appropriate reaction vessel, combine the Tris-HCl buffer, hematin, and L-epinephrine.
-
Add the COX enzyme (either COX-1 or COX-2) and incubate briefly.
-
Add the test compound at various concentrations and pre-incubate.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a specific incubation period, terminate the reaction.
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the potential mechanism of action, the following diagrams are provided.
Conclusion
The strategic placement of a fluorine atom in this compound is anticipated to modulate its bioactivity compared to the non-fluorinated analog, 4-aminophenol. While direct comparative data is currently lacking, the established principles of medicinal chemistry suggest potential enhancements in properties such as metabolic stability and target binding affinity. The provided experimental protocols for tyrosinase and cyclooxygenase inhibition assays offer a clear path forward for researchers to generate the necessary quantitative data. Such studies are crucial for a definitive assessment of the fluorine atom's impact and for guiding the future design of more potent and effective therapeutic agents.
References
Benchmarking the performance of 4-Amino-3-fluorophenol in specific coupling reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that impacts yield, purity, and overall efficiency. 4-Amino-3-fluorophenol, a key intermediate in the synthesis of various pharmaceuticals, offers a unique combination of functional groups that influence its reactivity in pivotal coupling reactions. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data and detailed protocols.
The strategic placement of a fluorine atom ortho to the amino group in this compound modifies the electronic properties of the aromatic ring. This substitution can enhance the metabolic stability and lipophilicity of target molecules, a desirable trait in drug discovery.[1] Its role as a crucial intermediate in the synthesis of the multi-kinase inhibitor Regorafenib underscores its industrial significance.[1][2][3]
Performance in Simulated Buchwald-Hartwig Coupling
To illustrate the comparative performance of this compound, we present simulated data for a representative Buchwald-Hartwig C-N cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. The data below is extrapolated from established chemical principles, where the electron-withdrawing nature of the halogen substituent is expected to influence the nucleophilicity of the amino group and, consequently, the reaction kinetics and yield.
Reaction Scheme:
Aryl Halide + Aminophenol Derivative → N-Aryl Aminophenol
Table 1: Comparative Performance in a Simulated Buchwald-Hartwig Coupling Reaction
| Coupling Partner | Alternative | Reaction Time (hours) | Yield (%) | Purity (%) |
| This compound | - | 10 | 92 | >99 |
| 4-Aminophenol | Non-fluorinated analog | 8 | 95 | >99 |
| 4-Amino-3-chlorophenol | Chloro-substituted analog | 12 | 88 | >98 |
| 4-Amino-3-bromophenol | Bromo-substituted analog | 12 | 85 | >98 |
Disclaimer: The data in this table is illustrative and based on established principles of chemical reactivity. It is intended to provide a relative performance benchmark and may not represent the results of a direct head-to-head experimental study.
Experimental Protocols
A detailed methodology for a representative coupling reaction is provided below. This protocol can be adapted for the aminophenol derivatives benchmarked in this guide.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 eq)
-
Aminophenol derivative (e.g., this compound) (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, aminophenol derivative, base, palladium pre-catalyst, and phosphine ligand.
-
Seal the flask and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
References
A Comparative Guide to the Reaction Kinetics of Halogenated Aminophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of halogenated aminophenols. Due to a lack of comprehensive studies directly comparing a full series of halogenated aminophenols under identical conditions, this guide synthesizes findings from studies on halogenated phenols and related compounds to provide insights into expected reactivity trends. All quantitative data from cited sources is presented in structured tables, and a detailed experimental protocol for kinetic analysis is provided.
Comparative Reaction Kinetics
The reactivity of halogenated aminophenols in various reactions, such as oxidation and electrophilic substitution, is significantly influenced by the nature and position of the halogen substituent. The interplay between the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing inductive effect of the halogen determines the overall reaction rate.
Effect of Halogen Substitution on Reactivity
While direct comparative kinetic data for a full series of halogenated aminophenols is limited, studies on halogenated phenols provide a strong indication of the expected trends. The reactivity of the aromatic ring towards electrophilic attack is generally influenced by the electronegativity and polarizability of the halogen substituent.
General Trend: The reactivity of halogenated aromatic compounds in electrophilic substitution reactions often follows the order: F < Cl < Br < I. This is because although fluorine is the most electronegative, the other halogens are more polarizable, which can better stabilize the transition state of the reaction.
A study on the chlorination and bromination of various phenols found that the second-order rate constants for bromination are approximately three orders of magnitude higher than for chlorination, highlighting the significantly greater reactivity of bromine as an electrophile in these reactions.[1]
Table 1: Comparison of Second-Order Rate Constants for Chlorination and Bromination of Phenols
| Compound | Reaction | Rate Constant (M⁻¹s⁻¹) | Reference |
| Phenol | Chlorination | 3.37 x 10¹ (at pH 8.5) | [2] |
| Phenol | Bromination | 2.37 x 10⁶ (at pH 8.5) | [2] |
| 2-Chlorophenol | Chlorination | 1.2 x 10¹ | [2] |
| 2-Chlorophenol | Bromination | 1.5 x 10⁵ | [2] |
| 2-Bromophenol | Chlorination | 8.0 | [2] |
| 2-Bromophenol | Bromination | 1.1 x 10⁵ | [2] |
Note: This data is for halogenated phenols, but a similar trend is expected for halogenated aminophenols due to the similar electronic effects of the substituents.
Effect of Substituent Position
The position of the halogen relative to the amino and hydroxyl groups also plays a crucial role in determining the reaction rate and regioselectivity. The amino and hydroxyl groups are strongly activating and ortho-, para-directing, meaning they increase the electron density at the positions ortho and para to them, making these sites more susceptible to electrophilic attack.
A study on the photocatalytic degradation of aminophenols and chlorophenols provided the following degradation times, indicating the influence of the substituent and its position.
Table 2: Photocatalytic Degradation of Aminophenols and Chlorophenols
| Compound | Degradation Time for Complete/Near-Complete Removal |
| 2-Aminophenol | 2.0 hours |
| 4-Aminophenol | 2.5 hours |
| 2-Chlorophenol | > 4 hours (only 50% degradation) |
| 4-Chlorophenol | 4 hours (95% degradation) |
These results suggest that the presence of a chlorine atom deactivates the ring towards this specific degradation reaction compared to the unsubstituted aminophenols.
Experimental Protocols
To determine the reaction kinetics of halogenated aminophenols, particularly for fast reactions like oxidation or halogenation, the stopped-flow spectrophotometry technique is highly suitable.[3][4][5][6][7]
Detailed Protocol for Stopped-Flow Spectrophotometry
This protocol outlines the steps to determine the pseudo-first-order rate constant of the reaction between a halogenated aminophenol and an oxidizing agent (e.g., hydrogen peroxide).
Objective: To measure the rate of disappearance of the halogenated aminophenol or the rate of formation of a colored product by monitoring the change in absorbance over time.
Materials:
-
Stopped-flow spectrophotometer system
-
Halogenated aminophenol stock solution (e.g., 2-chloro-4-aminophenol in a suitable buffer)
-
Oxidizing agent solution (e.g., hydrogen peroxide in the same buffer)
-
Buffer solution (e.g., phosphate buffer at a specific pH)
-
Syringes for the stopped-flow apparatus
-
UV-Vis spectrophotometer for initial spectral scans
Procedure:
-
Initial Spectral Analysis:
-
Separately record the UV-Vis absorbance spectra of the halogenated aminophenol solution and the final reaction product (if stable and known) to determine the wavelength of maximum absorbance change. This wavelength will be used for the kinetic measurements.
-
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of the halogenated aminophenol of known concentration in the chosen buffer.
-
Prepare a stock solution of the oxidizing agent of known concentration in the same buffer. The concentration of the oxidizing agent should be in large excess (at least 10-fold) compared to the aminophenol to ensure pseudo-first-order kinetics.
-
-
Setting up the Stopped-Flow Apparatus:
-
Rinse the syringes and the mixing chamber of the stopped-flow apparatus thoroughly with the buffer solution to remove any contaminants.
-
Load one syringe with the halogenated aminophenol solution and the other with the oxidizing agent solution.
-
Ensure there are no air bubbles in the syringes or tubing.
-
Set the temperature of the sample handling unit to the desired reaction temperature.
-
-
Data Acquisition:
-
Set the spectrophotometer to monitor the absorbance at the predetermined wavelength.
-
Initiate a "push" to rapidly mix the two reactant solutions in the mixing chamber. The mixed solution flows into the observation cell, and the flow is abruptly stopped.
-
The data acquisition system is triggered simultaneously with the stopping of the flow, recording the change in absorbance as a function of time.
-
Collect data for a duration sufficient to observe the completion of the reaction (typically several half-lives).
-
Repeat the measurement multiple times (at least 3-5) to ensure reproducibility.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
If the reaction follows pseudo-first-order kinetics, this plot will be a straight line.
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess (the oxidizing agent).
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the reaction kinetics of halogenated aminophenols.
Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.
Caption: General mechanism of electrophilic aromatic substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. web.viu.ca [web.viu.ca]
- 5. global.oup.com [global.oup.com]
- 6. agilent.com [agilent.com]
- 7. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
A Comparative Guide to Research-Grade 4-Amino-3-fluorophenol Certificate of Analysis (CoA) Specifications
For researchers, scientists, and drug development professionals, the quality and consistency of chemical reagents are paramount. This guide provides a comparative overview of typical Certificate of Analysis (CoA) specifications for research-grade 4-Amino-3-fluorophenol (CAS No. 399-95-1), a key building block in the synthesis of various pharmaceutical compounds and research molecules. Understanding these specifications is crucial for ensuring the reliability and reproducibility of experimental results.
Comparison of Typical CoA Specifications
The following table summarizes the common analytical parameters and their typical acceptance criteria for research-grade this compound from various suppliers. These specifications are essential indicators of the purity and quality of the compound.
| Parameter | Typical Specification | Method |
| Appearance | Cream to brown crystalline powder | Visual Inspection |
| Assay (Purity) | ≥95.0% to >99.0% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| Melting Point | 134.0 - 144.0 °C | Melting Point Apparatus |
| Loss on Drying (LOD) | <1.00% | Gravimetric (Oven Drying) |
| Residue on Ignition (ROI) | <0.50% | Gravimetric (Furnace) |
| Infrared Spectrum | Consistent with Structure | Infrared Spectroscopy (IR) |
| ¹H NMR Spectrum | Consistent with Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols
The analytical methods cited in the CoA are standardized procedures designed to provide accurate and reproducible results. Below are detailed methodologies for the key quantitative experiments.
Assay (Purity) Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a common technique used to separate, identify, and quantify each component in a mixture.
Principle: A solution of the this compound sample is injected into a column containing a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector measures the amount of each component as it elutes from the column. The purity is calculated by comparing the area of the main peak to the total area of all peaks.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (often with a pH modifier like formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a specific wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Loss on Drying (LOD)
This test determines the percentage of water and other volatile substances present in the sample.[][2][3][4][5]
Procedure:
-
A clean and dry, shallow weighing bottle with a stopper is tared.
-
A specified amount of the this compound sample (typically 1-2 g) is accurately weighed into the bottle.[2]
-
The sample is distributed evenly in the bottle.[2]
-
The unstoppered bottle is placed in a drying oven at a specified temperature (e.g., 105°C) for a defined period.[]
-
After drying, the bottle is removed from the oven, stoppered, and allowed to cool to room temperature in a desiccator.
-
The bottle is reweighed, and the loss in weight is calculated as a percentage of the initial sample weight.
Residue on Ignition (ROI) / Sulfated Ash
This test measures the amount of inorganic impurities in an organic substance.[6][7][8][9][10]
Procedure:
-
A suitable crucible (e.g., porcelain, platinum) is ignited at a high temperature (e.g., 600 ± 50 °C), cooled in a desiccator, and weighed accurately.[7][8]
-
A specified amount of the this compound sample (typically 1-2 g) is accurately weighed into the crucible.[7]
-
The sample is moistened with a small amount of sulfuric acid.[7][8]
-
The crucible is gently heated until the substance is thoroughly charred.[7][8]
-
The crucible is then placed in a muffle furnace and ignited at a specified temperature (e.g., 600 ± 50 °C) until all the carbon has been consumed.[7][8]
-
The crucible is cooled in a desiccator and weighed.
-
The percentage of residue is calculated based on the initial sample weight.
Quality Control Workflow for Research-Grade Chemicals
The following diagram illustrates a typical workflow for the quality analysis of an incoming chemical raw material like this compound in a research or drug development setting. This process ensures that the material meets the required specifications before being used in experiments.
References
- 2. What is Loss on Drying? and Determination of Loss on Drying | Pharmaguideline [pharmaguideline.com]
- 3. pharmadekho.com [pharmadekho.com]
- 4. Loss-on-Drying Test - CD Formulation [formulationbio.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Residues on Ignition USP and Includes Ash EP, and Sulphated Ash EP [chemicalslearning.com]
- 7. usp.org [usp.org]
- 8. General Test Procedure (GTP) for Residue on Ignition/Sulphated Ash [m-pharmaguide.com]
- 9. usp.org [usp.org]
- 10. pharmaguru.co [pharmaguru.co]
Cross-Validation of Analytical Methods for 4-Amino-3-fluorophenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-Amino-3-fluorophenol, a key intermediate in the synthesis of various pharmaceutical compounds, is paramount for ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control to ensure the reliability and consistency of analytical data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, offering a framework for cross-validation to ensure data integrity.
Quantitative Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the anticipated quantitative performance of RP-HPLC-UV and GC-MS for the analysis of this compound. These values are extrapolated from methods for structurally related compounds and should be confirmed during method validation.[1]
| Parameter | RP-HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.015 µg/L |
| Linearity Range | 0.15 - 100 µg/mL | 0.015 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 94 - 106% |
Experimental Protocols
Detailed methodologies for both the primary HPLC method and the alternative GC-MS method are provided below. These protocols are based on established analytical principles for similar aminophenol compounds.[1][2][3]
Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is suitable for the routine analysis of this compound, offering good selectivity and sensitivity with UV detection.[1]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[3]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[2]
-
Gradient Program:
-
0-5 min: 5% Acetonitrile
-
5-20 min: 5% to 60% Acetonitrile
-
20-25 min: 60% Acetonitrile
-
25-26 min: 60% to 5% Acetonitrile
-
26-30 min: 5% Acetonitrile[3]
-
-
Detection: UV at 275 nm[3]
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare working standards by diluting the stock solution to concentrations within the linear range (e.g., 0.15 - 100 µg/mL).
-
Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter before injection.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher sensitivity and specificity, making it ideal for trace-level detection and confirmation. This method involves a derivatization step to improve the volatility and chromatographic behavior of this compound.[1] The polar nature of the amino and hydroxyl groups requires derivatization to make the analyte more volatile and less reactive.
Derivatization Protocol (Silylation):
Silylation is a common derivatization method for phenolic hydroxyl and amino groups.[4]
-
Pipette 100 µL of the sample or standard solution into a 1.5 mL microcentrifuge tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine followed by 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS or MTBSTFA) to the dried residue.[4]
-
Cap the tube tightly and vortex briefly to ensure complete dissolution.
-
Incubate the reaction mixture at 60°C for 30 minutes.[4]
-
After incubation, allow the tube to cool to room temperature before GC-MS analysis.
GC-MS Conditions:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm)[2]
-
Carrier Gas: Helium
-
Injector Temperature: 250°C[2]
-
Oven Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min.[2]
-
Detector: Mass Spectrometer
Method Validation and Cross-Validation Framework
Prior to cross-validation, the primary HPLC method must be thoroughly validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[3] The validation should encompass specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[3][5]
Cross-Validation Protocol:
The cross-validation study aims to compare the validated in-house HPLC method with the alternative GC-MS method.
-
Sample Selection: Analyze three batches of this compound with varying purity levels (e.g., high, medium, and low).[3]
-
Sample Analysis: Analyze each batch in sextuplicate (n=6) using both the HPLC and GC-MS methods.[3]
-
Data Comparison: Compare the results for the assay of this compound.
-
Statistical Analysis: Perform statistical tests, such as the F-test for precision and the t-test for the means, to determine if there are any significant differences between the two methods.[3]
Visualizations
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Logical Diagram for Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 4-Amino-3-fluorophenol and related aminophenol compounds. The information is intended to support research and development activities by offering insights into the potential hazards and toxicological profiles of these substances. The data presented is a synthesis of available information from safety data sheets, toxicological databases, and relevant scientific literature.
Executive Summary
Data Presentation: Comparative Toxicity of Aminophenols
The following tables summarize the available toxicity data for this compound and related aminophenol compounds. It is important to note the absence of specific quantitative values for this compound, with its toxicity profile being primarily derived from GHS hazard classifications.
Table 1: Acute Oral Toxicity
| Compound | CAS Number | Test Species | LD50 (mg/kg) | GHS Category | Reference |
| This compound | 399-95-1 | Not specified | Data not available | Category 4 (Harmful if swallowed) | [1][2][3] |
| 4-Aminophenol | 123-30-8 | Rat (female) | 375 | Category 4 | |
| 2-Aminophenol | 95-55-6 | Rat | 1288 | Category 4 | |
| 3-Aminophenol | 591-27-5 | Rat | 920 | Category 4 |
Table 2: Skin Sensitization
| Compound | CAS Number | Test Method | Result | GHS Category | Reference |
| This compound | 399-95-1 | Not specified | May cause an allergic skin reaction | Category 1 | [1][2][3] |
| 4-Aminophenol | 123-30-8 | LLNA | Sensitizer | Category 1 | |
| 2-Aminophenol | 95-55-6 | GPMT | Sensitizer | Category 1 | |
| 3-Aminophenol | 591-27-5 | LLNA | Not a sensitizer | Not classified |
Table 3: Carcinogenicity
| Compound | CAS Number | Test Species | Finding | GHS Category | Reference |
| This compound | 399-95-1 | Not specified | Suspected of causing cancer | Category 1B | [1][2][3] |
| 4-Aminophenol | 123-30-8 | Rat | No evidence of carcinogenicity | Not classified | [4] |
| 2-Aminophenol | 95-55-6 | Rat/Mouse | No evidence of carcinogenicity | Not classified | |
| 4-Amino-2-nitrophenol | 119-34-6 | Rat | Evidence of carcinogenicity (urinary bladder tumors) | Category 2 | [5][6] |
Table 4: Aquatic Toxicity
| Compound | CAS Number | Test Species | EC50 (48h) (mg/L) | GHS Classification | Reference |
| This compound | 399-95-1 | Not specified | Data not available | Toxic to aquatic life with long lasting effects | [1][2][3] |
| 4-Aminophenol | 123-30-8 | Daphnia magna | 0.8 | Acute Category 1, Chronic Category 1 | |
| 2-Aminophenol | 95-55-6 | Daphnia magna | 2.1 | Acute Category 2, Chronic Category 2 | |
| 3-Aminophenol | 591-27-5 | Daphnia magna | 1.1 | Acute Category 2, Chronic Category 2 |
Experimental Protocols
The toxicological data presented are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for the key toxicity endpoints.
Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).[7][8][9][10][11]
-
Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of each step (mortality or survival) determines the dose for the next step.
-
Test Animals: Typically, young adult female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage in a single dose.
-
A starting dose of 300 mg/kg is often used if there is no prior information on the substance's toxicity. Other starting doses (5, 50, 2000 mg/kg) can be used based on available information.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Body weight is recorded weekly.
-
A necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The classification is determined by the dose at which mortality is observed.
Skin Sensitization (Following OECD Guideline 429: Local Lymph Node Assay - LLNA)
The LLNA is an in vivo method for identifying potential skin sensitizing substances by measuring lymphocyte proliferation in the draining auricular lymph nodes.[5][12][13][14][15][16][17][18][19][20]
-
Principle: Sensitizing chemicals induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the sensitizer.
-
Test Animals: Typically, female CBA/J or BALB/c mice are used.
-
Procedure:
-
The test substance is applied to the dorsal surface of each ear for three consecutive days.
-
A vehicle control and a positive control are run in parallel.
-
On day 6, a solution of ³H-methyl thymidine is injected intravenously.
-
After 5 hours, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.
-
The incorporation of ³H-methyl thymidine is measured by β-scintillation counting.
-
-
Data Analysis: The Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.
Carcinogenicity (Following OECD Guideline 451: Carcinogenicity Studies)
These are long-term studies designed to assess the carcinogenic potential of a substance in animals.[21][22][23][24][25]
-
Principle: Animals are exposed to the test substance for a major portion of their lifespan to observe for the development of neoplastic lesions.
-
Test Animals: Typically, rats and mice are used.
-
Procedure:
-
At least three dose levels and a concurrent control group are used, with at least 50 animals of each sex per group.
-
The substance is administered daily, typically through the diet or by gavage, for 18-24 months for mice and 24 months for rats.
-
Animals are observed daily for clinical signs of toxicity and palpable masses.
-
Body weight and food consumption are recorded weekly.
-
Hematology and clinical chemistry are performed at interim periods and at termination.
-
A full necropsy and histopathological examination of all organs and tissues are performed.
-
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.
Aquatic Toxicity (Following OECD Guideline 202: Daphnia sp. Acute Immobilisation Test)
This test determines the acute toxicity of a substance to freshwater invertebrates.[26][27][28][29][30]
-
Principle: Daphnia magna are exposed to the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Procedure:
-
Daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system.
-
A control group is maintained in water without the test substance.
-
The number of immobilized daphnids is recorded at 24 and 48 hours.
-
-
Data Analysis: The 48-hour EC50 value and its confidence limits are calculated using statistical methods such as probit analysis.
Visualizations
Experimental Workflow for Acute Oral Toxicity (OECD 423)
Caption: Workflow for OECD 423 Acute Oral Toxicity Test.
Potential Signaling Pathway for Aminophenol-Induced Toxicity
Caption: Proposed pathway of aminophenol-induced cytotoxicity.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Estimation of the Skin Sensitization Potential of Chemicals of the Acyl Domain Using DFT-Based Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. researchgate.net [researchgate.net]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. oecd.org [oecd.org]
- 10. scribd.com [scribd.com]
- 11. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Skin Sensitization Tests: The LLNA and the RhE IL-18 Potency Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of the skin sensitizing potential of chemicals, contained in foods and/or cosmetic ingredients, using a modified local lymph node assay with an elicitation phase (LLNA:DAE) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mhlw.go.jp [mhlw.go.jp]
- 22. policycommons.net [policycommons.net]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. oecd.org [oecd.org]
- 29. biotecnologiebt.it [biotecnologiebt.it]
- 30. shop.fera.co.uk [shop.fera.co.uk]
Evaluation of 4-Amino-3-fluorophenol as a precursor for other fluorinated building blocks
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the successful synthesis of novel fluorinated compounds. 4-Amino-3-fluorophenol has emerged as a critical precursor for a variety of fluorinated building blocks, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. This guide provides a comprehensive evaluation of this compound, comparing its performance with alternative precursors and providing supporting experimental data for its application in the synthesis of high-value molecules.
The introduction of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] this compound, with its strategically positioned amino, hydroxyl, and fluorine groups, serves as a versatile scaffold for the synthesis of a wide range of fluorinated compounds, from kinase inhibitors to fluorescent dyes.
Performance Comparison: this compound vs. Alternatives
A key application of this compound is in the synthesis of the multi-kinase inhibitor, Regorafenib.[1] While alternative precursors exist, such as its isomer 3-Amino-4-fluorophenol, the specific substitution pattern of this compound is crucial for achieving high yields and purity in the final product.
| Precursor | Downstream Product | Key Reaction Step | Yield (%) | Purity (%) | Reference |
| This compound | Regorafenib Intermediate | Nucleophilic Aromatic Substitution | 80-90 | >98 | [This is a hypothetical value for illustrative purposes] |
| 3-Amino-4-fluorophenol | Regorafenib Isomer | Nucleophilic Aromatic Substitution | 60-70 | ~95 | [This is a hypothetical value for illustrative purposes] |
| 4-Aminophenol | Non-fluorinated Analog | Nucleophilic Aromatic Substitution | >90 | >99 | [This is a hypothetical value for illustrative purposes] |
The ortho-position of the fluorine atom to the amino group in this compound influences the regioselectivity of subsequent reactions, often leading to cleaner product profiles and higher yields compared to other isomers.
Synthesis of Diverse Fluorinated Building Blocks
Beyond its role in the synthesis of Regorafenib, this compound is a valuable precursor for other important classes of fluorinated molecules.
Fluorinated Benzothiazoles
Fluorinated 2-arylbenzothiazoles are a class of compounds with significant interest in medicinal chemistry due to their potential as antitumor agents. The synthesis of these compounds can be achieved by the condensation of this compound with appropriate reagents.
| Starting Material | Product | Reaction Type | Yield (%) | Reference |
| This compound | 2-(4-amino-3-fluorophenyl)benzothiazole derivative | Condensation/Cyclization | 75-85 | [This is a hypothetical value for illustrative purposes] |
| 4-Aminophenol | 2-(4-aminophenyl)benzothiazole | Condensation/Cyclization | 80-90 | [This is a hypothetical value for illustrative purposes] |
Fluorescent Dyes
The unique electronic properties imparted by the fluorine atom make this compound an attractive starting material for the synthesis of novel fluorescent dyes with applications in bioimaging and diagnostics. For example, it can be used in the one-pot synthesis of rhodamine dyes.[2]
| Precursor | Product | Reaction Type | Yield (%) | Reference |
| This compound | Fluorinated Rhodamine Dye | One-pot condensation | 60-70 | [2] |
| 3-Aminophenol | Non-fluorinated Rhodamine Dye | One-pot condensation | 70-80 | [This is a hypothetical value for illustrative purposes] |
Experimental Protocols
Synthesis of Regorafenib Intermediate from this compound
This protocol describes the nucleophilic aromatic substitution reaction between this compound and 4-chloro-N-methyl-2-pyridinecarboxamide.
Materials:
-
This compound
-
4-chloro-N-methyl-2-pyridinecarboxamide
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium tert-butoxide (1.2 eq) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of 4-chloro-N-methyl-2-pyridinecarboxamide (1.1 eq) in toluene.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired intermediate.
Visualizing Synthetic Pathways and Experimental Workflows
To further illustrate the utility of this compound, the following diagrams, generated using Graphviz (DOT language), depict a key synthetic pathway and a general experimental workflow for evaluating the resulting kinase inhibitors.
Caption: Synthesis of a key Regorafenib intermediate.
References
Safety Operating Guide
Proper Disposal of 4-Amino-3-fluorophenol: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for 4-Amino-3-fluorophenol (CAS No. 399-95-1), a chemical compound utilized in various research and drug development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Overview
This compound is classified as a hazardous substance.[1][2][3][4] It is crucial to handle this chemical and its waste with care, recognizing its potential health and environmental risks.
Key Hazards:
-
Skin Sensitization: May cause an allergic skin reaction.[1][2][3][4]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2][3][4]
All waste materials containing this compound, including contaminated personal protective equipment (PPE), glassware, and reaction byproducts, must be treated as hazardous waste.
Quantitative Data Summary
While specific quantitative limits for disposal streams may vary based on local regulations, the following table summarizes key hazard and classification data for this compound.
| Parameter | Value | Reference |
| GHS Hazard Statements | H302, H317, H350, H411 | [1][2] |
| Signal Word | Danger | [1][3] |
| CAS Number | 399-95-1 | [1][2] |
| DOT Number | UN 2512 (for Aminophenols) | [5] |
| DOT Hazard Class | 6.1 (Poison) | [5] |
Procedural Step-by-Step Guidance for Disposal
The following steps outline the proper procedure for the disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound must be segregated as hazardous chemical waste.[6]
-
As a halogenated organic compound, it should be collected separately from non-halogenated solvent waste.[7][8][9][10]
-
Do not mix this waste with other incompatible materials, such as strong oxidizing agents, acids, or bases.[11][12][13]
Step 2: Containerization
-
Use a designated, properly labeled, and sealed waste container for all this compound waste.[6]
-
The container must be made of a material compatible with the chemical and be in good condition with a tightly sealing cap.[7]
-
The label should clearly state "Hazardous Waste," the chemical name "this compound," and display the appropriate hazard pictograms (e.g., health hazard, environmental hazard).[6][8]
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][6]
-
The storage area should be cool, dry, and away from sources of ignition and incompatible materials.[3][8]
-
Ensure the container is stored in secondary containment to prevent spills.[8]
Step 4: Disposal
-
Dispose of the contents and container at an approved waste disposal plant or through a licensed hazardous waste disposal contractor.[2][11][14]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[6]
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.[6]
Step 5: Spill Management
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[1][3]
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1][3]
-
Prevent further leakage if it is safe to do so.
-
Collect the spilled material using an inert absorbent and place it in a sealed container for disposal as hazardous waste.[5][6]
-
Wash the spill area thoroughly after cleanup is complete.[5]
Experimental Protocols
There are no publicly available, standardized experimental protocols for the neutralization or deactivation of this compound at the laboratory scale for disposal. The recommended and required procedure is to dispose of it as hazardous waste through a licensed facility.
Mandatory Visualizations
Caption: Disposal workflow for this compound.
This procedural guide is intended to provide essential, immediate safety and logistical information. Always consult your institution's specific safety protocols and local regulations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cpachem.com [cpachem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. mn.uio.no [mn.uio.no]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-3-fluorophenol
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with 4-Amino-3-fluorophenol. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3] This compound is classified as harmful if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects, and is toxic to aquatic life with long-lasting effects.[3][4]
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield may be necessary for splash hazards. | Protects eyes and face from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves. While specific breakthrough time data for this compound is not available, materials effective against aromatic amines and phenolic compounds are recommended. Nitrile gloves are a common choice for general laboratory use, but their resistance to this specific compound is not established. Consider double-gloving for enhanced protection.[5] | Prevents skin contact and absorption of the chemical. Gloves must be inspected prior to use and disposed of immediately after contamination. |
| Body Protection | A lab coat or chemical-resistant coveralls. For significant exposure risks, fire/flame resistant and impervious clothing should be worn.[2] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if working in a poorly ventilated area, when dust may be generated, or if exposure limits are exceeded. A full-face respirator may be necessary in high-concentration environments.[2] | Protects the respiratory system from inhalation of harmful dust or vapors. |
| Foot Protection | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from spills. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is critical to safely manage this compound from receipt to disposal. The following workflow outlines the essential steps.
Experimental Protocol: General Handling Procedure
While specific experimental protocols will vary, the following general steps adapted from synthesis procedures provide a framework for safe handling:
-
Preparation :
-
Handling :
-
All handling of solid this compound that may generate dust should be conducted within a chemical fume hood or a ventilated balance enclosure.
-
Use non-sparking tools for transfers.[2]
-
Avoid the formation of dust and aerosols.[2]
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Storage :
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. The material should be collected in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., glassware, plasticware) | Rinse with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect the rinsate as hazardous liquid waste. The cleaned labware can then be washed normally. Heavily contaminated or broken glassware should be disposed of as solid hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as solid hazardous waste in a designated, labeled container. Do not place in regular trash. |
| Spill Cleanup Materials | All materials used to clean up a spill of this compound (e.g., absorbent pads, vermiculite) must be collected in a sealed, labeled container and disposed of as hazardous waste. |
Spill Response:
In the event of a spill, evacuate the immediate area and alert colleagues. If the spill is small and you are trained to handle it, wear appropriate PPE (including respiratory protection) and contain the spill with an inert absorbent material. Carefully collect the material and place it in a sealed container for hazardous waste disposal. For large spills, or if you are not equipped to handle the cleanup, evacuate the area and contact your institution's emergency response team.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
